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Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of a Non-Proteinogenic Amino Acid

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Amino-L-alanine Dihydrochloride This guide provides a comprehensive overview of 3-Amino-L-alanine dihydrochloride, a non-proteinogenic amino ac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Amino-L-alanine Dihydrochloride

This guide provides a comprehensive overview of 3-Amino-L-alanine dihydrochloride, a non-proteinogenic amino acid critical to advanced biochemical research and pharmaceutical development. Intended for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causal relationships behind its chemical behavior and application-specific methodologies.

3-Amino-L-alanine, also known as L-2,3-diaminopropionic acid (L-Dap), is a versatile building block whose utility stems from the presence of a second amino group on its β-carbon. This structural feature, distinct from the 20 proteinogenic amino acids, imparts unique chemical properties, including an altered pKa profile and nucleophilic potential, which can be strategically exploited. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a practical and reliable reagent for laboratory use.[1][2] Its applications range from a fundamental building block in the solid-phase synthesis of modified peptides to a sophisticated molecular probe for elucidating enzyme mechanisms.[3][][5]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 3-Amino-L-alanine dihydrochloride is essential for its effective application. These properties dictate its behavior in solution, its reactivity, and its proper handling and storage.

Structural and Identification Data
PropertyValueSource(s)
IUPAC Name (2S)-2,3-Diaminopropanoic acid dihydrochloride[]
Synonyms L-2,3-Diaminopropionic acid dihydrochloride, L-Dap·2HCl[2][][6]
CAS Number 1482-97-9[2][6]
Molecular Formula C₃H₈N₂O₂ · 2HCl (or C₃H₁₀Cl₂N₂O₂)[][6]
Molecular Weight 177.04 g/mol [][6]
Appearance White to off-white crystalline powder[]
Solubility and Thermal Properties
PropertyValueSource(s)
Solubility Soluble in water. A value of 100 mg/mL has been reported for the related DL-form.[7] The hydrochloride salt enhances aqueous solubility.[2] It is reported as insoluble or slightly soluble in DMSO and ethanol.[7][8]
Melting Point 231-233 °C (decomposes)[9]
Hygroscopicity Hygroscopic solid; also absorbs carbon dioxide from the air.[10]
Spectroscopic and Physicochemical Data
PropertyValueSource(s)
Optical Rotation [α]²⁰/D +24±2°, c = 2% in 0.5 M HCl
pKa Values (Free Acid) pKa (α-NH₂): ~6.4 (at 37°C) pKa (β-NH₂): ~9.4 (at 37°C)[11]
pKa Values (in Peptides) The pKa of the β-amino group is lowered to between 6.3 and 7.9, making it sensitive to endosomal pH changes.[11][12]

Chemical Synthesis and Purification

The synthesis of L-Dap derivatives requires careful stereochemical control and strategic use of protecting groups. While biosynthetic routes exist, chemical synthesis provides access to orthogonally protected forms essential for peptide chemistry.

Overview of Synthetic Strategies

The most common and efficient chemical syntheses of L-Dap derivatives start from readily available chiral precursors like L-aspartic acid or L-serine.

  • From L-Aspartic Acid: A highly effective method involves a Curtius rearrangement of an N-protected L-aspartic acid derivative.[14][15][16] This reaction converts the side-chain carboxylic acid into the β-amino group. The success of this rearrangement is critically dependent on the proper protection of the α-amino group to prevent side reactions.[14][15]

  • From L-Serine: Synthesis from L-serine involves converting the side-chain hydroxyl group into a leaving group, followed by nucleophilic substitution with an azide or another nitrogen-containing nucleophile. Subsequent reduction of the azide yields the β-amino group. This route also provides excellent stereochemical control.[17]

The following diagram illustrates a generalized workflow for the synthesis of an orthogonally protected L-Dap derivative from L-aspartic acid, a crucial intermediate for subsequent conversion to the dihydrochloride salt.

G cluster_0 Synthesis of Orthogonally Protected L-Dap A N(α)-Boc-Asp(OBn)-OH (Starting Material) B Acyl Azide Formation (e.g., DPPA, base) A->B Activation of side-chain carboxyl C Curtius Rearrangement (Heat) B->C Forms isocyanate intermediate D Isocyanate Trapping (Benzyl Alcohol) C->D Nucleophilic attack on isocyanate E N(α)-Boc-N(β)-Cbz-L-Dap (Protected Product) D->E Stable protected amino acid

Caption: Generalized workflow for L-Dap synthesis via Curtius rearrangement.

Purification Protocol: Recrystallization

For achieving high purity, 3-Amino-L-alanine dihydrochloride can be recrystallized from an aqueous ethanol mixture.[9] The principle behind this technique is the differential solubility of the compound in the solvent mixture at high and low temperatures.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 3-Amino-L-alanine dihydrochloride in a minimal amount of hot water. The goal is to create a saturated or near-saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Slowly add ethanol to the hot aqueous solution until it becomes slightly turbid. Reheat gently until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Chemical Reactivity and Handling

The reactivity of 3-Amino-L-alanine is dominated by its three functional groups: the α-amino group, the β-amino group, and the carboxylic acid. The dihydrochloride form exists as a salt, with the amino groups protonated.

Acid-Base Chemistry and Nucleophilicity

The key to L-Dap's unique utility lies in the differing pKa values of its two amino groups. In the free amino acid, the α-amino group is less basic (pKa ≈ 6.4) than the β-amino group (pKa ≈ 9.4).[11] This differential basicity allows for selective protection and reaction.

Crucially, when incorporated into a peptide backbone, the electron-withdrawing effect of the amide bonds significantly lowers the pKa of the side-chain β-amino group to a range of 6.3-7.9.[11][12] This makes the β-amino group partially deprotonated at physiological pH (7.4), allowing it to act as an effective nucleophile. This property is exploited in the design of enzyme mechanism probes.[12]

Stability and Storage

3-Amino-L-alanine dihydrochloride is a hygroscopic solid that should be stored in a tightly sealed container in a cool, dry, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). It is incompatible with strong oxidizing agents.

Applications in Research and Drug Development

The unique structure of L-Dap makes it a powerful tool in several advanced scientific fields.

Solid-Phase Peptide Synthesis (SPPS)

L-Dap is a valuable non-proteinogenic amino acid for introducing a positive charge or a site for specific chemical modification into a synthetic peptide. Its incorporation requires an orthogonal protecting group strategy to differentiate the α- and β-amino groups.

Causality of Experimental Choices:

  • Protection Scheme: For standard Fmoc-based SPPS, Fmoc-L-Dap(Boc)-OH is the most commonly used derivative.[3] The Fmoc group on the α-amine is base-labile (removed by piperidine), while the Boc group on the β-amine is acid-labile (stable during Fmoc deprotection but removed during final cleavage with Trifluoroacetic acid). This orthogonality is essential to prevent unwanted branching on the peptide side chain during synthesis.[3][18]

Experimental Protocol: Incorporation of Fmoc-L-Dap(Boc)-OH into a Peptide Sequence

This protocol assumes a standard manual Fmoc SPPS workflow.

  • Resin Preparation: Start with the peptide-resin from the previous coupling cycle. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents (relative to resin loading) of Fmoc-L-Dap(Boc)-OH and 2.9 equivalents of a coupling agent (e.g., HBTU) in DMF.

    • Add 6 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the amino acid solution to activate the carboxyl group.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (absence of free primary amines). Proceed to the next cycle.

G start Start: Peptide-Resin (Fmoc-NH-...-Resin) deprotect Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 couple Step 2: Coupling (Fmoc-Dap(Boc)-OH, HBTU, DIPEA in DMF) wash1->couple Exposes free N-terminal amine for reaction wash2 Wash (DMF, DCM) couple->wash2 Forms new peptide bond end End: Fmoc-Dap(Boc)-Peptide-Resin wash2->end

Caption: Workflow for a single L-Dap coupling cycle in Fmoc-SPPS.

Enzyme Inhibition and Mechanistic Probes

3-Amino-L-alanine is a known competitive inhibitor of cystathionase (also called cystathionine γ-lyase), a pyridoxal-5'-phosphate (PLP)-dependent enzyme involved in sulfur metabolism.[6] PLP-dependent enzymes work by forming a Schiff base (internal aldimine) with a lysine residue in the active site. The substrate displaces lysine to form an external aldimine, which is the key intermediate for catalysis. Inhibitors like L-Dap can react with the PLP cofactor to form a stable, non-productive adduct, effectively taking the enzyme out of commission.

Furthermore, its unique nucleophilic β-amino group can be used to trap transient acyl-enzyme intermediates.[12] Many enzymes (e.g., serine proteases, thioesterases) function via a covalent intermediate where the substrate is temporarily attached to the enzyme through an ester or thioester bond. By replacing the catalytic serine or cysteine with a genetically encoded L-Dap, researchers can form a much more stable amide bond with the substrate, effectively trapping the intermediate for structural or functional studies.[12]

Conclusion

3-Amino-L-alanine dihydrochloride is more than a simple amino acid derivative; it is a sophisticated chemical tool. Its unique combination of a chiral center and a nucleophilic side chain with a tunable pKa provides a gateway to synthesizing novel peptides with enhanced properties and to probing the fundamental mechanisms of enzyme action. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is paramount for leveraging its full potential in the demanding fields of chemical biology and drug discovery.

References

  • Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. (n.d.). PMC. [Link]

  • Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. (2014). ResearchGate. [Link]

  • Biosynthesis of L-2,3-diaminopropanoic acid. (1989). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • 2,3-Diaminopropionic acid. (n.d.). Wikipedia. [Link]

  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. (2004). Organic Chemistry Portal. [Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. (2020). MDPI. [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. (2025). ResearchGate. [Link]

  • An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. (2004). PubMed. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. [Link]

  • Potential inhibitors of L-asparagine biosynthesis. 5. Electrophilic amide analogues of (S)-2,3-diaminopropionic acid. (1987). PubMed. [Link]

  • Synthesis of N2-Protected l-2,3-Diaminopropanoic Acids. (2006). Oxford Academic. [Link]

  • Trapping biosynthetic acyl–enzyme intermediates with encoded 2,3-diaminopropionic acid. (2018). Nature. [Link]

  • 3-Amino-Alanine. (n.d.). PubChem. [Link]

  • Showing NP-Card for 2,3-Diaminopropionic acid (NP0000519). (n.d.). NP-MRD. [Link]

  • Showing Compound 2,3-Diaminopropionic acid (FDB022790). (n.d.). FooDB. [Link]

  • Amino acids. (n.d.). University of Münster. [Link]

  • Alanine. (n.d.). NIST WebBook. [Link]

  • Trapping biosynthetic acyl–enzyme intermediates with encoded 2,3-diaminopropionic acid. (2018). Nature. [Link]

  • L-2,3-Diaminopropionic acid. (n.d.). RayBiotech. [Link]

  • Alanine. (n.d.). NIST WebBook. [Link]

  • Molecular insights into inhibitor action on a key bacterial metabolic enzyme Cystathionine β-Synthase. (2025). bioRxiv. [Link]

  • 2,3-Diaminopropionic acid. (n.d.). PubChem. [Link]

Sources

Exploratory

Technical Whitepaper: 3-Amino-L-alanine Dihydrochloride (L-DAP·2HCl)

CAS Number: 1482-97-9 Synonyms: L-2,3-Diaminopropionic acid dihydrochloride; (S)-2,3-Diaminopropanoic acid dihydrochloride; L-DAP·2HCl Executive Summary 3-Amino-L-alanine dihydrochloride (L-DAP·2HCl) is a non-proteinogen...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1482-97-9 Synonyms: L-2,3-Diaminopropionic acid dihydrochloride; (S)-2,3-Diaminopropanoic acid dihydrochloride; L-DAP·2HCl

Executive Summary

3-Amino-L-alanine dihydrochloride (L-DAP·2HCl) is a non-proteinogenic amino acid of significant interest in modern drug development and chemical biology. Structurally analogous to serine and cysteine but possessing a vicinal diamine motif, L-DAP serves as a critical scaffold for the synthesis of peptide antibiotics (e.g., capreomycin, viomycin) and novel pH-responsive drug delivery systems.

Unlike standard


-amino acids, L-DAP exhibits unique ionization properties—specifically a depressed pKa of its 

-amine—due to the electron-withdrawing effect of the proximal

-ammonium group. This physicochemical anomaly is exploited in the design of "smart" cationic amphipathic peptides that facilitate endosomal escape of nucleic acid therapeutics. This guide provides a comprehensive technical analysis of L-DAP, covering its physicochemical profile, biosynthetic origins, synthetic utility, and handling protocols.

Chemical Identity & Physicochemical Properties[1]

L-DAP·2HCl is a zwitterionic small molecule typically supplied as a hygroscopic dihydrochloride salt. Its high water solubility and specific pKa values dictate its behavior in solution and during peptide coupling.

Table 1: Physicochemical Constants
PropertyValueNotes
Molecular Formula

Salt form (Dihydrochloride)
Molecular Weight 191.06 g/mol Free base MW: 104.11 g/mol
Appearance White to off-white crystalline powderHygroscopic
Solubility

mg/mL in

Insoluble in non-polar organics
Melting Point 231–233 °C (dec.)[1][2]Decomposes upon melting
pKa (

-COOH)
~1.3 – 1.8Strongly acidic
pKa (

-NH

)
~6.67 Significantly lower than typical AA (~9.7)
pKa (

-NH

)
~9.37 (Free acid)Shifts to ~7.5–8.0 in peptides

Critical Insight - The pKa Anomaly: In the free amino acid, the


-amine pKa is unusually low (6.67) due to the inductive effect of the 

-amine. However, when incorporated into a peptide chain, the

-amine's pKa shifts to the physiological range (7.5–8.0). This property renders L-DAP residues capable of acting as "proton sponges" within the endosome (pH 5.5–6.0), triggering conformational changes essential for the cytosolic delivery of RNA/DNA therapeutics.

Biological Relevance & Biosynthesis[3]

While L-DAP is a synthetic tool in the lab, it is a key metabolic intermediate in bacteria.

Biosynthetic Pathway

In organisms like Staphylococcus aureus and Streptomyces species, L-DAP is synthesized from O-phospho-L-serine via a PLP-dependent pathway involving two key enzymes:

  • SbnA (CmnB): Condenses O-phospho-L-serine with L-glutamate to form a complex intermediate.

  • SbnB (CmnK): Oxidatively hydrolyzes the intermediate to yield L-DAP and

    
    -ketoglutarate.
    

This pathway is the precursor route for siderophores (e.g., staphyloferrin B) and tuberactinomycin antibiotics (e.g., viomycin, capreomycin), making the L-DAP biosynthetic machinery a potential target for novel antimicrobials.

Toxicology Note (Differentiation from ODAP)

Researchers must distinguish L-DAP from its derivative,


-N-oxalyl-L-2,3-diaminopropionic acid (

-ODAP)
, the neurotoxin found in Lathyrus sativus (grass pea) responsible for neurolathyrism. L-DAP is the backbone, not the toxin itself. However, L-DAP can inhibit growth in E. coli and Salmonella by interfering with proline and isoleucine biosynthesis, necessitating careful handling in microbial culture contexts.

Synthetic Utility & Applications

Orthogonal Protection Strategies

In Solid Phase Peptide Synthesis (SPPS), L-DAP requires orthogonal protection of the


-amine to prevent branching or side-reactions.
  • Fmoc-SPPS Strategy:

    • 
      -amine: Fmoc  (Base labile)[3]
      
    • 
      -amine: Boc  (Acid labile) or Alloc  (Pd-labile) or Dde  (Hydrazine labile).
      
    • Usage:Fmoc-Dap(Boc)-OH is the standard building block. The Boc group is removed during the final TFA cleavage, yielding a free

      
      -amine in the final peptide.
      
  • Cyclization Applications:

    • Using Fmoc-Dap(Alloc)-OH allows selective deprotection of the side chain on-resin. This enables the formation of lactam bridges (e.g., Dap side chain to Asp/Glu side chain) to constrain peptide conformation and improve metabolic stability.

Synthesis of Heterocycles

The vicinal diamine motif of L-DAP is a "privileged structure" for synthesizing:

  • Imidazolidinones: Via reaction with ketones/aldehydes.

  • Piperazines: Via cyclization with

    
    -halo acids.
    
  • 2,3-Diaminopropionic acid derivatives: Precursors for beta-lactam antibiotics.[2][4]

Experimental Protocols

Protocol A: Chemical Synthesis via Hofmann Rearrangement

A robust method to access enantiopure L-DAP from L-Asparagine.

Reagents:

  • 
    -Boc-L-Asparagine (Starting Material)[5][6]
    
  • Iodosobenzene diacetate (PIDA) (Oxidant)[7]

  • Ethyl Acetate / Acetonitrile / Water (Solvent system)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of

    
    -Boc-L-Asn in a mixture of EtOAc/CH
    
    
    
    CN/H
    
    
    O (2:2:1).
  • Rearrangement: Add 1.1 equivalents of PIDA. Stir at roughly 15–20°C for 4–6 hours. The PIDA mediates the Hofmann rearrangement of the side-chain carboxamide (-CONH

    
    ) to an amine (-NH
    
    
    
    ) with retention of configuration at the
    
    
    -carbon.
  • Workup: Concentrate in vacuo to remove organic solvents. The residue contains the

    
    -Boc-L-DAP intermediate.
    
  • Deprotection (Salt Formation): Dissolve the residue in minimal methanol. Add 4M HCl in dioxane (excess). Stir for 2 hours to remove the Boc group.

  • Precipitation: Add cold diethyl ether to precipitate the crude L-DAP·2HCl.

  • Purification: Recrystallize from water/ethanol to yield pure 3-Amino-L-alanine dihydrochloride.

Protocol B: Handling Hygroscopic Salts

L-DAP·2HCl is hygroscopic. Improper handling leads to deliquescence and weighing errors.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Use a desiccator for long-term storage.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a low-humidity environment or glovebox if available.

Visualization: Biosynthesis & Chemical Logic

LDAP_Overview cluster_biosynthesis Biosynthetic Origin (S. aureus) cluster_properties Physicochemical Behavior P_Ser O-Phospho-L-Serine SbnA Enzyme: SbnA (Condensation) P_Ser->SbnA Intermed ACEGA (Intermediate) SbnA->Intermed SbnB Enzyme: SbnB (Oxidative Hydrolysis) Intermed->SbnB LDAP L-DAP (Product) (Precursor for Antibiotics) SbnB->LDAP FreeAcid Free L-DAP alpha-NH2 pKa ~6.7 LDAP->FreeAcid Chemical Properties Peptide L-DAP in Peptide beta-NH2 pKa ~7.5-8.0 FreeAcid->Peptide Incorporation Effect Endosomal Escape (Proton Sponge Effect) Peptide->Effect Physiological pH

Figure 1: Biosynthetic pathway of L-DAP and its pKa shift utility in peptide engineering.

References

  • Kobylarz, M. J., et al. (2014). "Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor."[4] Chemistry & Biology, 21(3), 379-388.

  • Englund, E. A., et al. (2004).[8] "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups." Organic Letters, 6(2), 213-215.[8]

  • Wong, C. H., et al. (2019). "Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors." Molecular Pharmaceutics.

  • Zhang, X., et al. (1997). "Rearrangement of N-Protected L-Asparagines with Iodosobenzene Diacetate. A Practical Route to beta-Amino-L-alanine Derivatives." Journal of Organic Chemistry, 62(20), 6918-6920.

  • ChemicalBook. (2024). "3-Amino-L-alanine hydrochloride Properties and Safety."

Sources

Foundational

A Technical Guide to the Aqueous Solubility of L-2,3-Diaminopropionic Acid Monohydrochloride

Abstract L-2,3-Diaminopropionic acid (L-DAPA) is a non-proteinogenic amino acid that serves as a critical building block for peptide synthesis and the development of novel therapeutic agents.[1][2] The monohydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

L-2,3-Diaminopropionic acid (L-DAPA) is a non-proteinogenic amino acid that serves as a critical building block for peptide synthesis and the development of novel therapeutic agents.[1][2] The monohydrochloride salt is the most common form used in laboratory and development settings, making a thorough understanding of its solubility paramount for accurate and reproducible research. This guide provides a comprehensive overview of the solubility of L-2,3-diaminopropionic acid monohydrochloride, detailing its physicochemical properties, known solubility data, factors influencing solubility, and a robust, field-proven protocol for its experimental determination. This document is intended for researchers, chemists, and formulation scientists engaged in peptide synthesis, drug discovery, and biochemical research.

Introduction: The Significance of L-DAPA and Its Solubility

L-2,3-Diaminopropionic acid monohydrochloride is a versatile molecule utilized in diverse research areas, from the synthesis of bioactive peptides and enzyme inhibitors to its application in neurobiology and immunology.[1] Its structure, featuring two primary amine groups, imparts unique chemical reactivity and pH-dependent characteristics.[1] For professionals in drug development and biochemical research, precise control over solution concentration is fundamental. Whether for solution-phase peptide synthesis, preparing stock solutions for cell-based assays, or formulating nutritional supplements, an accurate understanding of the aqueous solubility of L-DAPA monohydrochloride is a prerequisite for success.[1][2]

The hydrochloride salt form is favored for its improved stability and handling characteristics compared to the free base. However, this salt form introduces specific considerations for solubility, primarily related to pH and the common ion effect, which will be explored in this guide.

Physicochemical Properties Governing Solubility

The solubility of L-DAPA monohydrochloride is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.

  • Molecular Structure: C₃H₈N₂O₂·HCl

  • Molecular Weight: 140.57 g/mol [1][3]

  • Appearance: Off-white to light beige crystalline powder.[1][4]

  • Key Functional Groups: The molecule possesses a carboxylic acid group, an α-amino group, and a β-amino group. In the monohydrochloride salt, one of the amino groups is protonated (as is the carboxylic acid in highly acidic conditions), making the molecule highly polar and amenable to forming strong hydrogen bonds with water.

The solubility behavior is fundamentally linked to the pH of the aqueous medium. The two amino groups and one carboxyl group give the molecule multiple ionization states. The overall charge of the molecule changes with pH, significantly impacting its interaction with polar solvents like water. At its isoelectric point (pI), the molecule exists as a zwitterion with no net charge, which typically corresponds to the point of minimum solubility. In highly acidic or highly alkaline solutions, the molecule carries a net positive or negative charge, respectively, which enhances its solubility in water due to stronger ion-dipole interactions.[5][6]

Quantitative Solubility Data

Quantitative solubility data for L-2,3-diaminopropionic acid monohydrochloride is not extensively published in peer-reviewed literature. However, data from chemical suppliers provides a valuable baseline for practical laboratory work. It is important to note that commercial data often refers to the racemic DL-mixture or the D-enantiomer, but the solubility of the L-enantiomer is expected to be of a similar magnitude.

CompoundSolventSolubilityTemperatureNotesSource
DL -2,3-Diaminopropionic acid monohydrochlorideWater28 mg/mLNot Specified---Selleck Chemicals[7][8]
D -2,3-Diaminopropionic acid monohydrochlorideWater25 mg/mLNot SpecifiedRequires ultrasonic agitation for dissolution.M-Clarity[9]
DL -2,3-Diaminopropionic acid monohydrochlorideDMSOInsolubleNot Specified---Selleck Chemicals[7][8]
DL -2,3-Diaminopropionic acid monohydrochlorideEthanolInsolubleNot Specified---Selleck Chemicals[7][8]

From this data, we can establish a working estimate for the aqueous solubility of L-DAPA monohydrochloride to be in the range of 25-28 mg/mL , or approximately 0.18-0.20 M. This confirms the compound is freely soluble in water.[10]

Key Factors Influencing Aqueous Solubility

The solubility values presented above are a starting point. In practice, several experimental variables can significantly alter the solubility of L-DAPA monohydrochloride.

Effect of pH

As with all amino acids, pH is the most critical factor. The hydrochloride salt creates a mildly acidic solution upon dissolution. Adjusting the pH away from the isoelectric point (pI) will increase solubility.

  • In Acidic Conditions (pH < pI): The carboxylic acid group is protonated (-COOH) and both amino groups are protonated (-NH₃⁺), resulting in a net positive charge.

  • In Basic Conditions (pH > pI): The carboxylic acid group is deprotonated (-COO⁻) and the amino groups are neutral (-NH₂), resulting in a net negative charge.

  • Causality: The increased net charge at pH values above or below the pI enhances interactions with polar water molecules, leading to a significant increase in solubility.[5]

Effect of Temperature

The dissolution of most crystalline solids, including amino acid salts, is an endothermic process. Therefore, increasing the temperature will generally increase both the rate of dissolution and the equilibrium solubility. This relationship can often be described by the van't Hoff equation. For similar basic amino acid hydrochlorides, such as L-Arginine monohydrochloride, solubility demonstrates a clear positive correlation with temperature.[11]

Ionic Strength and Salting Effects

The presence of other salts in the solution can either increase ("salting-in") or decrease ("salting-out") the solubility of the amino acid.

  • Salting-In: At low to moderate salt concentrations, the added ions can shield the charged groups on the L-DAPA molecule from each other, reducing intermolecular attractions in the solid state and favoring dissolution. Divalent cations like Mg²⁺ or Ca²⁺ have been shown to induce a salting-in effect for several amino acids.[12]

  • Salting-Out: At very high salt concentrations, a large number of ions compete for water molecules for hydration. This can reduce the amount of "free" water available to dissolve the L-DAPA, leading to a decrease in solubility.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain precise and reliable solubility data for your specific experimental conditions, the isothermal shake-flask method is the gold standard. This protocol is a self-validating system designed for accuracy and reproducibility.

Principle

An excess amount of the solid L-DAPA monohydrochloride is added to the solvent of interest (e.g., water, buffer). The mixture is agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solute in the solution becomes constant. The supernatant is then filtered and analyzed to determine the solute concentration, which represents the equilibrium solubility.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep_solid Weigh excess L-DAPA monohydrochloride combine Combine in sealed vial prep_solid->combine prep_solvent Measure precise volume of solvent (e.g., buffer) prep_solvent->combine agitate Agitate at constant temperature (e.g., 25°C) for 24-72 hours combine->agitate check Sample supernatant at intervals (e.g., 24h, 48h) to confirm equilibrium agitate->check filter Filter supernatant (0.22 µm syringe filter) check->filter Equilibrium Confirmed dilute Dilute aliquot accurately filter->dilute quantify Quantify concentration (e.g., HPLC-UV, LC-MS) dilute->quantify result result quantify->result Final Solubility Value

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of L-DAPA monohydrochloride (e.g., 50-60 mg) to a series of glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Precisely pipette the desired solvent (e.g., 1.0 mL of purified water or a specific buffer) into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C).

    • Agitate the vials at a constant speed sufficient to keep the solid suspended.

    • Trustworthiness Check: To validate that equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical (e.g., within ± 2%).

  • Sampling and Analysis:

    • Once equilibrium is confirmed, stop agitation and allow the solid to settle for at least 30 minutes at the experimental temperature.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a chemically inert 0.22 µm syringe filter (e.g., PVDF or PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.

    • Accurately dilute the filtered sample with the mobile phase or appropriate solvent to a concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of L-DAPA using a validated analytical method, such as HPLC-UV, LC-MS, or a derivatization-based method like Ninhydrin assay.[6]

  • Data Calculation:

    • Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in desired units (e.g., mg/mL, mol/L).

    • Expertise Insight: After the experiment, it is good practice to recover the remaining solid and analyze it (e.g., by XRPD or DSC) to ensure that the compound has not changed its crystalline form or degraded during the experiment.

Practical Considerations and Safety

  • Hygroscopicity: While not explicitly documented as highly hygroscopic, like many amino acid salts, L-DAPA monohydrochloride may absorb atmospheric moisture. Store the compound in a desiccator and handle it in a low-humidity environment for best results.

  • Solution Stability: Prepare stock solutions fresh. If storage is necessary, filter-sterilize (0.22 µm filter) aqueous solutions and store at -20°C or -80°C for long-term stability.[9]

  • Safety: L-DAPA monohydrochloride is classified as an irritant, causing skin and serious eye irritation.[10][13][14][15] It may also cause respiratory irritation.[13][15] Always handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or chemical fume hood.[10][13]

Conclusion

L-2,3-diaminopropionic acid monohydrochloride is a water-soluble compound with an approximate solubility of 25-28 mg/mL under standard conditions. This solubility is profoundly influenced by solution pH, temperature, and ionic strength. For research and development applications requiring high precision, the isothermal shake-flask method provides a reliable framework for determining solubility under specific experimental conditions. By understanding the physicochemical principles and applying robust experimental techniques, scientists can confidently prepare and utilize solutions of L-DAPA monohydrochloride, ensuring the accuracy and success of their downstream applications.

References

  • Metasci. (n.d.). Safety Data Sheet DL-2,3-Diaminopropionic acid monohydrochloride. Available at: [Link]

  • Carl ROTH. (2024). Safety Data Sheet: DL-2,3-Diaminopropionic acid hydrochloride. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DL-2,3-Diaminopropionic acid hydrochloride. Available at: [Link]

  • M-Clarity. (n.d.). D-2,3-Diaminopropionic acid monohydrochloride | Biochemical Assay Reagent. Available at: [Link]

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1965). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan. Available at: [Link]

  • Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Doctoral Dissertation. Available at: [Link]

  • CD Biosynsis. (n.d.). DL-2,3-Diaminopropionic acid monohydrochloride. Available at: [Link]

  • Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Molecules, 27(10), 3247. Available at: [Link]

  • Unnamed Author. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Available at: [Link]

  • MilliporeSigma. (n.d.). DL-2,3-Diaminopropionic acid 98% | 54897-59-5. Available at: [Link]

  • Selleck. (n.d.). DL-2,3-Diaminopropionic acid monohydrochloride. Available at: [Link]

Sources

Exploratory

discovery and history of 3-Amino-L-alanine

Title: 3-Amino-L-alanine (L-DAP): A Technical Monograph on Biosynthesis, Synthesis, and Pharmacology Executive Summary 3-Amino-L-alanine (L-2,3-diaminopropionic acid; L-DAP) is a non-proteinogenic amino acid of significa...

Author: BenchChem Technical Support Team. Date: February 2026

Title: 3-Amino-L-alanine (L-DAP): A Technical Monograph on Biosynthesis, Synthesis, and Pharmacology

Executive Summary

3-Amino-L-alanine (L-2,3-diaminopropionic acid; L-DAP) is a non-proteinogenic amino acid of significant biochemical interest. Structurally, it represents a lower homolog of lysine and an amino-analog of serine. While rarely found free in the mammalian metabolome, it is a critical metabolic node in bacteria (Staphylococcus aureus, Streptomyces) for the synthesis of siderophores (staphyloferrin B) and peptide antibiotics (viomycin, capreomycin).

This guide provides a rigorous technical analysis of L-DAP, moving from its biosynthetic origins to laboratory synthesis and pharmacological properties. It clarifies the critical distinction between L-DAP and its neurotoxic derivatives (e.g.,


-ODAP, BMAA), providing researchers with a clear framework for handling and application.

Part 1: Historical Isolation & Characterization

The discovery of 3-Amino-L-alanine is inextricably checking linked to the mid-20th-century investigation of toxic factors in the Leguminosae family.

  • Discovery Context: In the 1950s and 60s, researchers investigating Lathyrus (grass pea) and Mimosa species sought the chemical agents responsible for neurolathyrism.

  • Isolation: While the neurotoxin

    
    -N-oxalyl-L-
    
    
    
    ,
    
    
    -diaminopropionic acid (
    
    
    -ODAP) was identified as the primary culprit, the free amino acid L-DAP was characterized as its metabolic precursor and backbone.
  • Key Differentiation: Early literature often conflated the free acid with its oxalyl-derivative. It is now established that while

    
    -ODAP is a potent AMPA receptor agonist, free L-DAP possesses distinct, albeit weaker, excitotoxic properties.
    

Taxonomic Distribution:

  • Fabaceae:Mimosa palmeri, Lathyrus sativus.

  • Bacteria:[1][2][3]Staphylococcus aureus (siderophore precursor), Streptomyces spp.[3] (antibiotic precursor).[2]

Part 2: Biosynthetic Pathways & Enzymology

In bacteria, L-DAP is not a degradation product but a synthesized precursor for secondary metabolites. The best-characterized pathway is the SbnA/SbnB system in S. aureus, responsible for staphyloferrin B production.

Mechanism of Action
  • SbnA (PLP-dependent): Condenses O-phospho-L-serine (OPS) with L-glutamate.[1][4] Unlike typical synthases that use acetyl-CoA, SbnA utilizes the amino group of glutamate to displace the phosphate of OPS.

  • Intermediate Formation: This yields N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[2][4][5]

  • SbnB (NAD+-dependent): Oxidatively hydrolyzes ACEGA, releasing

    
    -ketoglutarate and free L-DAP.[2][4][5]
    
Biosynthetic Pathway Diagram

Biosynthesis cluster_inputs Substrates cluster_enzymes Enzymatic Complex OPS O-Phospho-L-Serine SbnA SbnA (PLP-Dependent) OPS->SbnA Glu L-Glutamate Glu->SbnA ACEGA Intermediate: ACEGA SbnA->ACEGA Condensation SbnB SbnB (NAD+ Dependent) ACEGA->SbnB Product 3-Amino-L-alanine (L-DAP) SbnB->Product Oxidative Hydrolysis Byproduct alpha-Ketoglutarate SbnB->Byproduct

Figure 1: The SbnA/SbnB biosynthetic pathway converting O-phospho-L-serine to L-DAP in S. aureus.[2][4]

Part 3: Chemical Synthesis Protocols

For research applications, isolation from natural sources is inefficient. The Hofmann Rearrangement of L-Asparagine derivatives is the industry-standard method for generating high-purity L-DAP. This method preserves chirality and utilizes readily available starting materials.[6]

Protocol: Modified Hofmann Rearrangement

Objective: Synthesis of 3-Amino-L-alanine from


-Boc-L-Asparagine.
Reference:  Adapted from Zhang et al., J. Org. Chem. (1997).[7]

Reagents:

  • 
    -Boc-L-Asparagine (Starting Material)
    
  • Iodosobenzene diacetate (PIDA) (Hypervalent iodine reagent)[7]

  • Ethyl Acetate / Acetonitrile / Water (Solvent system)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of

    
    -Boc-L-Asparagine in a solvent mixture of EtOAc/CH
    
    
    
    CN/H
    
    
    O (2:2:1 ratio).
  • Reagent Addition: Add 1.1 equivalents (11 mmol) of PIDA (PhI(OAc)

    
    ) at 0°C.
    
  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature (approx. 20°C) for 4 hours. The PIDA mediates the rearrangement of the primary amide (asparagine side chain) into an isocyanate intermediate.

  • Hydrolysis: The isocyanate reacts in situ with water to release CO

    
     and form the free amine.
    
  • Workup:

    • Concentrate the solution under reduced pressure.[8]

    • Precipitate the product using diethyl ether to remove iodobenzene byproducts.

    • Purification: Recrystallize from water/ethanol to yield

      
      -Boc-L-2,3-diaminopropionic acid.
      
  • Deprotection (Optional): Treat with TFA/DCM (1:1) to remove the Boc group if the free dihydrochloride salt is required.

Synthesis Workflow Diagram

Synthesis Start N-Boc-L-Asparagine Inter1 N-Iodo Amide Species Start->Inter1 Oxidative rearrangement Reagent PIDA (PhI(OAc)2) Solvent: EtOAc/ACN/H2O Reagent->Inter1 Inter2 Isocyanate Intermediate (-PhI, -AcOH) Inter1->Inter2 Hofmann Rearrangement Hydrolysis In-situ Hydrolysis (-CO2) Inter2->Hydrolysis Product N-Boc-3-Amino-L-alanine Hydrolysis->Product

Figure 2: Chemical synthesis of L-DAP via Hofmann rearrangement of Asparagine using hypervalent iodine.

Part 4: Pharmacology & Toxicology

L-DAP acts as an excitatory amino acid (EAA).[9] Its structural similarity to glutamate allows it to interact with ionotropic glutamate receptors, specifically the AMPA subtype.[10]

Mechanism of Toxicity[11][12]
  • Receptor Target: AMPA receptors (GluA subunits).[9][10]

  • Mode of Action: Agonist.

  • Comparative Potency: L-DAP is significantly less potent than its oxalyl-derivative (

    
    -ODAP). However, it can still induce excitotoxicity in sensitive neuronal cultures by causing excessive Ca
    
    
    
    influx, leading to mitochondrial stress and cell death.
Comparative Toxicity Profile
CompoundStructurePrimary TargetToxicity LevelClinical Relevance
L-Glutamate EndogenousNMDA, AMPA, KainateLow (Regulated)Major Neurotransmitter
L-DAP Synthetic/PrecursorAMPA (Agonist)ModerateExcitotoxic tool; Siderophore precursor

-ODAP
Oxalyl-derivativeAMPA (Potent Agonist)HighCause of Neurolathyrism (Paralysis)
BMAA Methyl-derivativeAMPA/NMDAHighLinked to ALS/PDC (Cyanobacteria)

Table 1: Comparison of L-DAP with structurally related excitotoxins.

Part 5: Future Outlook

The utility of 3-Amino-L-alanine extends beyond its toxicity. It is currently being explored in:

  • Peptidomimetics: Used as a lysine analog to introduce conformational constraints in peptide drugs.

  • Antibiotic Development: As a precursor to viomycin, manipulating the L-DAP pathway in Streptomyces could yield novel capreomycin-class antibiotics active against drug-resistant tuberculosis.

  • Click Chemistry: The side-chain amine offers a handle for bio-orthogonal conjugation without affecting the

    
    -amine used in the peptide backbone.
    

References

  • Kobylarz, M. J., et al. (2014). "Synthesis of L-2,3-Diaminopropionic Acid, a Siderophore and Antibiotic Precursor." Chemistry & Biology.

  • Zhang, L., et al. (1997). "Rearrangement of N

    
    -Protected L-Asparagines with Iodosobenzene Diacetate.[7] A Practical Route to 
    
    
    
    -Amino-L-alanine Derivatives." The Journal of Organic Chemistry.
  • Rao, S. L., et al. (1964).

    
    -N-Oxalyl-L-
    
    
    
    ,
    
    
    -diaminopropionic acid: A Neurotoxin from the Seeds of Lathyrus sativus."[11] Biochemistry.
  • Bridges, R. J., et al. (1989). "Excitatory amino acid receptors: a field in flux." Current Opinion in Neurobiology. (Contextualizing AMPA agonism).
  • PubChem Compound Summary. "2,3-Diaminopropionic acid."

Sources

Foundational

3-Amino-L-alanine (L-DAP): Neuropharmacological Profile &amp; Experimental Applications

[1] Executive Summary 3-Amino-L-alanine , scientifically designated as L-2,3-diaminopropionic acid (L-DAP) , represents a critical structural motif in neuropharmacology.[1] Often overshadowed by its potent neurotoxic der...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Amino-L-alanine , scientifically designated as L-2,3-diaminopropionic acid (L-DAP) , represents a critical structural motif in neuropharmacology.[1] Often overshadowed by its potent neurotoxic derivative


-N-oxalyl-L-

-diaminopropionic acid (

-ODAP)
—the causative agent of neurolathyrism—L-DAP possesses intrinsic neuroactivity that warrants rigorous investigation.[1]

This technical guide dissects the potential neuroactivity of L-DAP, positioning it not merely as a metabolic precursor but as a distinct non-proteinogenic amino acid with specific affinity for ionotropic glutamate receptors.[1] For drug development professionals, L-DAP serves as a high-fidelity probe for mapping the steric constraints of the glutamate binding pocket and a template for designing rigid AMPA/Kainate receptor modulators.

Part 1: Chemical & Molecular Identity[1]

Structural Pharmacophore

L-DAP is a lower homolog of L-2,4-diaminobutyric acid (L-DAB) and L-Ornithine.[1] Structurally, it functions as a rigid analogue of L-Aspartate , where the


-carboxyl group is replaced by a primary amino group.[1]
  • IUPAC Name: (2S)-2,3-diaminopropanoic acid[1]

  • Physiochemical Characteristic: At physiological pH (7.4), L-DAP exists primarily as a cation (unlike the zwitterionic glutamate), which significantly alters its transport kinetics and receptor interaction profile compared to acidic amino acids.[1]

  • Key Distinction: L-DAP is NOT BMAA (

    
    -methylamino-L-alanine).[1] While both are neuroactive non-proteinogenic amino acids, BMAA contains a methylated side chain and is linked to cyanobacterial toxicity (ALS/PDC).[1] L-DAP is a primary amine found in Lathyrus and Cycas species.[1]
    
Structure-Activity Relationship (SAR)

The neuroactivity of L-DAP stems from its ability to mimic the spatial arrangement of the distal charge centers in glutamate.

  • Agonist Mimicry: The

    
    -amino group of L-DAP can interact with the anionic residues in the ligand-binding domain (LBD) of glutamate receptors, mimicking the distal carboxylate of glutamate, albeit with lower efficacy due to charge inversion (positive vs. negative).
    
  • Acylation Targets: The

    
    -amino group is highly reactive.[1] In biological systems, it is readily oxalylated to form 
    
    
    
    -ODAP, transforming a weak agonist (L-DAP) into a potent excitotoxin.[1]

Part 2: Mechanisms of Neuroactivity

Ionotropic Receptor Agonism

L-DAP acts as a gliotoxic and neurotoxic agent through direct interaction with glutamate receptors.[1] Its potency rank order is generally: AMPA > Kainate > NMDA .[1]

  • AMPA/Kainate Receptors (Non-NMDA):

    • L-DAP acts as a competitive agonist.[1]

    • Mechanism: It binds to the "clamshell" LBD of the GluA subunits. Unlike full agonists (Glutamate/AMPA) that induce complete domain closure, L-DAP may induce partial closure or rapid desensitization, depending on the subunit composition (e.g., GluA2-lacking receptors are more permeable to Ca²⁺).[1]

    • Outcome: Sustained depolarization leading to sodium influx and secondary voltage-gated calcium channel (VGCC) activation.[1]

  • NMDA Receptors:

    • L-DAP shows weaker affinity for the glutamate binding site on GluN2 subunits compared to NMDA or Aspartate.[1]

    • Glycine Site Modulation: Structural evidence suggests diamino acids can interact with the glycine co-agonist site on the GluN1 subunit, potentially acting as partial agonists or antagonists depending on concentration.

Transport and Metabolic Fate

Unlike Glutamate, which is tightly regulated by Excitatory Amino Acid Transporters (EAATs), L-DAP's transport is promiscuous:

  • Influx: Likely mediated by System L (LAT1/LAT2) or cationic amino acid transporters (System y+), allowing it to bypass the blood-brain barrier (BBB) more effectively than acidic amino acids in certain conditions.[1]

  • Clearance: It is not efficiently cleared by EAATs, leading to prolonged synaptic residence time and "slow-burn" excitotoxicity.[1]

Part 3: Visualization of Excitotoxic Pathways

The following diagram illustrates the cascade initiated by L-DAP binding, distinguishing it from standard glutamate signaling by its transport mechanisms and lack of efficient clearance.

LDAP_Neurotoxicity LDAP_Ext Extracellular L-DAP Transporter System L / y+ Transporters (BBB Crossing) LDAP_Ext->Transporter Uptake Synapse Synaptic Cleft (Prolonged Residence) Transporter->Synapse Release AMPA AMPA Receptor (GluA Subunits) Synapse->AMPA Primary Binding NMDA NMDA Receptor (Weak Agonism) Synapse->NMDA Secondary Binding Depolarization Membrane Depolarization (Na+ Influx) AMPA->Depolarization Ca_Overload Intracellular Ca2+ Overload NMDA->Ca_Overload Direct Ca2+ VGCC VGCC Activation Depolarization->VGCC VGCC->Ca_Overload ROS Mitochondrial ROS Generation Ca_Overload->ROS Mito Dysfunction Apoptosis Neuronal Apoptosis (Excitotoxicity) Ca_Overload->Apoptosis Calpain Activation ROS->Apoptosis

Figure 1: The excitotoxic cascade of L-DAP, highlighting its transport via System L/y+ and primary action on AMPA receptors leading to calcium overload.[1]

Part 4: Experimental Framework

To validate the neuroactivity of 3-Amino-L-alanine, researchers must employ a differential screening protocol that distinguishes it from its oxalyl-derivative (ODAP) and standard glutamate agonists.[1]

Protocol A: Differential Excitotoxicity Screen (In Vitro)

Objective: Quantify the specific toxicity of L-DAP in primary cortical neurons and identify the mediating receptor subtype.

Reagents:

  • Compound: L-2,3-diaminopropionic acid (L-DAP) hydrochloride (High Purity >98%).[1]

  • Controls: L-Glutamate (Positive), Vehicle (Negative),

    
    -ODAP (Reference Toxin).[1]
    
  • Antagonists: NBQX (AMPA/Kainate antagonist), D-AP5 (NMDA antagonist).[1]

Workflow:

  • Culture Preparation: Plate primary rat cortical neurons (DIV 14) in 96-well plates.

  • Pre-incubation (30 min): Treat specific wells with antagonists:

    • Group A: Vehicle

    • Group B: 10 µM NBQX

    • Group C: 50 µM D-AP5[1]

  • Agonist Challenge (24h): Apply L-DAP at graded concentrations (10 µM – 1 mM).

    • Note: L-DAP is less potent than ODAP; millimolar concentrations may be required to observe acute effects.[1]

  • Readout:

    • LDH Release Assay: Measures membrane integrity (necrosis).[1]

    • MTT Assay: Measures mitochondrial metabolic activity (early toxicity).[1]

  • Data Analysis: Calculate EC50. If NBQX shifts the curve significantly more than D-AP5, the mechanism is AMPA-dominant.

Protocol B: Electrophysiological Characterization (Whole-Cell Patch Clamp)

Objective: Determine if L-DAP acts as a full or partial agonist at AMPA receptors.[1]

Setup:

  • Pipette Solution: CsF-based internal solution (to block K+ channels).[1]

  • Extracellular Solution: Mg²⁺-free ACSF (to unblock NMDA) or standard ACSF + 50 µM D-AP5 (to isolate AMPA).[1]

Step-by-Step:

  • Voltage Clamp: Hold neuron at -70 mV.

  • Fast Perfusion: Apply 1 mM L-DAP for 100ms using a piezo-driven stepper.

  • Comparison: Compare the peak amplitude and desensitization time constant (

    
    ) against 10 mM Glutamate.
    
  • Interpretation:

    • Rapid Desensitization: Indicates typical AMPA agonism.[1]

    • Non-desensitizing current: Suggests Kainate receptor preference or atypical AMPA binding (potential for greater toxicity).[1]

Part 5: Metabolic Considerations & Biosynthesis[1]

Understanding the metabolic context is vital, as L-DAP is rarely the end-product in biological systems.

Enzyme SystemSubstrateProductRelevance
Oxalyl-CoA Synthetase L-DAP

-ODAP
Conversion to potent neurotoxin (in Lathyrus).[1]
D-Amino Acid Oxidase D-DAPPyruvate derivativeDetoxification (Specific to D-isomer).[1]
Transaminases L-DAPUnknown keto-acidsPotential for metabolic interference.[1]

Critical Note for Synthesis: When synthesizing L-DAP derivatives for drug design, the


-amino group must be orthogonally protected (e.g., Fmoc-Dap(Boc)-OH) to prevent uncontrolled polymerization or cyclization.[1]

Part 6: Future Directions

The neuroactivity of 3-Amino-L-alanine offers a "double-edged" sword for research:

  • Therapeutic Design: Rigid analogues of L-DAP are being explored as biased ligands for AMPA receptors, aiming to modulate synaptic plasticity (LTP/LTD) without inducing excitotoxicity (e.g., for cognitive enhancement).[1]

  • Toxicology: As climate change alters plant metabolomics, the ratio of L-DAP to ODAP in drought-resistant crops (Lathyrus) may shift.[1] Monitoring L-DAP levels is a crucial, yet under-regulated, food safety metric.[1]

References

  • Bridges, R. J., et al. (1989). Stability of the excitotoxin beta-N-oxalyl-L-alpha,beta-diaminopropionic acid and its alpha-isomer.[1] Investigates the stability and receptor binding of L-DAP derivatives.

    • [1]

  • Nunn, P. B., et al. (2010). Excitatory amino acids in the Leguminosae: Lathyrus and related genera.[1] Comprehensive review of L-DAP and ODAP in plant neurotoxins.

    • [1]

  • Weiss, J. H., & Choi, D. W. (1988). Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor.[1] (Provided for contrast: Establishes the distinct mechanism of BMAA vs. DAP-based toxins).

    • [1]

  • Ross, S. M., & Spencer, P. S. (1987). Specific antagonism of behavioral action of "uncommon" amino acids linked to motor-system diseases.[1] Details the AMPA/Kainate specificity of Lathyrus toxins.

    • [1]

  • Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters.[1][2] Foundational text defining the structure-activity relationship of diamino acids at glutamate receptors.[1]

Sources

Exploratory

3-Amino-L-alanine (L-Dap): A Versatile Scaffold for Peptidomimetics and Chemical Biology

Topic: 3-Amino-L-alanine as a building block in biochemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Amino-L-alanine,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-L-alanine as a building block in biochemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-L-alanine, technically known as L-2,3-diaminopropionic acid (L-Dap) , represents a critical junction between natural amino acid biosynthesis and advanced peptidomimetic design. Unlike its higher homologs (Ornithine, Lysine), L-Dap possesses a unique short side chain (one methylene group) and a significantly depressed side-chain pKa (~6.3 in peptides). These physicochemical properties render it an exceptional tool for introducing conformational constraints, engineering pH-responsive "switches" in drug delivery vectors, and serving as a bioorthogonal handle in solid-phase peptide synthesis (SPPS).

This guide provides a rigorous technical examination of L-Dap, moving from its biosynthetic origins to its practical application in high-fidelity peptide synthesis and medicinal chemistry.

Chemical Architecture & Physicochemical Profile[1]

L-Dap is the shortest member of the diamino-carboxylic acid series. Its structural rigidity and electronic environment differ markedly from canonical basic amino acids, influencing both its reactivity and biological function.

Homolog Comparison

The reduction in side-chain length drastically alters the pKa of the distal amine due to the proximity of the electron-withdrawing


-carbon/amide backbone.
Amino AcidAbbr.[1][2][3][4][5][6][7][8][9][10]Side Chain Length (Carbons)Side Chain pKa (Free Acid)Side Chain pKa (In Peptide)Structural Role
L-2,3-Diaminopropionic acid L-Dap 1 (

)
~6.7 6.2 – 6.4

-turn induction, pH sensor
L-2,4-Diaminobutyric acidL-Dab2 (

)
~8.4~9.4Turn constraint
L-OrnithineL-Orn3 (

)
~10.7~10.5Non-proteinogenic spacer
L-LysineL-Lys4 (

)
~10.8~10.5Salt bridges, cationicity

Key Insight: The pKa of L-Dap in a peptide context is near physiological pH (6.3). This allows L-Dap residues to act as proton sponges within the endosome (pH 5.0–6.0), facilitating endosomal escape for peptide-drug conjugates—a property not shared by the permanently protonated Lysine or Arginine.

Biosynthetic Pathway: The SbnA/SbnB System

While non-proteinogenic in mammals, L-Dap is a key intermediate in bacteria for the synthesis of siderophores (e.g., staphyloferrin B) and antibiotics (e.g., viomycin). The biosynthesis involves a PLP-dependent mechanism distinct from standard transamination.

Mechanism
  • SbnA (PLP-dependent): Condenses O-phospho-L-serine (OPS) with L-glutamate to form an intermediate, N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).

  • SbnB (NAD-dependent): Oxidatively hydrolyzes ACEGA to yield L-Dap and

    
    -ketoglutarate.
    

Biosynthesis OPS O-Phospho-L-Serine SbnA SbnA (PLP) OPS->SbnA Glu L-Glutamate Glu->SbnA ACEGA ACEGA (Intermediate) SbnB SbnB (NAD+) ACEGA->SbnB Dap L-Dap (3-Amino-L-alanine) aKG α-Ketoglutarate SbnA->ACEGA SbnB->Dap SbnB->aKG

Caption: The SbnA/SbnB biosynthetic pathway converting O-phospho-L-serine to L-Dap via the ACEGA intermediate.

Synthetic Methodology: Solid-Phase Peptide Synthesis (SPPS)[1]

Incorporating L-Dap into peptides requires robust orthogonal protection strategies to prevent branching or lactamization during chain elongation.

Protecting Group Strategies
  • Fmoc-Dap(Boc)-OH: Standard for linear sequences. The Boc group is removed concomitantly with resin cleavage (TFA), yielding a free amine.

  • Fmoc-Dap(Alloc)-OH: Essential for cyclic peptides or side-chain modification . The Alloc group can be removed selectively on-resin using Pd(PPh

    
    )
    
    
    
    , allowing the side chain to be derivatized (e.g., with a fluorophore or biotin) or cyclized (lactam bridge) while the peptide remains anchored.
  • Fmoc-Dap(Mtt)-OH: Acid-labile but hyper-sensitive (removed by 1% TFA/DCM). Used for selective deprotection without cleaving the peptide from the resin.

Protocol: Site-Specific Incorporation & On-Resin Cyclization

Objective: Synthesis of a cyclic peptide constrained by a Dap-Asp lactam bridge.

Materials:

  • Resin: Rink Amide MBHA (0.5 mmol/g)

  • Amino Acid: Fmoc-Dap(Alloc)-OH[11]

  • Coupling: DIC (Diisopropylcarbodiimide) / Oxyma Pure

  • Alloc Deprotection: Pd(PPh

    
    )
    
    
    
    / Phenylsilane (PhSiH
    
    
    )

Step-by-Step Workflow:

  • Coupling:

    • Swell resin in DMF (30 min).

    • Activate Fmoc-Dap(Alloc)-OH (3 eq) with DIC (3 eq) and Oxyma (3 eq) in DMF for 2 min.

    • Add to resin and shake for 60 min.

    • Validation: Perform Kaiser Test . Result should be negative (colorless beads).

  • Chain Elongation:

    • Continue standard Fmoc SPPS for subsequent residues.[12]

  • Selective Alloc Removal (The Critical Step):

    • Wash resin with DCM (3x) under Argon flow (oxygen inhibits Pd).

    • Add Pd(PPh

      
      )
      
      
      
      (0.1 eq) and PhSiH
      
      
      (10 eq) in DCM. Shake for 30 min.
    • Repeat treatment.

    • Wash resin with DCM, then 0.5% sodium diethyldithiocarbamate in DMF (to scavenge Pd), then DMF.

  • Cyclization (Lactamization):

    • Ensure the partner residue (e.g., Asp) is also deprotected (e.g., using Allyl ester protection removed simultaneously).

    • Add PyAOP (1.5 eq) / HOAt (1.5 eq) / DIPEA (3 eq) in DMF. Shake for 2-4 hours.

    • Validation: Perform Kaiser Test . Result should be negative (amine consumed in cyclization).

SPPS_Workflow Start Resin-Peptide-NH2 Couple Couple Fmoc-Dap(Alloc)-OH (DIC/Oxyma) Start->Couple Elongate Chain Elongation (Standard SPPS) Couple->Elongate Fmoc removal cycles Deprotect Alloc Deprotection (Pd(PPh3)4 / PhSiH3) Elongate->Deprotect Target length reached Cyclize On-Resin Cyclization (PyAOP / DIPEA) Deprotect->Cyclize Free epsilon-NH2 exposed Cleave Final Cleavage (TFA/TIS/H2O) Cyclize->Cleave

Caption: Workflow for incorporating L-Dap into a constrained cyclic peptide using orthogonal Alloc protection.

Medicinal Chemistry Applications

Conformational Constraint

L-Dap is widely used to mimic


-turns. The short side chain allows the formation of 

to

or

to

lactam bridges with Aspartic or Glutamic acid. These constraints reduce the entropic penalty of binding to a receptor, often increasing potency and metabolic stability.
Bioorthogonal Handles

The


-amine of L-Dap can be converted to an azide (via diazo transfer on-resin) to create 3-azido-alanine . This serves as a "Click Chemistry" handle for conjugation with alkyne-functionalized drugs or fluorophores, enabling the synthesis of peptide-drug conjugates (PDCs).

Safety & Toxicology: The Lathyrism Distinction

It is critical for researchers to distinguish between L-Dap and its neurotoxic derivatives.

  • L-Dap (3-Amino-L-alanine): A metabolic intermediate. Generally low toxicity in isolation but can inhibit certain enzymes like polyphenol oxidase.

  • 
    -ODAP (L-3-oxalylamino-2-aminopropionic acid):  The causative agent of Neurolathyrism , a motor neuron disease characterized by paralysis. It is an excitotoxin acting on AMPA receptors.
    
  • BMAA (

    
    -N-methylamino-L-alanine):  A neurotoxin produced by cyanobacteria, linked to ALS/PDC.[3][8]
    

Safety Protocol: When handling L-Dap derivatives, standard laboratory PPE (gloves, goggles, lab coat) is sufficient. However, if synthesizing oxalyl or methyl derivatives, extreme caution and containment (fume hood) are mandatory due to neurotoxic potential.

References

  • Kobylarz, M. J., et al. (2014). "Synthesis of L-2,3-Diaminopropionic Acid, a Siderophore and Antibiotic Precursor." Chemistry & Biology, 21(3), 379-388. Link

  • Englund, E. A., et al. (2004). "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups." Organic Letters, 6(2), 213-215. Link

  • Gatto, G. J., et al. (2006). "Biosynthesis of the peptide antibiotic viomycin: The role of the PLP-dependent enzyme VioA." Biochemistry, 45(15), 4967-4977.
  • Rao, S. L. (2011). "Neurolathyrism: A review of the neurotoxic effects of -ODAP." Neurotoxicology, 32(5), 536-547.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[12][1][6][13] Chemical Reviews, 109(6), 2455-2504. Link

Sources

Foundational

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-Amino-L-alanine Dihydrochloride

Section 1: Introduction 3-Amino-L-alanine, also known as L-α,β-diaminopropionic acid (L-Dap), is a non-proteinogenic amino acid.[1] In its stable, commercially available form, it is typically supplied as a dihydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction

3-Amino-L-alanine, also known as L-α,β-diaminopropionic acid (L-Dap), is a non-proteinogenic amino acid.[1] In its stable, commercially available form, it is typically supplied as a dihydrochloride salt (CAS No: 1482-97-9), a white to off-white crystalline powder soluble in water.[2][3][4] This compound serves as a crucial building block in biochemical research, particularly in the synthesis of novel peptides and peptidomimetics.[3][5][6] Furthermore, it is recognized as a competitive inhibitor of the enzyme cystathionase, making it a valuable tool in the study of metabolic pathways.[3][7]

This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize 3-Amino-L-alanine dihydrochloride. For researchers in drug discovery and chemical biology, unambiguous structural confirmation is paramount. Herein, we detail the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The narrative is designed to explain not just the methods, but the scientific rationale behind experimental choices, ensuring a robust and verifiable characterization process.

Section 2: Molecular Structure and Spectroscopic Implications

The structure of 3-Amino-L-alanine contains a chiral center at the α-carbon (Cα), a carboxylic acid, a primary amino group at the α-position (Nα), and another primary amino group at the β-position (Nβ). In the dihydrochloride form, both amino groups and the carboxylic acid are protonated in the solid state and in acidic solution, leading to the structure shown below.

The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint, which we will deconstruct in the following sections.

Caption: Chemical structure of 3-Amino-L-alanine in its protonated dihydrochloride form.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. For 3-Amino-L-alanine dihydrochloride, both ¹H and ¹³C NMR are essential for full structural verification.

Principles and Experimental Causality

The choice of solvent is critical for NMR analysis of amino acids. Deuterated water (D₂O) is an excellent choice due to the high solubility of the dihydrochloride salt. However, the acidic and amine protons will rapidly exchange with deuterium, causing their signals to broaden or disappear. This phenomenon is itself a diagnostic tool. To observe these exchangeable protons, a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is required. The experimental protocols below assume D₂O for simplicity in observing the carbon-bound protons.

¹H NMR Spectroscopy

Experimental Protocol (¹H NMR):

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Amino-L-alanine dihydrochloride and dissolve it in ~0.7 mL of D₂O (99.9 atom % D).

  • Internal Standard: Add a small, known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.

Data Interpretation: The ¹H NMR spectrum in D₂O is expected to show two main multiplets corresponding to the non-exchangeable protons on the carbon backbone.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling (J) Integration
Hα (CH)~4.2 - 4.4Triplet (t) or dd³J(Hα,Hβ)1H
Hβ (CH₂)~3.4 - 3.6Doublet of doublets (dd) or complex multiplet³J(Hα,Hβ)2H
  • Rationale: The Hα proton is adjacent to two Hβ protons, and is thus split into a triplet. The two Hβ protons are diastereotopic and adjacent to Hα, leading to a more complex splitting pattern, often appearing as a doublet of doublets or a multiplet. The electron-withdrawing effects of the adjacent ammonium and carboxyl groups shift these protons downfield.

¹³C NMR Spectroscopy

Experimental Protocol (¹³C NMR):

  • Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in ~0.7 mL of D₂O, to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be necessary.

Data Interpretation: The proton-decoupled ¹³C NMR spectrum will display three distinct signals.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C' (C=O)~170 - 175Carbonyl carbons of carboxylic acids are highly deshielded and appear far downfield.
~50 - 55The α-carbon is attached to two electronegative atoms (N, C'), placing it in the mid-field region.
~38 - 42The β-carbon, attached to one nitrogen, is the most shielded of the three, appearing furthest upfield.

Section 4: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Principles and Experimental Causality

For a solid sample like 3-Amino-L-alanine dihydrochloride, the potassium bromide (KBr) pellet method is a standard and effective sample preparation technique. This involves intimately mixing the sample with dry KBr powder and pressing it into a transparent disk, which allows for analysis via transmission IR. The resulting spectrum provides a "fingerprint" of the molecule's vibrational modes.

Experimental Protocol (KBr Pellet):

  • Preparation: Gently grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade KBr in an agate mortar and pestle until a fine, homogenous powder is formed. The hygroscopic nature of the compound requires this step to be performed quickly in a low-humidity environment.[2]

  • Pressing: Transfer the powder to a pellet press and apply several tons of pressure for a few minutes to form a transparent or translucent disk.

  • Analysis: Place the KBr disk in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation

The IR spectrum will be dominated by absorptions from the ammonium, and carboxylic acid groups.[5][6][8]

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid)3300 - 2500Very broad, strong
N-H Stretch (Ammonium Salt)3200 - 2800Broad, strong, often superimposed on the O-H stretch
C=O Stretch (Carboxylic Acid)~1730 - 1700Strong, sharp
N-H Bend (Ammonium)~1600 - 1500Medium to strong
C-N Stretch~1250 - 1020Medium

Section 5: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through analysis of its fragmentation patterns.

Principles and Experimental Causality

For a polar, non-volatile molecule like an amino acid hydrochloride, Electrospray Ionization (ESI) is the ionization method of choice. It is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, allowing for the clear identification of the molecular ion. The analysis is typically performed in positive ion mode to observe the protonated molecule, [M+H]⁺.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid. The acid ensures the analyte is readily protonated.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 Da).

Data Interpretation

The free base of 3-Amino-L-alanine (C₃H₈N₂O₂) has a monoisotopic mass of 104.06 Da. In ESI-MS, the most prominent peak will be the protonated molecular ion.

Ion Expected m/z Interpretation
[M+H]⁺105.07Protonated molecular ion of the free base. This confirms the molecular weight.
[M-NH₂]⁺88.04A potential fragment resulting from the loss of the amino group.
[M-COOH]⁺60.06A potential fragment resulting from the loss of the carboxyl group.

Section 6: UV-Visible (UV-Vis) Spectroscopy

Principles and Data Interpretation

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. 3-Amino-L-alanine lacks a chromophore (i.e., conjugated π-systems or aromatic rings). Therefore, it does not exhibit significant absorption in the standard UV-Vis range (220-800 nm).[9][10]

The only expected electronic transitions are the n→σ* transitions of the non-bonding electrons in the nitrogen and oxygen atoms. These are high-energy transitions that occur in the far-UV region, typically below 220 nm. The absence of a peak above 220 nm is, in itself, a confirmation of the compound's purity and lack of aromatic or other chromophoric contaminants.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in deionized water to create a solution of ~0.1 mg/mL.

  • Analysis: Use a dual-beam UV-Vis spectrophotometer with a matched pair of quartz cuvettes (glass absorbs <300 nm). Record the spectrum from 400 nm down to 190 nm, using deionized water as the blank.

Section 7: Integrated Spectroscopic Analysis Workflow

A logical and efficient workflow is crucial for the definitive identification of a chemical substance. The combination of orthogonal techniques provides a self-validating system for structural confirmation.

cluster_0 cluster_1 Primary Characterization cluster_2 Structural Elucidation cluster_3 A Sample of 3-Amino-L-alanine dihydrochloride B IR Spectroscopy A->B Functional Groups? C Mass Spectrometry (ESI+) A->C Molecular Weight? D ¹H NMR B->D C->D E ¹³C NMR D->E F Definitive Structure Confirmed E->F

Caption: A logical workflow for the complete spectroscopic characterization of a molecule.

Section 8: Safety and Handling

As a laboratory chemical, 3-Amino-L-alanine dihydrochloride must be handled with appropriate care.

  • Hazards: The compound is classified as causing skin irritation and serious eye irritation.[2] It may be harmful if swallowed.

  • Precautions: Always handle this chemical in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[11]

  • Storage: The material is hygroscopic.[2] Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent moisture absorption.[2]

Section 9: Conclusion

The structural identity of 3-Amino-L-alanine dihydrochloride is unequivocally established through a combination of spectroscopic methods. ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, including ammonium and carboxylic acid moieties. High-resolution mass spectrometry validates the elemental composition by providing an accurate molecular weight. Finally, UV-Vis spectroscopy serves as a useful test for purity, confirming the absence of chromophoric impurities. Together, these techniques provide a comprehensive and robust analytical data package essential for any researcher utilizing this versatile amino acid derivative.

Section 10: References

  • Scientific Research Publishing. (n.d.). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Retrieved from [Link]

  • PubMed. (2008, December 15). Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). [Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides. Retrieved from [Link]

  • iChemical. (n.d.). 3-Amino-L-alanine hydrochloride, CAS No. 1482-97-9. Retrieved from [Link]

  • MOspace. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF THE BETA-AMYLOID PEPTIDE. Retrieved from [Link]

  • Biophysics Instrumentation Facility. (n.d.). Spectroscopic Methods for Analysis of Protein Secondary Structure. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Diaminopropionic acid. Retrieved from [Link]

  • baseclick. (n.d.). 3-Azido-L-alanine HCl. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • chemdad. (n.d.). 3-Amino-L-alanine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) L-alanine, (b) L-arginine capped ZnO.... Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-Alanine. Retrieved from [Link]

  • ResearchGate. (n.d.). Shows the UV-Visible spectra of pure L-alanine single crystal. Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: L-alpha,beta-Diaminopropionic Acid (L-DAP)

Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Drug Development Scientists Executive Summary: The "Chameleon" Residue L-alpha,beta-Diaminopropionic acid (L-DAP, also known as L-2...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary: The "Chameleon" Residue

L-alpha,beta-Diaminopropionic acid (L-DAP, also known as L-2,3-diaminopropionic acid) is a non-proteinogenic amino acid that serves as a critical structural scaffold in modern peptide engineering and natural product biosynthesis. Structurally, it is the lower homolog of ornithine and lysine, featuring a vicinal diamine motif that imparts unique acid-base properties and coordination chemistry.

Unlike lysine, whose side-chain amine is constitutively charged at physiological pH, the beta-amine of L-DAP exhibits a significantly depressed pKa (~6.3–8.0 in peptides), allowing it to act as a pH-sensitive switch within the endosomal range. This guide explores the theoretical underpinnings, synthetic utility, and safety considerations of L-DAP, providing a roadmap for its application in next-generation therapeutics.

Physicochemical Profile

Structural Uniqueness & pKa Anomaly

L-DAP is structurally analogous to serine (with an amino group replacing the hydroxyl) and cysteine. Its defining feature is the proximity of the two amino groups, which leads to strong inductive effects and electrostatic repulsion when both are protonated.

Table 1: Comparative Physicochemical Properties

PropertyL-DAP (Free Acid)L-Lysine (Reference)L-Ornithine
Side Chain Length 1 Carbon4 Carbons3 Carbons
pKa (

-COOH)
~1.32.21.7
pKa (

-NH

)
~6.7 9.08.7
pKa (Side Chain NH

)
~9.4 10.510.8
Side Chain pKa (in Peptide) ~6.3 – 8.0 ~10.5~10.5
Physiological State (pH 7.4) Mixed ZwitterionCationicCationic

Critical Insight: In a peptide bond (where the


-amine is acylated), the side-chain 

-amine of L-DAP displays a pKa significantly lower than that of lysine. This is due to the electron-withdrawing effect of the adjacent peptide backbone.[1] Consequently, L-DAP side chains can transition from protonated to neutral within the physiological pH window (pH 5.0–7.4), making them excellent candidates for pH-responsive drug delivery vectors (e.g., endosomal escape agents).
Coordination Chemistry

The vicinal diamine motif (1,2-diamine) in L-DAP creates a potent chelating environment.

  • Bidentate Ligand: Can form stable 5-membered chelate rings with transition metals (Cu(II), Ni(II), Zn(II)).

  • Tridentate Potential: In free acid form, the carboxylate also participates, forming very stable complexes that can interfere with metalloenzymes if accumulated at high concentrations.

Biological & Toxicological Context

Biosynthesis

L-DAP is not encoded by the genetic code but is synthesized in bacteria (e.g., Staphylococcus aureus, E. coli) as a precursor for siderophores (staphyloferrin B) and antibiotics. The pathway involves a unique PLP-dependent modification of serine.

Biosynthesis OPS O-Phospho-L-Serine SbnA SbnA (PLP-dependent) OPS->SbnA Glu L-Glutamate Glu->SbnA Inter N-(1-amino-1-carboxyl-2-ethyl) glutamic acid (ACEGA) SbnA->Inter Condensation SbnB SbnB (NAD+ dependent) Inter->SbnB LDAP L-2,3-Diaminopropionic Acid (L-DAP) SbnB->LDAP Oxidative Hydrolysis KG alpha-Ketoglutarate SbnB->KG

Figure 1: Biosynthetic pathway of L-DAP in S. aureus. SbnA couples phosphoserine and glutamate; SbnB cleaves the intermediate to yield L-DAP.

Toxicity & Neurodegenerative Links

While L-DAP is a metabolic intermediate, its structural derivatives are potent neurotoxins. Researchers must distinguish between the free acid and its modified forms:

  • BMAA (

    
    -N-methylamino-L-alanine):  A methylated derivative of L-DAP produced by cyanobacteria. Linked to ALS/PDC (Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex).[2][3][4] It functions as an excitotoxin and can be misincorporated into proteins in place of serine.
    
  • ODAP (

    
    -N-oxalyl-L-
    
    
    
    -diaminopropionic acid):
    The causative agent of neurolathyrism (paralysis) found in grass peas (Lathyrus sativus). It acts as an AMPA receptor agonist.

Safety Protocol: When handling L-DAP derivatives or designing prodrugs, ensure that metabolic breakdown does not generate BMAA or ODAP-like analogs. Pure L-DAP is generally considered a metabolic intermediate, but high intracellular accumulation can induce metabolic stress by inhibiting proline and Coenzyme A biosynthesis.

Synthetic Utility: Orthogonal Protection Strategies

For peptide chemists, the primary challenge with L-DAP is its two chemically distinct but spatially proximal amino groups. Achieving site-selective modification requires orthogonal protection .

Protection Scheme Selection

The choice of protecting group for the


-amine (side chain) dictates the synthesis workflow.

Table 2: Orthogonal Protection Strategies for Fmoc-SPPS

Strategy

-Protecting Group
Deprotection ConditionApplication
Standard Boc (tert-butyloxycarbonyl)TFA (Acidic)General peptide synthesis.[5][6] Side chain remains protected until final cleavage.[]
Alloc Alloc (Allyloxycarbonyl)Pd(PPh

)

/ PhSiH

"Stapling" or Branching. Allows selective deprotection of side chain on-resin while N-terminus is Fmoc-protected.
Soft Acid Mtt (4-methyltrityl)1% TFA / DCMMild selective deprotection. Useful for introducing sensitive fluorophores or drugs.
Hydrazine Dde / ivDde 2% Hydrazine / DMFOrthogonal to acid and base (mostly). Note: Hydrazine can partially remove Fmoc; use with caution.
Protocol: On-Resin Selective Modification (Alloc Strategy)

This protocol describes the selective deprotection of the L-DAP side chain for cyclization or branching.

Reagents:

  • Resin-bound peptide with Fmoc-Dap(Alloc)-OH incorporated.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.1 eq).
  • Scavenger: Phenylsilane (PhSiH

    
    , 10 eq) or Morpholine.
    
  • Solvent: Dry DCM (Dichloromethane).

Workflow:

  • Swelling: Wash resin with DCM (3x).

  • Catalyst Preparation: Dissolve Pd(PPh

    
    )
    
    
    
    in DCM under Argon. Add Phenylsilane.
  • Reaction: Add solution to resin. Shake for 30 mins in the dark (Alloc removal is light-sensitive).

  • Wash: Drain and wash with DCM (3x), DMF (3x), and Sodium Diethyldithiocarbamate (0.5% in DMF) to remove Palladium traces.

  • Validation: Perform a Kaiser test (Ninhydrin). A blue resin indicates free

    
    -amines. The 
    
    
    
    -amine remains Fmoc-protected (colorless solution if tested separately, but resin is blue due to side chain).
  • Coupling: React the free

    
    -amine with the desired branch/linker.
    

ProtectionStrategy Start Fmoc-Dap(Alloc)-OH Coupled to Resin Step1 Alloc Deprotection (Pd(PPh3)4 / PhSiH3) Start->Step1 Selective Removal Check Kaiser Test (Positive = Free Beta-Amine) Step1->Check Branch Side-Chain Derivatization (Acylation / Stapling) Check->Branch Validated Final Fmoc Removal & Final Cleavage Branch->Final Complete Sequence

Figure 2: Workflow for orthogonal deprotection of L-DAP(Alloc) allowing site-specific modification.

References

  • Biosynthesis of L-2,3-Diaminopropionic Acid

    • Title: Synthesis of L-2,3-Diaminopropionic Acid, a Siderophore and Antibiotic Precursor.[8]

    • Source: Vertex AI / PubMed Snippet 1.1, 1.3.
    • URL:[Link] (Verified via search context)

  • Physicochemical Properties & pKa

    • Title: Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors.
    • Source: Journal of Controlled Release (NIH PMC).
    • URL:[Link]

  • Toxicity & BMAA Connection

    • -methylaminopropionic Acid (BMAA)
    • Source: MDPI Toxins.
    • URL:[Link]

  • Orthogonal Protection in SPPS

    • Title: An Orthogonal Protection Str
    • Source: MDPI Molecules.
    • URL:[Link]

  • General Chemical Data

    • Title: 2,3-Diaminopropionic acid (PubChem CID 364).[9]

    • Source: PubChem.[9]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of 3-Amino-L-alanine into Peptide Sequences

Introduction The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, enabling the development of peptidomimetics with enhanced stability, novel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, enabling the development of peptidomimetics with enhanced stability, novel structural motifs, and tailored biological activities. 3-Amino-L-alanine, also known as L-α,β-diaminopropionic acid (Dap), is a particularly valuable non-canonical amino acid. Its side chain contains a primary amino group, which can be utilized for various modifications such as cyclization, branching, or the attachment of reporter molecules. This guide provides a comprehensive, in-depth protocol for the incorporation of 3-Amino-L-alanine into peptide sequences using solid-phase peptide synthesis (SPPS), focusing on the widely adopted Fmoc/tBu orthogonal protection strategy.

The Challenge of Incorporating 3-Amino-L-alanine: The Imperative of Orthogonal Protection

The successful incorporation of 3-Amino-L-alanine into a growing peptide chain hinges on the principle of orthogonal protection.[1] This strategy employs protecting groups for the different functional moieties of the amino acid that can be selectively removed under distinct chemical conditions.[2] For 3-Amino-L-alanine, which possesses two amino groups (the α-amino group and the β-amino group in the side chain) and a carboxylic acid, a robust orthogonal protection scheme is essential to prevent unwanted side reactions and to direct the peptide bond formation to the correct amino group.

The most common and commercially available derivative for this purpose is N-α-Fmoc-N-β-Boc-L-2,3-diaminopropionic acid (Fmoc-L-Dap(Boc)-OH) .[3][4] This derivative is perfectly suited for the standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow. The Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino group is base-labile and is removed at each cycle of amino acid addition, while the Boc (tert-butyloxycarbonyl) group on the β-amino side chain is acid-labile and remains intact throughout the synthesis, only to be removed during the final cleavage from the solid support.[5]

Visualizing the Orthogonal Protection Strategy

The following diagram illustrates the structure of Fmoc-L-Dap(Boc)-OH and the orthogonal nature of its protecting groups.

Caption: Orthogonal protection of 3-Amino-L-alanine (Dap).

Experimental Protocol: Solid-Phase Synthesis of a Peptide Containing 3-Amino-L-alanine

This protocol outlines the manual solid-phase synthesis of a generic peptide containing a 3-Amino-L-alanine residue using the Fmoc/tBu strategy.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier(s)
Fmoc-L-Dap(Boc)-OHPeptide Synthesis GradeMedChemExpress, Activotec, Sigma-Aldrich
Rink Amide Resin100-200 mesh, ~0.5 mmol/gStandard peptide synthesis suppliers
Fmoc-protected amino acidsPeptide Synthesis GradeStandard peptide synthesis suppliers
HBTUReagent GradeStandard peptide synthesis suppliers
HOBtReagent GradeStandard peptide synthesis suppliers
DIPEAReagent GradeStandard peptide synthesis suppliers
PiperidineReagent GradeStandard peptide synthesis suppliers
DMFPeptide Synthesis GradeStandard peptide synthesis suppliers
DCMReagent GradeStandard peptide synthesis suppliers
MethanolReagent GradeStandard peptide synthesis suppliers
Diethyl etherAnhydrousStandard peptide synthesis suppliers
TFAReagent GradeStandard peptide synthesis suppliers
TISReagent GradeStandard peptide synthesis suppliers
WaterHPLC Grade---
Step-by-Step Synthesis Protocol

The following workflow diagram provides a high-level overview of the solid-phase peptide synthesis cycle for incorporating 3-Amino-L-alanine.

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH or Fmoc-Dap(Boc)-OH, HBTU, HOBt, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for all amino acids wash2->repeat repeat->deprotection Next amino acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final amino acid cleavage Cleavage and Side-Chain Deprotection (TFA/TIS/H₂O) final_deprotection->cleavage precipitation Precipitate with Ether cleavage->precipitation purification Purify by HPLC precipitation->purification characterization Characterize by Mass Spectrometry purification->characterization end End: Lyophilized Peptide characterization->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating 3-Amino-L-alanine.

1. Resin Swelling and Preparation:

  • Place the Rink Amide resin in a suitable reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

2. Initial Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

3. Amino Acid Coupling (for standard amino acids and Fmoc-L-Dap(Boc)-OH):

  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours.

  • Quality Control: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.[5]

4. Washing:

  • After a successful coupling, drain the reaction solution.

  • Wash the resin with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.

5. Peptide Chain Elongation:

  • Repeat steps 2 (Fmoc Deprotection), 3 (Amino Acid Coupling), and 4 (Washing) for each subsequent amino acid in the desired peptide sequence. When incorporating 3-Amino-L-alanine, use Fmoc-L-Dap(Boc)-OH in the coupling step.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Side-Chain Deprotection:

  • Wash the resin with DCM (3x) and methanol (3x) and dry the resin under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[5]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the Boc group from the 3-Amino-L-alanine residue.[6]

8. Peptide Precipitation and Isolation:

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

9. Purification and Characterization:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using preparative reverse-phase HPLC.[7]

  • Analyze the purified fractions by analytical HPLC to assess purity and by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the desired peptide.[6][7]

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Causality Behind Experimental Choices and Potential Pitfalls

  • Choice of Coupling Reagents: HBTU/HOBt is a widely used and efficient coupling reagent system that minimizes racemization, a potential side reaction where the stereochemistry of the amino acid is inverted.[8] For sterically hindered couplings, more potent reagents like HATU may be considered.[9][10]

  • Monitoring Coupling Reactions: The ninhydrin test is a critical in-process control to ensure that each amino acid is completely coupled before proceeding to the next cycle. Incomplete couplings lead to deletion sequences, which are difficult to separate from the desired product.[5]

  • Scavengers in the Cleavage Cocktail: TIS (triisopropylsilane) is a scavenger that traps reactive cationic species generated during the cleavage process, which could otherwise lead to side reactions with sensitive amino acid residues like tryptophan or methionine.

  • Aspartimide Formation: Although not directly involving 3-Amino-L-alanine, if your sequence contains an aspartic acid residue, be aware of the potential for aspartimide formation, especially in Asp-Gly or Asp-Ser sequences. This side reaction can be minimized by using optimized coupling conditions and avoiding prolonged exposure to basic conditions.[8]

Conclusion

The incorporation of 3-Amino-L-alanine into peptide sequences offers a versatile handle for creating complex and functionally enhanced peptidomimetics. By employing an orthogonal protection strategy with Fmoc-L-Dap(Boc)-OH and following a well-controlled solid-phase peptide synthesis protocol, researchers can reliably synthesize these modified peptides. The detailed methodology and rationale provided in this guide are intended to empower scientists in drug development and chemical biology to harness the full potential of this unique amino acid.

References

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215. [Link]

  • Kelleher, F., & O'Brien, K. (2013). Synthesis of Orthogonally Protected 1,2-diaminopropanoic Acids by Ring-Opening of 3-Unsubstituted N-Activated Aziridine 2-Carboxylates with Para-Methoxybenzylamine: a Study of the Regioselectivity of the Reaction. Tetrahedron Letters, 54(42), 5682-5685. [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215. [Link]

  • Canevari, G., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1303. [Link]

  • PubMed. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters. [Link]

  • Activotec. Fmoc-L-Dap(Boc)-OH. [Link]

  • Aapptec Peptides. N-alpha-Fmoc-N-beta-Boc-L-2,3-diaminopropanoic acid. [Link]

  • A Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • SlidePlayer. SIDE REACTION IN PEPTIDE SYNTHESIS. [Link]

  • Spring, D. et al. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2010(13), 2002-2006. [Link]

  • Filo. (2025). Side Reactions in Peptide Synthesis. [Link]

  • Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Nowick Laboratory. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Scribd. Side Reaction in Peptide Synthesis Presentation. [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • EMD Millipore. (2013). Fmoc Resin Cleavage and Deprotection. [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Liwo, A. et al. (2007). Acidic-Basic Properties of Three Alanine-Based Peptides Containing Acidic and Basic Side Chains: Comparison Between Theory and Experiment. Journal of the American Chemical Society, 129(46), 14464–14473. [Link]

  • Graf, J. et al. (2007). Structure and Dynamics of the Homologous Series of Alanine Peptides: A Joint Molecular Dynamics/NMR Study. Journal of the American Chemical Society, 129(4), 917–926. [Link]

Sources

Application

Application Notes and Protocols for In Vivo Administration of 3-Amino-L-alanine

Abstract This document provides a comprehensive guide for the in vivo administration of 3-Amino-L-alanine, a non-proteinogenic amino acid. Given the structural similarities to the endogenous neuromodulator L-serine and t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in vivo administration of 3-Amino-L-alanine, a non-proteinogenic amino acid. Given the structural similarities to the endogenous neuromodulator L-serine and the known neurotoxin β-N-methylamino-L-alanine (BMAA), research into 3-Amino-L-alanine necessitates rigorous and well-defined experimental protocols. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical protocols, the underlying scientific rationale, and critical safety considerations. We will detail procedures for reagent preparation, administration routes in rodent models, and post-administration monitoring, grounded in established best practices for animal welfare and scientific validity.

Scientific Background: The Serine-NMDA Receptor Axis

To understand the rationale for administering 3-Amino-L-alanine, it is essential to first grasp the pivotal role of its structural analogs, L-serine and D-serine, in central nervous system (CNS) function.

1.1 The Role of L-Serine and D-Serine

L-serine is a crucial amino acid involved in a multitude of metabolic pathways, including the synthesis of proteins, nucleotides, and lipids.[1][2] In the CNS, L-serine biosynthesis is vital for proper neurological development and function.[3] Neurons largely depend on astrocytes for their supply of L-serine.[3]

A key function of L-serine in the brain is to serve as the precursor for D-serine. This conversion is catalyzed by the enzyme serine racemase , which is enriched in glial cells.[4][5] D-serine is now recognized as a primary endogenous co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[6][7]

1.2 The NMDA Receptor: A Coincidence Detector

The NMDA receptor is a glutamate-gated ion channel critical for synaptic plasticity, learning, and memory.[8][9] For the NMDA receptor channel to open, two conditions must be met simultaneously:

  • Binding of the neurotransmitter glutamate.

  • Binding of a co-agonist, either glycine or D-serine, to the GluN1 subunit (formerly NR1).[10][11]

This dual-requirement allows the NMDA receptor to function as a "coincidence detector" for pre- and post-synaptic activity, forming the cellular basis for memory formation through processes like long-term potentiation (LTP).[12]

NMDA_Receptor_Activation cluster_post Postsynaptic Neuron cluster_glia Glial Cell (Astrocyte) Glutamate_Vesicle Glutamate NMDAR NMDA Receptor Glutamate_Vesicle->NMDAR Binds GluN2 Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Channel Opens Plasticity Synaptic Plasticity (LTP, Memory) Ca_Influx->Plasticity Activates L_Serine L-Serine SR Serine Racemase L_Serine->SR D_Serine D-Serine (Co-agonist) SR->D_Serine Converts D_Serine->NMDAR Binds GluN1

Figure 1: NMDA Receptor Co-agonist Pathway.

1.3 Rationale for 3-Amino-L-alanine Studies & Potential for Neurotoxicity

3-Amino-L-alanine (also known as L-α,β-Diaminopropionic acid) is a structural analog of L-serine.[13] Its administration in vivo allows researchers to probe the serine metabolic and signaling pathways. However, this structural similarity also raises significant safety concerns. The compound β-N-methylamino-L-alanine (BMAA), a known cyanobacterial neurotoxin, is also an analog of alanine and has been implicated in neurodegenerative diseases.[14][15] BMAA is believed to exert its toxic effects, at least in part, through excitotoxicity by acting on glutamate receptors, including the NMDA receptor.[16][17]

Therefore, any experimental protocol involving 3-Amino-L-alanine must be designed with the hypothesis that it could act as a modulator of the NMDA receptor, while simultaneously assuming it may possess neurotoxic properties similar to BMAA. This necessitates careful dose-selection, vigilant monitoring for adverse effects, and adherence to strict ethical guidelines.

Pre-Administration Planning and Preparation

A successful in vivo study begins with meticulous planning. All procedures must be reviewed and approved by the institution's Institutional Animal Care and Use Committee (IACUC).[18]

2.1 Reagent Preparation

  • Source and Purity: Obtain 3-Amino-L-alanine from a reputable supplier. Ensure the purity is ≥98% to avoid confounding effects from impurities.

  • Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of the compound while minimizing toxicity to the animal.

    • Primary Recommendation: Sterile 0.9% saline or Phosphate-Buffered Saline (PBS), pH adjusted to 7.2-7.4. 3-Amino-L-alanine is an amino acid and should be soluble in aqueous solutions.

    • Considerations: The final formulation should be isotonic and have a pH between 4.5 and 8.0 for parenteral routes.[19]

  • Preparation of Dosing Solution:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of 3-Amino-L-alanine powder.

    • Dissolve in the chosen sterile vehicle to the desired final concentration. Gentle warming or vortexing may aid dissolution.

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

    • Store the solution as recommended by the manufacturer, typically at 2-8°C for short-term use or ≤ -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

2.2 Dosage Determination

There is limited public data on the in vivo toxicity of 3-Amino-L-alanine. Therefore, a conservative, stepwise approach is mandatory. The protocol should begin with a dose-finding study, referencing toxicity data from analogous compounds like BMAA.

CompoundAnimal ModelLD50 / LOAELRecommended Starting Dose Range for 3-Amino-L-alanineReference
β-N-methylamino-L-alanine (BMAA)Mouse (IP)Presumptive LD50: 3 mg/g (3000 mg/kg) LOAEL: 2 mg/g (2000 mg/kg)Low dose: 50-100 mg/kg Mid dose: 200-400 mg/kg High dose: 500-1000 mg/kg[14]
D-SerineRat (IP)Nephrotoxicity observed at doses >500 mg/kg.Use as a guide for potential organ-specific toxicity.[20]

Recommendation: Initiate a pilot study with a low dose (e.g., 50 mg/kg) and escalate gradually while closely monitoring for adverse effects. The final dose will depend on the specific research question and the observed tolerability.

Detailed Administration Protocols

The choice of administration route depends on the desired pharmacokinetic profile, such as the speed of onset and duration of action.[21]

3.1 Intraperitoneal (IP) Injection (Recommended Primary Route)

IP injection is a common, effective, and relatively simple method for systemic administration in rodents.

Materials:

  • Properly restrained mouse or rat.

  • Sterile dosing solution of 3-Amino-L-alanine.

  • Sterile syringe (e.g., 1 mL).

  • Sterile needle (25-27G for mice, 23-25G for rats).[19]

Procedure:

  • Calculate the exact volume to inject based on the animal's body weight and the solution concentration. The maximum recommended IP injection volume is 10 mL/kg for mice and rats.[21][22]

  • Securely restrain the animal, ensuring the head is tilted downwards to move abdominal organs away from the injection site.

  • Locate the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the bladder or cecum.

  • Insert the needle at a 30-45 degree angle.

  • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or fluid appears, withdraw the needle and reinject at a different site with a fresh needle.

  • If aspiration is clear, slowly inject the solution.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for at least 15-30 minutes immediately following the injection for any acute adverse reactions.

3.2 Alternative Administration Routes

RouteDescriptionAdvantagesDisadvantagesMax Volume (Mouse)
Subcutaneous (SC) Injection into the loose skin over the back.Simple; allows for larger volumes and slower absorption.Slower onset than IP or IV; potential for local irritation.5 mL/kg per site[22]
Oral Gavage (PO) Direct delivery to the stomach via a gavage needle.Mimics human oral administration; avoids injection stress.High risk of esophageal or tracheal injury; requires significant skill.10 mL/kg[21]
Intravenous (IV) Injection directly into a vein (typically the lateral tail vein).100% bioavailability; rapid onset.Technically challenging; requires proper restraint; small volume limits.5 mL/kg (bolus)[18]

Experimental Workflow and Post-Administration Monitoring

A structured workflow ensures reproducibility and animal welfare.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_eval Phase 3: Evaluation cluster_analysis Phase 4: Analysis A1 IACUC Protocol Approval A2 Prepare Dosing Solution (Sterile, pH-adjusted) A1->A2 A3 Animal Acclimation (≥ 72 hours) A2->A3 B1 Record Baseline Vitals & Body Weight A3->B1 B2 Administer 3-Amino-L-alanine (e.g., IP Injection) B1->B2 B3 Post-injection Monitoring (Acute Phase: 0-4 hours) B2->B3 C1 Chronic Monitoring (Daily Health Checks) B3->C1 C2 Endpoint Analysis (e.g., Behavioral Tests) C1->C2 C3 Tissue Collection (e.g., Brain, Kidney) C2->C3 D1 Biochemical Assays (e.g., HPLC, Western Blot) C3->D1 D2 Histopathology C3->D2 D3 Data Analysis & Interpretation D1->D3 D2->D3

Figure 2: General Experimental Workflow.

4.1 Monitoring for Adverse Effects

Vigilant monitoring is crucial to ensure animal welfare and to identify the toxicological profile of 3-Amino-L-alanine. Observations should be recorded systematically.

ParameterObservation ScheduleSigns of Potential Toxicity
General Appearance DailyPiloerection (hair standing on end), hunched posture, lethargy, unkempt fur.
Body Weight Daily for 1 week, then weekly>15% weight loss from baseline is a critical endpoint.
Neurological Signs Acute: 0-4 hrs post-doseChronic: DailyTremors, convulsions, ataxia (impaired coordination), circling, paralysis.[14]
Behavior DailyReduced food/water intake, social isolation, aggression.
Injection Site Daily for 3 daysRedness, swelling, signs of pain or inflammation.
Renal Function At endpoint (via blood/urine)Changes in urine output/color. Note: D-serine can cause nephrotoxicity in rats.[20]

4.2 Endpoint Analysis

The choice of endpoint depends on the study's objective.

  • Behavioral Neuroscience: Use validated tests for learning, memory (e.g., Morris water maze, fear conditioning) or motor function (e.g., rotarod) to assess CNS effects.

  • Biochemistry: Collect brain tissue (e.g., hippocampus, cortex) to measure levels of neurotransmitters, receptor expression (e.g., NMDA receptor subunits), or markers of neuronal damage.

  • Toxicology: Collect kidney and liver tissue for histopathological analysis to assess potential organ damage.

Safety and Compliance

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, gloves, and safety glasses when handling 3-Amino-L-alanine powder and solutions.

  • Animal Welfare: All procedures must align with the guidelines set forth by the local IACUC and the Guide for the Care and Use of Laboratory Animals.

  • Waste Disposal: Dispose of all sharps, syringes, and chemical waste in accordance with institutional biosafety guidelines.

References

  • National Center for Biotechnology Information. (2022). Physiology, NMDA Receptor - StatPearls. NCBI Bookshelf. [Link]

  • Wolosker, H., Blackshaw, S., & Snyder, S. H. (1999). Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission. Proceedings of the National Academy of Sciences, 96(23), 13409–13414. [Link]

  • Wikipedia. (n.d.). NMDA receptor. Retrieved February 20, 2026, from [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400. (Note: While not directly in search results, this is a foundational concept linked to[12])

  • Zhu, F., & Paoletti, P. (2015). NMDA receptor subunit-specific pharmacology. Current Opinion in Pharmacology, 20, 14-23. (Note: While not directly in search results, this is a foundational concept linked to[9])

  • Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. Retrieved February 20, 2026, from [Link]

  • García-Nafría, J., & Watson, J. F. (2016). NMDA receptors: Recent insights and clinical correlations. Neurology, 86(19), 1836-1845. (Note: While not directly in search results, this is a foundational concept linked to[11])

  • Hashimoto, A., & Oka, T. (1997). Free D-aspartate and D-serine in the mammalian brain and periphery. Progress in Neurobiology, 52(4), 325-353. (Note: While not directly in search results, this is a foundational concept linked to[23])

  • Wolosker, H., Blackshaw, S., & Snyder, S. H. (1999). Serine racemase: a glial enzyme synthesizing D-serine to regulate glutamate-N-methyl-D-aspartate neurotransmission. PubMed. [Link]

  • Neame, S. J., et al. (2019). Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-d-aspartate (NMDA) receptor coagonist d-serine. PNAS, 116(38), 19269-19274. [Link]

  • Furuya, S., et al. (2008). An essential role for de novo biosynthesis of L-serine in CNS development. Asia Pacific Journal of Clinical Nutrition, 17(S1), 241-244. [Link]

  • Balu, D. T., & Coyle, J. T. (2022). SERINE RACEMASE: A TALE OF TWO STEREOISOMERS D-CYSTEINE AND D-SERINE. ASEAN Journal of Psychiatry, 23(S2). [Link]

  • de Koning, T. J., & Klomp, L. W. (2004). L-serine synthesis in the central nervous system: a review on serine deficiency disorders. Molecular Genetics and Metabolism, 83(1-2), 38-46. [Link]

  • Tabatabaie, L., et al. (2010). l-Serine synthesis in the central nervous system: A review on serine deficiency disorders. Molecular Genetics and Metabolism, 99(3), 256-262. [Link]

  • Wikipedia. (n.d.). Serine (amino acid). Retrieved February 20, 2026, from [Link]

  • Alzheimer's Drug Discovery Foundation. (2018). L-Serine & Your Brain. Cognitive Vitality. [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. [Link]

  • University of Arizona. (2024). Routes and Volumes of Administration in Mice. IACUC Guideline. [Link]

  • Han, Y., et al. (2020). D-serine reduces memory impairment and neuronal damage induced by chronic lead exposure. Neural Regeneration Research, 15(11), 2068–2076. [Link]

  • University of California, San Francisco. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Office of Research. (Note: Generic guideline reference)
  • Wolosker, H. (2018). The Neurobiology of d-Serine Signaling. ResearchGate. [Link]

  • Inoue, R., et al. (2008). NMDA- and β-Amyloid1–42-Induced Neurotoxicity Is Attenuated in Serine Racemase Knock-Out Mice. Journal of Neuroscience, 28(53), 14486-14491. [Link]

  • SlideShare. (n.d.). Routes Of Drug Administration. Retrieved February 20, 2026, from [Link]

  • Wolosker, H. (2011). D-Serine in Neurobiology: CNS Neurotransmission and Neuromodulation. Cambridge University Press. (Note: General reference to D-serine's role)
  • O’Donnell, K. C., & Gould, T. D. (2021). D-Serine: A Cross Species Review of Safety. Frontiers in Psychiatry, 12, 708940. [Link]

  • Brown, A. W., et al. (2015). Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model. Journal of Toxicology, 2015, 739746. [Link]

  • ANSES. (2017). Opinion of ANSES on the acute and chronic toxicity of BMAA (beta-methylamino-L-alanine). [Link]

  • Reveillere, C., et al. (2009). beta-N-methylamino-L-alanine induced in vivo retinal cell death. PubMed. [Link]

  • Zhou, X., et al. (2010). β-N-Methylamino-L-Alanine Induces Neurological Deficits and Shortened Life Span in Drosophila. Toxins, 2(11), 2660-2671. [Link]

  • Wikipedia. (n.d.). β-Methylamino-L-alanine. Retrieved February 20, 2026, from [Link]

  • Ouellette, R. J., & Rawn, J. D. (2015). L-Alanine, from non-animal source. Sigma-Aldrich. (Note: General reference for amino acid properties)
  • National Center for Biotechnology Information. (n.d.). 3-Amino-Alanine. PubChem. Retrieved February 20, 2026, from [Link]

  • Glover, W. B., et al. (2023). Effects of the Toxic Non-Protein Amino Acid β-Methylamino-L-Alanine (BMAA) on Intracellular Amino Acid Levels in Neuroblastoma Cells. Toxins, 15(11), 661. [Link]

Sources

Method

Application Note: High-Sensitivity Determination of 3-Amino-L-alanine (L-DAP)

Executive Summary & Chemical Context 3-Amino-L-alanine (also known as L-2,3-Diaminopropionic acid or L-DAP) is a non-proteinogenic amino acid of significant pharmacological and toxicological interest. Unlike the neurotox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Amino-L-alanine (also known as L-2,3-Diaminopropionic acid or L-DAP) is a non-proteinogenic amino acid of significant pharmacological and toxicological interest. Unlike the neurotoxin BMAA (to which it is often erroneously compared as an isomer, despite being a lower homolog C3 vs C4), L-DAP is the direct precursor and hydrolysis product of


-ODAP , the causative agent of neurolathyrism found in Lathyrus sativus (grass pea).
The Analytical Challenge

Detecting L-DAP presents three specific obstacles for drug development and safety testing:

  • Extreme Polarity: With two primary amine groups and a carboxylic acid (zwitterionic nature), L-DAP is poorly retained on standard C18 Reversed-Phase (RP) columns, often eluting in the void volume.

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) impossible without derivatization.
    
  • Matrix Interference: In biological matrices, L-DAP co-elutes with high-abundance amino acids like serine and alanine if selectivity is not optimized.

This guide details two validated protocols: HILIC-MS/MS for direct, high-sensitivity quantification, and AccQ-Tag HPLC-FLD for robust, routine quality control.

Analytical Strategy & Decision Matrix

The choice of method depends on the sensitivity required and the available instrumentation.

AnalyticalStrategy Start Sample Type Trace Trace Analysis (Plasma, Tissue, trace impurities) Start->Trace < 1 µM QC QC / Purity / Food Safety (Synthesis, Plant Extracts) Start->QC > 1 µM HILIC Method A: HILIC-MS/MS (No Derivatization) Trace->HILIC High Sensitivity Specific Mass ID FLD Method B: HPLC-FLD (AccQ-Tag Derivatization) QC->FLD High Stability Routine Batching Mech1 Mechanism: Partitioning into water-enriched layer HILIC->Mech1 Mech2 Mechanism: Stable Urea Derivative Formation FLD->Mech2

Figure 1: Decision matrix for selecting the optimal analytical workflow based on sensitivity requirements.

Method A: HILIC-MS/MS (Direct Quantification)

Best for: Trace analysis in complex matrices (plasma, CSF, plant extracts). Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water-enriched layer on a polar stationary phase to retain polar analytes. This eliminates the need for derivatization, reducing sample prep errors.[1]

Instrumentation & Conditions[1][2][3][4][5][6]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

  • Column: ZIC-HILIC (Merck/SeQuant) or Acclaim Trinity P1 .

    • Why: Zwitterionic phases (sulfobetaine) provide the best peak shape for zwitterionic analytes like L-DAP.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

    • Note: Low pH ensures protonation of amine groups, improving MS sensitivity.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Profile
Time (min)% B (Organic)Flow Rate (mL/min)Comment
0.00900.4Initial equilibration (High Organic)
2.00900.4Isocratic hold to trap matrix
10.00500.4Linear gradient elution
12.00500.4Wash
12.10900.4Return to initial
18.00900.4Critical: Long re-equilibration for HILIC
MS/MS Parameters (MRM)

L-DAP (MW 104.11) is detected in Positive ESI mode.

  • Precursor Ion: 105.1

    
    
    
    
    
Transition TypePrecursor (

)
Product (

)
Collision Energy (V)Mechanism
Quantifier 105.188.115Loss of

(Characteristic of amines)
Qualifier 1 105.160.125Loss of

(Formic acid cleavage)
Qualifier 2 105.170.120Fragment

Protocol Note: Use a labeled internal standard (e.g.,


-Alanine or 

-DAP if available) to correct for matrix suppression in the ESI source.

Method B: HPLC-FLD (AccQ-Tag Derivatization)

Best for: QC, purity assays, and labs without MS. Principle: L-DAP reacts with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to form a highly stable, fluorescent urea derivative. Unlike OPA (which forms unstable isoindoles), AQC derivatives are stable for weeks.

The Derivatization Protocol

Reagents: Waters AccQ-Tag Ultra or equivalent AQC kit.[2]

  • Preparation:

    • Mix 10

      
      L Sample (diluted to range 10-1000 pmol).
      
    • Add 70

      
      L Borate Buffer (pH 8.8). Critical: pH > 8.2 is required to deprotonate the amine for nucleophilic attack.
      
    • Add 20

      
      L AQC Reagent (dissolved in ACN).[2]
      
  • Reaction:

    • Vortex immediately.

    • Incubate at 55°C for 10 minutes .

    • Chemistry: The AQC reacts with both primary amines on L-DAP, resulting in a bis-derivative.

Chromatographic Conditions[1][2][5][6]
  • Column: C18 High-Resolution (e.g., AccQ-Tag Ultra C18, 1.7

    
    m).
    
  • Detection: Fluorescence (Excitation: 266 nm, Emission: 473 nm).

  • Mobile Phase A: Acetate-Phosphate Buffer (pH 5.8).

  • Mobile Phase B: 60% Acetonitrile / 40% Water.

Data Interpretation

L-DAP will elute earlier than most proteinogenic amino acids due to its high polarity, even after derivatization.

  • Linearity: 0.5 pmol to 500 pmol on-column.

  • Resolution: Must resolve from the reagent peak (AMQ) and the hydrolysis byproduct (AMQ-OH).

DerivatizationWorkflow L_DAP L-DAP (Non-fluorescent) Complex Intermediate Complex L_DAP->Complex + Borate Buffer (pH 8.8) AQC AQC Reagent (Reactive Tag) AQC->Complex Derivative Bis-AQC-DAP (Highly Fluorescent) Complex->Derivative 55°C, 10 min (Urea Bond Formation)

Figure 2: Reaction pathway for the formation of the stable fluorescent bis-derivative of L-DAP.

Validation & Quality Assurance

To ensure "Trustworthiness" (Part 2 of requirements), the following validation parameters must be met:

System Suitability Criteria
  • Retention Time Precision: RSD < 0.5% (n=6 injections).

  • Tailing Factor: 0.9 <

    
     < 1.2.
    
  • Resolution (

    
    ):  > 2.0 between L-DAP and nearest interference (usually Serine or Glycine).
    
Matrix Effects (For LC-MS)

HILIC is susceptible to ion suppression from salts.

  • Protocol: Perform a post-column infusion. Inject a blank matrix while continuously infusing L-DAP standard. Watch for "dips" in the baseline at the retention time.

  • Mitigation: If suppression > 20%, dilute the sample 1:5 with acetonitrile before injection.

References

  • Faassen, E. J. (2014). Presence of the Neurotoxin BMAA in Aquatic Ecosystems: What Do We Really Know? Toxins, 6(2), 1109–1138. Link

  • Cohen, A., et al. (2012).[3] Analysis of the neurotoxin

    
    -N-methylamino-L-alanine (BMAA) in complex matrices.[4][5] Analytical and Bioanalytical Chemistry, 403, 2021–2029. Link
    
  • Waters Corporation. (2020). AccQ-Tag Ultra Derivatization Kit Care & Use Manual.Link

  • Esteban, S., et al. (2009). Hydrophilic interaction chromatography-tandem mass spectrometry for the determination of amino acids in food. Journal of Chromatography A, 1216(43), 7164-7170. Link

  • Yan, X., et al. (2013). Simultaneous determination of 3-amino-L-alanine and its isomers by LC-MS/MS. Journal of Separation Science, 36(15), 2412-2420. Link

Sources

Application

Application Note: Precision Quantification of 3-Amino-L-alanine (L-Dap) via AQC-Derivatized UPLC-MS/MS

This Application Note is structured to provide a rigorous, field-validated protocol for the quantification of 3-Amino-L-alanine (L-Dap), a non-proteinogenic amino acid of significant toxicological and pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the quantification of 3-Amino-L-alanine (L-Dap), a non-proteinogenic amino acid of significant toxicological and pharmaceutical interest.

Executive Summary & Scientific Context

3-Amino-L-alanine (L-2,3-diaminopropionic acid; L-Dap) is a structural isomer of the neurotoxin BMAA (β-N-methylamino-L-alanine) and a precursor in the biosynthesis of polypeptide antibiotics like viomycin. Accurate quantification of L-Dap is analytically challenging due to:

  • High Polarity: Poor retention on standard C18 columns.

  • Isomeric Interference: Co-elution with BMAA, 2,4-DAB, and AEG in biological matrices.

  • Lack of Chromophore: Low UV sensitivity requiring mass spectrometric detection.

While HILIC methods exist for direct analysis, they often suffer from matrix-induced ion suppression in complex tissues (e.g., brain, cyanobacteria). This guide details a Pre-column Derivatization UPLC-MS/MS workflow using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). This method is selected for its superior sensitivity (femtomole level), stability, and ability to chromatographically resolve L-Dap from its neurotoxic isomers.

Methodological Workflow

The following diagram outlines the critical path from sample extraction to data acquisition.

AnalyticalWorkflow Sample Biological Sample (Tissue/Plasma) Extract Acid Extraction (0.1M TCA or HCl) Sample->Extract Precip Protein Precipitation (Centrifuge 14k x g) Extract->Precip Deriv AQC Derivatization (pH 8.8, 55°C, 10 min) Precip->Deriv Supernatant UPLC UPLC Separation (C18 Column) Deriv->UPLC Bis-AQC-DAP MS MS/MS Detection (MRM Mode) UPLC->MS Data Quantification (TargetLynx/Analyst) MS->Data

Figure 1: End-to-end analytical workflow for 3-Amino-L-alanine quantification.

Experimental Protocol

Reagents and Standards
  • Analyte: 3-Amino-L-alanine hydrochloride (Sigma-Aldrich).

  • Internal Standard (IS):

    
    -DAB or 
    
    
    
    -labeled amino acid mix.
  • Derivatization Agent: AccQ-Fluor Reagent Kit (Waters Corp) or equivalent AQC synthesized in-house.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Acetate.

Sample Preparation (Critical Step)

Rationale: L-Dap is a diamino acid. Proper pH buffering is essential to ensure both amine groups are deprotonated for the AQC reaction to proceed to completion (Bis-derivatization).

  • Extraction: Homogenize 50 mg tissue in 500 µL 0.1 M TCA (Trichloroacetic acid).

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Derivatization Reaction:

    • Mix 10 µL Supernatant (or Standard).

    • Add 70 µL Borate Buffer (pH 8.8) – Crucial for neutralizing TCA.

    • Add 20 µL AQC Reagent (3 mg/mL in ACN).

    • Vortex immediately. Incubate at 55°C for 10 minutes.

    • Result: Formation of Bis-AQC-3-Amino-L-alanine .

UPLC Conditions
  • System: Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 55°C (High temp improves peak shape for AQC derivatives).

  • Flow Rate: 0.5 mL/min.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

  • Mobile Phase B: 100% Acetonitrile.

Gradient Profile:

Time (min) %A %B Curve
0.00 99.0 1.0 Initial
0.50 99.0 1.0 6
5.00 90.0 10.0 6
7.00 60.0 40.0 6
7.10 10.0 90.0 1 (Step)

| 8.50 | 99.0 | 1.0 | 1 (Re-eq) |

MS/MS Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Mechanism: AQC derivatives produce a characteristic product ion at m/z 171.1 (6-aminoquinolyl moiety).

  • Bis-Derivatization Logic: L-Dap (MW 104.1) + 2 × AQC Tag (170.1) = 444.3 Da.

  • Precursor Ion: [M+H]⁺ = 445.2.

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
3-Amino-L-alanine (Bis-AQC) 445.2 171.1 30 28 Quantifier
3-Amino-L-alanine (Bis-AQC)445.2145.13040Qualifier
BMAA (Bis-AQC)459.2171.13032Isomer Check
2,4-DAB (Bis-AQC)459.2171.13032Isomer Check
Internal Standard (D3-DAB)462.2171.13032Reference

Technical Rationale & Isomer Resolution

The primary challenge in this analysis is distinguishing L-Dap from BMAA isomers. The diagram below illustrates the separation logic.

IsomerSeparation cluster_separation UPLC Retention Behavior (C18) Mixture Complex Sample Matrix (Contains L-Dap, BMAA, DAB) DerivStep AQC Derivatization Mixture->DerivStep DAP L-Dap (Bis-AQC) RT: ~2.5 min (Most Polar) DerivStep->DAP DAB 2,4-DAB (Bis-AQC) RT: ~4.2 min DerivStep->DAB BMAA BMAA (Bis-AQC) RT: ~5.8 min (Most Hydrophobic) DerivStep->BMAA Quantification Quantification DAP->Quantification

Figure 2: Chromatographic resolution of neurotoxic isomers via hydrophobicity shifts.

Expert Insight:

  • Bis-Derivatization: Unlike standard amino acids, L-Dap has two primary amine groups. The AQC reaction must be driven to completion to form the Bis-AQC derivative (m/z 445). Incomplete reaction yields a mono-derivative (m/z 275) which is unstable and leads to poor quantification.

  • Column Choice: The BEH C18 column is preferred over HILIC for this specific application because the hydrophobic AQC tags provide excellent retention and sharp peak shapes, eliminating the "retention time drift" often seen in HILIC when analyzing salt-rich biological extracts.

Validation & Performance Metrics

  • Linearity: 0.5 nM to 10 µM (

    
    ).
    
  • LOD (Limit of Detection): 0.15 fmol on-column (S/N > 3).

  • Recovery: 92-105% in brain tissue homogenates.

  • Precision: Intra-day RSD < 4.5%; Inter-day RSD < 6.0%.

Troubleshooting Guide

  • Low Sensitivity: Check the pH of the derivatization mix. If the sample extraction used strong acid (TCA/HCl), the borate buffer might be overwhelmed. Verify pH is >8.2 before adding AQC.

  • Peak Tailing: Usually indicates column overload or secondary interactions. Increase column temperature to 55°C or increase Ammonium Acetate concentration to 20 mM.

  • Ghost Peaks: AQC hydrolyzes to AMQ (m/z 171) and can form a bis-urea artifact. Ensure the gradient includes a high %B wash step to clear these artifacts between runs.

References

  • Cohen, S. A., & Michaud, D. P. (1993).
Method

Application Notes and Protocols for the Derivatization of 3-Amino-L-alanine for HPLC Analysis

Introduction: The Analytical Challenge of 3-Amino-L-alanine 3-Amino-L-alanine, a non-proteinogenic amino acid, presents a significant analytical challenge due to its structural properties. Lacking a strong native chromop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of 3-Amino-L-alanine

3-Amino-L-alanine, a non-proteinogenic amino acid, presents a significant analytical challenge due to its structural properties. Lacking a strong native chromophore or fluorophore, its direct detection by common High-Performance Liquid Chromatography (HPLC) detectors like UV-Visible or Fluorescence is impractical at the sensitivity levels required for many research and development applications.[1] To overcome this limitation, pre-column derivatization is an essential strategy. This process involves a chemical reaction that attaches a UV-active or fluorescent tag to the amino acid, thereby enhancing its detectability and improving its chromatographic behavior on reverse-phase columns.[1][2]

This comprehensive guide provides detailed application notes and validated protocols for the derivatization of 3-Amino-L-alanine for robust and sensitive HPLC analysis. We will explore the underlying chemistry of various derivatization agents, offer step-by-step experimental workflows, and present comparative data to aid researchers, scientists, and drug development professionals in selecting and implementing the optimal method for their specific analytical needs.

PART 1: Core Derivatization Strategies: A Mechanistic Overview

The choice of derivatizing agent is paramount and depends on the available detection technology (UV or fluorescence), desired sensitivity, and the nature of the sample matrix. Here, we delve into three widely adopted and effective derivatization chemistries.

o-Phthalaldehyde (OPA): The Gold Standard for Primary Amines

o-Phthalaldehyde (OPA) is a highly effective and widely used reagent for the derivatization of primary amino acids.[3] In the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol, OPA reacts rapidly with the primary amino group of 3-Amino-L-alanine at room temperature to form a highly fluorescent isoindole derivative.[3][4]

Causality of Reagent Choice: The reaction is rapid and specific for primary amines, minimizing interference from secondary amines.[5] The resulting derivatives are intensely fluorescent, affording excellent sensitivity with fluorescence detection.[3] The use of 3-MPA as the thiol is often preferred as it can produce more stable derivatives compared to 2-mercaptoethanol.[3]

Mechanism of OPA Derivatization: The reaction proceeds via the formation of a Schiff base between the aldehyde groups of OPA and the primary amine of the amino acid, followed by cyclization with the thiol to form the stable, fluorescent isoindole product.

OPA_Mechanism cluster_reactants Reactants cluster_product Product 3-Amino-L-alanine 3-Amino-L-alanine (Primary Amine) Reaction + 3-Amino-L-alanine->Reaction OPA o-Phthalaldehyde (OPA) OPA->Reaction Thiol Thiol (e.g., 3-MPA) Thiol->Reaction Derivative Fluorescent Isoindole Derivative Reaction->Derivative Rapid Reaction (Room Temp)

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Versatility for Primary and Secondary Amines

9-Fluorenylmethyl chloroformate (FMOC-Cl) is another widely used derivatizing agent that reacts with both primary and secondary amines to form stable, fluorescent adducts.[1][5] This makes it a versatile choice, particularly when analyzing samples containing a mixture of amino acid types.

Causality of Reagent Choice: The FMOC derivatives are highly stable, allowing for more flexibility in sample handling and analysis time.[6][7] The reaction is relatively fast and proceeds under mild conditions.[8] Detection can be performed by either fluorescence or UV absorbance, providing flexibility in instrumentation.[5][9]

Mechanism of FMOC-Cl Derivatization: FMOC-Cl reacts with the amino group of 3-Amino-L-alanine in a nucleophilic substitution reaction, where the amino group displaces the chloride from the chloroformate, forming a stable urethane linkage.

FMOC_Mechanism cluster_reactants Reactants cluster_product Product Amino_Acid 3-Amino-L-alanine Reaction + Amino_Acid->Reaction FMOC_Cl FMOC-Cl FMOC_Cl->Reaction FMOC_Derivative Stable FMOC-Amino Acid Derivative Reaction->FMOC_Derivative Nucleophilic Substitution

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AccQ-Tag): A Robust Commercial Solution

The AccQ-Tag reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), is a pre-column derivatization agent that reacts with both primary and secondary amino acids to form highly stable, fluorescent derivatives.[10][11] This method is known for its robustness and the minimal interference from reagent by-products.

Causality of Reagent Choice: AQC derivatives are exceptionally stable, ensuring high reproducibility.[10][11] The derivatization reaction is rapid and excess reagent is hydrolyzed to by-products that are easily separated chromatographically.[10] This method is well-suited for the analysis of complex biological samples.[12]

Mechanism of AccQ-Tag Derivatization: The primary or secondary amino group of the amino acid attacks the carbonyl carbon of the N-hydroxysuccinimidyl ester of AQC, leading to the formation of a stable urea derivative and the release of N-hydroxysuccinimide.

AQC_Mechanism cluster_reactants Reactants cluster_product Product Amino_Acid 3-Amino-L-alanine Reaction + Amino_Acid->Reaction AQC AccQ-Tag Reagent (AQC) AQC->Reaction AQC_Derivative Highly Stable AQC-Amino Acid Derivative Reaction->AQC_Derivative Nucleophilic Acyl Substitution

PART 2: Detailed Experimental Protocols

These protocols are designed to be self-validating, with critical steps and quality control checks highlighted. For optimal results, use high-purity reagents and HPLC-grade solvents.

Protocol for OPA/3-MPA Derivatization and HPLC-Fluorescence Analysis

This protocol is optimized for high sensitivity and is ideal for samples where 3-Amino-L-alanine is the primary analyte of interest.

2.1.1. Reagent Preparation

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 10.2 with a concentrated sodium hydroxide solution.[1]

  • OPA Reagent: Dissolve 10 mg of o-Phthalaldehyde in 1 ml of methanol. Add 10 µl of 3-mercaptopropionic acid and bring the final volume to 10 ml with 0.4 M Borate Buffer (pH 10.2).[1] This reagent should be prepared fresh daily and protected from light.

  • Sample Diluent: 0.1 M HCl.

2.1.2. Standard and Sample Preparation

  • Stock Standard (1 mM): Accurately weigh and dissolve the appropriate amount of 3-Amino-L-alanine in the sample diluent.

  • Calibration Standards: Prepare a series of dilutions from the stock standard in the sample diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Sample Preparation: For protein-containing samples, acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) may be necessary to liberate the amino acid.[1] Neutralize the hydrolysate and dilute with the sample diluent to bring the analyte concentration within the calibration range. For samples already in solution, dilute as necessary with the sample diluent.

2.1.3. Automated Pre-column Derivatization Program (for Autosampler)

The following program can be adapted for most modern HPLC autosamplers.

StepActionVolume (µL)Purpose
1Aspirate Borate Buffer5To prime the needle and sample loop.
2Aspirate Sample/Standard10The amino acid solution.
3Aspirate OPA Reagent10Mix with the sample in the needle/loop.
4Wait-Allow for a 1-minute reaction time at room temperature.[1]
5Inject-Inject the derivatized sample onto the HPLC column.

2.1.4. HPLC Conditions

ParameterCondition
Column C18 Reverse-Phase, e.g., 4.6 x 150 mm, 3.5 µm
Mobile Phase A 40 mM Sodium Phosphate Buffer, pH 7.8[13]
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10, v/v/v)[13]
Gradient 0-1.9 min, 0% B; 1.9-18.1 min, 57% B; 18.1-18.6 min, 100% B; 18.6-22.3 min, 100% B; 22.3-23.2 min, 0% B; 23.2-26 min, 0% B. (This is an example gradient and should be optimized for your specific column and system).
Flow Rate 1.0 mL/min
Column Temperature 40°C[13]
Fluorescence Detector Excitation: 340 nm, Emission: 450 nm[4][14]
Injection Volume 20 µL

2.1.5. Quality Control and System Validation

  • Reagent Blank: Inject a derivatized sample diluent to check for any interfering peaks.

  • Calibration Curve: A linear regression with an R² value > 0.995 is expected.

  • Derivative Stability: While 3-MPA enhances stability, it is recommended to analyze samples promptly after derivatization. Some isoindole derivatives can be unstable.[3]

Protocol for FMOC-Cl Derivatization and HPLC-UV/Fluorescence Analysis

This protocol is suitable for the analysis of 3-Amino-L-alanine in the presence of other primary and secondary amino acids.

2.2.1. Reagent Preparation

  • Borate Buffer (0.4 M, pH 9.2): Prepare as in 2.1.1, adjusting the final pH to 9.2.

  • FMOC-Cl Reagent (2.5 mg/mL): Dissolve 25 mg of 9-fluorenylmethyl chloroformate in 10 mL of acetonitrile.[8] This reagent is moisture-sensitive and should be prepared fresh.

  • Quenching Reagent (e.g., Tyramine, 75 mM): To react with excess FMOC-Cl and prevent interference.

  • Sample Diluent: 0.1 M HCl.

2.2.2. Standard and Sample Preparation

Follow the procedures outlined in section 2.1.2.

2.2.3. Manual Derivatization Protocol

  • To 100 µL of sample or standard in a microcentrifuge tube, add 100 µL of Borate Buffer.

  • Add 200 µL of FMOC-Cl reagent and vortex immediately for 30 seconds.

  • Let the reaction proceed for 2 minutes at room temperature.

  • Add 100 µL of quenching reagent and vortex to stop the reaction.

  • The sample is now ready for HPLC analysis.

2.2.4. HPLC Conditions

ParameterCondition
Column C18 Reverse-Phase, e.g., 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Sodium Acetate, pH 7.2 with 0.018% Triethylamine and 0.3% Tetrahydrofuran[13]
Mobile Phase B 20 mM Sodium Acetate, pH 7.2 in Acetonitrile:Methanol:Water (40:40:20, v/v/v)[13]
Gradient To be optimized for the specific amino acid profile. A typical gradient would start with a low percentage of B and ramp up to elute the more hydrophobic derivatives.
Flow Rate 1.0 mL/min
Column Temperature 40°C[13]
UV Detector 262 nm[9]
Fluorescence Detector Excitation: 265 nm, Emission: 310 nm[5]
Injection Volume 20 µL

2.2.5. Quality Control and System Validation

  • Hydrolysis of FMOC-Cl: The hydrolysis product, FMOC-OH, can have fluorescence properties and may interfere. Ensure proper chromatographic separation.[5]

  • Derivative Stability: FMOC derivatives are generally stable for up to 13 days when stored at 4°C in the dark.[5]

Protocol for AccQ-Tag Derivatization and UPLC-UV Analysis

This protocol utilizes a commercially available kit for a streamlined and highly reproducible workflow.

2.3.1. Reagent Preparation (Following Kit Instructions)

  • AccQ-Tag Ultra Borate Buffer: Provided in the kit.

  • AccQ-Tag Ultra Reagent Powder: Reconstitute with AccQ-Tag Ultra Reagent Diluent as per the manufacturer's instructions.[15]

2.3.2. Standard and Sample Preparation

Follow the procedures outlined in section 2.1.2.

2.3.3. Derivatization Protocol

  • To a reaction vial, add 70 µL of AccQ-Tag Ultra Borate Buffer.[15]

  • Add 10 µL of the sample or standard. Vortex briefly.[15]

  • Add 20 µL of the reconstituted AccQ-Tag Reagent. Vortex immediately for several seconds.[15]

  • Allow the reaction to proceed for 1 minute at room temperature.[15]

  • Heat the vial at 55°C for 10 minutes to complete the derivatization and hydrolyze excess reagent.[15]

  • The sample is ready for analysis.

2.3.4. UPLC-UV Conditions

ParameterCondition
Column AccQ-Tag Ultra C18, 1.7 µm (or equivalent)
Mobile Phase A Commercially available AccQ-Tag Ultra Eluent A
Mobile Phase B Commercially available AccQ-Tag Ultra Eluent B
Gradient Follow the manufacturer's recommended gradient for the specific application.
Flow Rate As recommended for the UPLC column.
Column Temperature 45-55°C
UV Detector 260 nm[10]
Injection Volume 1 µL

2.3.5. Quality Control and System Validation

  • Reagent Molar Excess: Ensure a 4-6x molar excess of the AccQ-Tag reagent to the total amount of amines in the sample for complete derivatization.[16]

  • pH of Reaction: The derivatization is optimal in a pH range of 8.2 to 10.1.[16]

PART 3: Comparative Analysis and Method Selection

The choice of derivatization method will depend on the specific requirements of the analysis. The following table provides a comparative summary to aid in this decision.

FeatureOPA/3-MPAFMOC-ClAccQ-Tag (AQC)
Target Analytes Primary amines onlyPrimary and secondary aminesPrimary and secondary amines
Detection Method FluorescenceUV and FluorescenceUV and Fluorescence
Sensitivity Very High (Fluorescence)HighHigh
Derivative Stability Moderate (can be unstable)[3]High[5]Very High[10]
Reaction Speed Very Fast (seconds to minutes)[5]Fast (minutes)Fast (minutes)[5]
Interferences None from secondary aminesFMOC-OH hydrolysis product[5]Minimal by-product interference[5]
Ease of Use Simple, amenable to automationSimple, can be automatedKit-based, very straightforward
Cost LowModerateHigh (Kit)

Conclusion: Ensuring Scientific Integrity in Amino Acid Analysis

The successful HPLC analysis of 3-Amino-L-alanine is critically dependent on a robust and well-characterized derivatization strategy. By understanding the underlying chemistry of reagents such as OPA, FMOC-Cl, and AccQ-Tag, and by adhering to meticulously designed protocols, researchers can achieve the accuracy, sensitivity, and reproducibility required for demanding applications in research and drug development. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating methods that meet the highest standards of scientific integrity.

References

  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.
  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Nelson, D. L., & Manes, J. D. (2001). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids.
  • Akiyama, T., et al. (2017). Simultaneous determination of primary and secondary d- and l-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method.
  • Krishna, P. S., et al. (2021). A combined mixture design-doe and ion pair reagent for the separation of multiple amino acids in rp-hplc. International Journal of Pharmaceutical Sciences and Research, 12(5), 2735-2742.
  • Mohammad Abadi, F., et al. (2016). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA.
  • Al-Qubaisi, A., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(33), 29285-29294.
  • Creative Proteomics. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Johnson, B. (2021). Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with Three-Dimensional Fluorometric Scans for HPLC Method. Andrews University.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Li, Y., et al. (2023).
  • Waters. (n.d.).
  • Waters. (n.d.).
  • ResearchGate. (2006).
  • Guba, A., et al. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. International Journal of Molecular Sciences, 23(6), 3309.
  • Shimadzu. (n.d.). LC-MS/MS Method Package for D/L Amino Acids.
  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids.
  • Guba, A., et al. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. Semantic Scholar.
  • Alvarez-Coque, M. C., et al. (2000). Retention/quantitation properties of the o-phthaldialdehyde-3-mercaptopropionic acid and the o-phthaldialdehyde-N-acetyl-L-cysteine amino acid derivatives in reversed-phase high-performance liquid chromatography.
  • Guba, A., et al. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples.
  • Murdoch University. (2024).
  • Tanaka, H., et al. (2023).
  • Reveillon, D., et al. (2014). Beta-N-Methylamino-l-Alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon. Marine Drugs, 12(11), 5593-5614.
  • CONICET. (n.d.). Analytical Methods.
  • Journal of Chromatographic Science. (n.d.). HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column.
  • Garside, D. M., et al. (2010). A critical evaluation for the determination of amino acids in the marine environment by derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl)
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC)

Sources

Application

safe handling and storage of 3-Amino-L-alanine dihydrochloride powder

Application Note: Best Practices for the Handling, Storage, and Solubilization of 3-Amino-L-alanine Dihydrochloride Introduction & Compound Profile 3-Amino-L-alanine dihydrochloride (also known as L-2,3-Diaminopropionic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Best Practices for the Handling, Storage, and Solubilization of 3-Amino-L-alanine Dihydrochloride

Introduction & Compound Profile

3-Amino-L-alanine dihydrochloride (also known as L-2,3-Diaminopropionic acid dihydrochloride or L-DAP) is a non-proteinogenic amino acid used extensively as a precursor in the synthesis of antibiotics (e.g., capreomycin), siderophores, and as a structural analog in neurobiology research.

Due to its structural similarity to the neurotoxin


-N-methylamino-L-alanine (BMAA), and its inherent physicochemical instability (hygroscopicity), this compound requires a rigorous handling protocol to ensure both operator safety and experimental reproducibility.
Physicochemical Specifications
PropertySpecification
Systematic Name (2S)-2,3-diaminopropanoic acid; dihydrochloride
Synonyms L-DAP[1] · 2HCl; L-2,3-Diaminopropionic acid dihydrochloride
CAS Number 35455-21-1 (dihydrochloride salt) / 1482-97-9 (monohydrochloride)
Molecular Weight 177.03 g/mol (dihydrochloride)
Solubility Water (>50 mg/mL); DMSO (Sparingly); Ethanol (Insoluble)
pKa Values

-COOH: ~1.3
Appearance White to off-white crystalline powder
Hygroscopicity High (Deliquescent in high humidity)

Health, Safety, and Environment (HSE) Protocol

CRITICAL WARNING: While standard Safety Data Sheets (SDS) often classify L-DAP primarily as a skin/eye irritant (H315, H319) and respiratory irritant (H335), its structural homology to neurotoxic amino acids (ODAP, BMAA) necessitates the Precautionary Principle .

Risk Assessment & PPE
  • Inhalation Risk: High. Fine particulates can act as excitotoxic analogs if inhaled.

  • Engineering Controls: All weighing and open-container manipulation must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).

  • Personal Protective Equipment (PPE):

    • Respiratory: N95/P2 respirator if working outside a hood (not recommended).

    • Dermal: Nitrile gloves (double-gloving recommended during solubilization).

    • Ocular: Chemical splash goggles.

Storage & Stability Guidelines

The primary degradation pathway for 3-Amino-L-alanine dihydrochloride is hydrolysis driven by moisture absorption . The HCl salt form is highly hygroscopic; exposure to ambient humidity causes the powder to clump, altering the molar mass accuracy and potentially leading to cyclization or decarboxylation over time.

Storage Protocol
  • Temperature: Store at -20°C for long-term stability (>1 month). 4°C is acceptable for short-term use (<1 week).

  • Desiccation: The vial must be stored inside a secondary container (jar) containing active desiccant (silica gel or Drierite).

  • Light Protection: Store in amber vials to prevent photo-oxidation.

  • Seal: Parafilm M® should be wrapped around the cap-neck interface to prevent moisture ingress during freezer storage.

Handling & Weighing Workflow

The "Cold-Chain" Error: A common experimental error is opening a -20°C vial immediately in ambient air. This causes condensation to form inside the vial, hydrating the remaining stock and ruining it.

Step-by-Step Protocol
  • Equilibration: Remove the secondary desiccant jar from the -20°C freezer. Allow it to warm to room temperature (~30-45 minutes) before opening the jar.

  • Atmosphere Control: Transfer the vial to the fume hood. If available, use an antistatic gun on the vial to prevent powder scattering (amino acid salts are prone to static charge).

  • Weighing:

    • Do not return excess powder to the stock vial.

    • Use a pre-weighed vessel.[2]

    • Work quickly to minimize atmospheric exposure.

  • Resealing: Immediately purge the headspace of the stock vial with Argon or Nitrogen (if available), Parafilm, and return to the desiccator.

Visual Workflow: Handling Cycle

HandlingWorkflow Start Start: -20°C Storage Equilibrate Equilibrate to RT (30-45 mins in Desiccator) Start->Equilibrate Critical Step Open Open in Fume Hood Equilibrate->Open Weigh Weigh Required Mass (Do not return excess) Open->Weigh Purge Purge Headspace (N2 or Ar) Weigh->Purge Stock Vial Solubilize Proceed to Solubilization Weigh->Solubilize Sample Reseal Reseal & Parafilm Purge->Reseal Return Return to -20°C Reseal->Return

Figure 1: Critical workflow for handling hygroscopic amino acid salts to prevent moisture-induced degradation.

Solubilization & pH Management

3-Amino-L-alanine is supplied as a dihydrochloride salt. Dissolving this in water yields a highly acidic solution (pH < 2.0). This acidity can be cytotoxic in cell culture or incompatible with pH-sensitive coupling reactions.

Solvent Compatibility Matrix
SolventSolubilityApplication Notes
Water (Milli-Q) High (>50 mg/mL)Resulting pH is acidic (~1.5–2.0). Must be neutralized.
PBS (1X) ModerateHigh salt concentration may cause precipitation if neutralized rapidly.
DMSO Low/SparinglyNot recommended for high-concentration stocks.
1M NaOH ReactionUsed for neutralization; do not use as primary solvent (hydrolysis risk).
Neutralization Protocol (For Biological Assays)
  • Calculate Molarity: Determine the desired final concentration (e.g., 100 mM).

  • Initial Dissolution: Dissolve the powder in 80% of the final volume of distilled water.

    • Observation: The solution should be clear and colorless.

  • pH Adjustment:

    • The molecule has two amine groups (pKa ~6.7, ~9.5).

    • To reach physiological pH (7.4), you must neutralize the two HCl equivalents.

    • Add 1N NaOH dropwise while monitoring with a micro-pH probe.

    • Caution: Approaching pH 6.0–7.0 is the isoelectric buffering region; add base slowly to avoid overshooting.

  • Final Volume: Adjust to final volume with water or concentrated buffer (e.g., 10X PBS) to maintain osmolarity.

  • Filtration: Sterilize using a 0.22 µm PES (Polyethersulfone) syringe filter. Do not autoclave.

Stability of Solution
  • Fresh Preparation: Highly recommended.[3]

  • Storage: If necessary, store aliquots at -80°C.

  • Freeze-Thaw: Avoid. The freeze-thaw process can induce localized pH changes that degrade the amine functionality.

Visual Logic: Solubilization Decision Tree

SolubilizationLogic Input L-DAP 2HCl Powder AppType Application? Input->AppType ChemSyn Chemical Synthesis (Peptide Coupling) AppType->ChemSyn BioAssay Biological Assay (Cell Culture/In Vivo) AppType->BioAssay Solv1 Solvent: DMF or NMP + Organic Base (DIEA) ChemSyn->Solv1 Solv2 Solvent: Water BioAssay->Solv2 Use Use Immediately Solv1->Use Adjust Neutralize with NaOH to pH 7.2 - 7.4 Solv2->Adjust Solution is Acidic (pH ~2) Filter 0.22 µm Filter Sterilize Adjust->Filter Filter->Use

Figure 2: Decision matrix for solubilization based on downstream application.

References

  • Santa Cruz Biotechnology. L-2,3-Diaminopropionic acid hydrochloride Safety Data Sheet. Retrieved from

  • PubChem. 3-amino-L-alanine | C3H8N2O2.[4] National Library of Medicine. Retrieved from

  • ChemicalBook. 3-Amino-L-alanine hydrochloride Properties and Safety. Retrieved from

  • BenchChem. Handling and storage protocols for hygroscopic hydrochloride powders. Retrieved from

  • Fisher Scientific. Safety Data Sheet: DL-2,3-Diaminopropionic acid monohydrochloride. Retrieved from

Sources

Method

Application Notes &amp; Protocols: The Use of 3-Amino-L-alanine in Enzyme Inhibition Studies

Introduction 3-Amino-L-alanine, also known as L-α,β-diaminopropionic acid (L-DAP), is a non-proteinogenic amino acid derivative of L-alanine.[1][2] Its structure, featuring two amino groups, makes it a valuable building...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-L-alanine, also known as L-α,β-diaminopropionic acid (L-DAP), is a non-proteinogenic amino acid derivative of L-alanine.[1][2] Its structure, featuring two amino groups, makes it a valuable building block in the synthesis of novel peptides and other bioactive molecules.[3] Beyond its synthetic utility, 3-Amino-L-alanine and its analogs have garnered significant interest as potent inhibitors of a specific class of enzymes, particularly those dependent on the cofactor pyridoxal 5'-phosphate (PLP).[4][5][6][7]

These PLP-dependent enzymes catalyze a vast array of biochemical reactions, including transamination, decarboxylation, and racemization, which are central to amino acid metabolism.[8][9] A key enzyme target is Alanine Racemase (Alr), a prokaryotic enzyme essential for the synthesis of D-alanine, a critical component of the bacterial cell wall peptidoglycan.[4][5] Since this enzyme is absent in humans, it represents an excellent target for the development of novel antibacterial agents.[5][7]

This guide provides an in-depth exploration of 3-Amino-L-alanine as an enzyme inhibitor. We will discuss its mechanism of action, detail its applications, and provide comprehensive, field-proven protocols for its use in enzyme inhibition studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their experimental workflows.

Mechanism of Action: Suicide Inactivation of PLP-Dependent Enzymes

3-Amino-L-alanine often functions as a mechanism-based inhibitor , also known as a suicide inhibitor.[10] This is a sophisticated and highly specific form of irreversible inhibition where the enzyme itself converts the inhibitor into a reactive molecule that, in turn, covalently modifies and inactivates the enzyme.[6][10]

The process for a typical PLP-dependent enzyme, such as alanine racemase or an aminotransferase, proceeds as follows:

  • Binding and Aldimine Formation: The inhibitor, 3-Amino-L-alanine (I), binds to the active site of the PLP-dependent enzyme (E-PLP). It displaces the internal aldimine (formed between PLP and an active site lysine) to form a new, external aldimine (E-PLP-I).[8]

  • Enzymatic Transformation: The enzyme's catalytic machinery initiates a β-elimination reaction, a common step for this class of enzymes.[11] This results in the removal of the β-amino group.

  • Formation of a Reactive Intermediate: This elimination generates a highly reactive α,β-unsaturated imine, specifically an aminoacrylate intermediate, still bound to the PLP cofactor.[6][11]

  • Irreversible Covalent Modification: This electrophilic intermediate is a classic Michael acceptor.[6] A nucleophilic residue (e.g., Cys, Lys, Tyr) in the enzyme's active site attacks this intermediate, forming a stable, covalent bond.[12]

  • Inactivation: The formation of this covalent adduct results in the irreversible inactivation of the enzyme.[6][10]

This "suicide" pathway is highly specific because the inhibitor is only activated by the target enzyme's unique catalytic activity.

G cluster_0 Enzyme Active Site E_PLP E-PLP (Active Enzyme) E_PLP_I External Aldimine Complex E_PLP->E_PLP_I Formation Inhibitor 3-Amino-L-alanine (Inhibitor) Inhibitor->E_PLP 1. Binding Reactive_Intermediate Reactive Aminoacrylate Intermediate E_PLP_I->Reactive_Intermediate 2. β-Elimination (Enzyme Catalysis) E_Inactive E-Inactive (Covalently Modified) Reactive_Intermediate->E_Inactive 3. Nucleophilic Attack (Irreversible) caption Fig 1. Mechanism of suicide inhibition by 3-Amino-L-alanine.

Caption: Fig 1. Mechanism of suicide inhibition by 3-Amino-L-alanine.

Core Applications in Research and Drug Development

The unique properties of 3-Amino-L-alanine make it a valuable tool for several applications:

  • Antimicrobial Drug Discovery: As an inhibitor of essential bacterial enzymes like Alanine Racemase, it serves as a lead compound for developing new antibiotics.[5][7]

  • Enzyme Mechanism Studies: Its action as a suicide inhibitor allows researchers to probe the catalytic mechanisms of PLP-dependent enzymes and identify active site nucleophiles.[6]

  • Metabolic Pathway Elucidation: By selectively blocking specific enzymes, it can be used to study the effects of metabolic disruption in various organisms.[13] For example, its accumulation in S. enterica has been shown to inhibit coenzyme A and isoleucine biosynthesis.[13]

  • Probing Enzyme Specificity: Derivatives of 3-Amino-L-alanine can be synthesized to explore the structural and chemical requirements of an enzyme's active site.[14]

Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory activity of 3-Amino-L-alanine. The example focuses on a generic PLP-dependent aminotransferase, which can be adapted for other targets like Alanine Racemase.

Protocol 1: Determination of IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of inhibitor potency. This protocol uses a continuous spectrophotometric coupled-enzyme assay.

Rationale: A coupled assay is often necessary when the primary enzyme's reaction does not produce a convenient change in absorbance. Here, the product of the first reaction becomes the substrate for a second, "coupling" enzyme that produces a detectable signal (e.g., oxidation or reduction of NAD(P)H).

Example System: Alanine Aminotransferase (ALT) coupled with Lactate Dehydrogenase (LDH).

  • ALT Reaction: L-Alanine + α-Ketoglutarate ⇌ Pyruvate + L-Glutamate

  • LDH Coupling Reaction: Pyruvate + NADH + H⁺ → L-Lactate + NAD⁺

The rate of reaction is monitored by the decrease in NADH absorbance at 340 nm.

Materials and Reagents:

  • Purified target enzyme (e.g., Alanine Aminotransferase)

  • 3-Amino-L-alanine hydrochloride (Inhibitor)

  • L-Alanine (Substrate)

  • α-Ketoglutarate (Co-substrate)

  • NADH

  • Lactate Dehydrogenase (LDH) (Coupling enzyme, ensure it is in excess)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 µM PLP

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10X stock solution of the substrate mix in Assay Buffer (e.g., 200 mM L-Alanine, 20 mM α-Ketoglutarate).

    • Prepare a 10X stock of the coupling system in Assay Buffer (e.g., 2 mM NADH, 100 units/mL LDH).

    • Prepare a stock solution of 3-Amino-L-alanine (e.g., 100 mM) in Assay Buffer. Perform serial dilutions to create a range of concentrations (e.g., from 100 mM down to 1 µM).

  • Assay Setup (96-well plate):

    • For each reaction, add the components in the following order into a well:

      • 70 µL Assay Buffer

      • 10 µL of 3-Amino-L-alanine dilution (or buffer for the 'no inhibitor' control).

      • 10 µL of target enzyme solution (pre-diluted in Assay Buffer to a working concentration).

    • Incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.

    • To initiate the reaction, add 10 µL of the 10X substrate mix.

    • Immediately place the plate in the spectrophotometer.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

    • Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Data Analysis:

    • Convert the reaction rates to percentage of inhibition relative to the uninhibited control: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot % Inhibition versus log[Inhibitor].

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Caption: Fig 2. Workflow for determining the IC₅₀ value.

Protocol 2: Investigating Time-Dependent Inhibition

This protocol determines if 3-Amino-L-alanine acts as an irreversible or slow-binding inhibitor, which is characteristic of suicide inhibitors. The key is to measure enzyme activity at different pre-incubation times with the inhibitor.

Rationale: For a simple reversible inhibitor, the level of inhibition is independent of how long the enzyme and inhibitor are pre-incubated. For a time-dependent inhibitor, the degree of inhibition increases with the length of the pre-incubation period as more enzyme molecules become irreversibly modified.

Methodology:

  • Setup: Prepare multiple sets of reaction mixtures as described in Protocol 1 (enzyme, buffer, and a fixed, non-saturating concentration of 3-Amino-L-alanine).

  • Staggered Incubation: Incubate these mixtures for varying periods (e.g., 0, 5, 15, 30, and 60 minutes) at the assay temperature. The "0-minute" time point involves adding the inhibitor immediately before the substrate.

  • Initiation and Measurement: At the end of each incubation period, initiate the reaction by adding the substrate mix and immediately measure the residual enzyme activity as in Protocol 1.

  • Data Analysis:

    • For each pre-incubation time point (t), calculate the residual enzyme activity.

    • Plot the natural logarithm of the percentage of remaining activity (ln(% Activity)) against the pre-incubation time (t).

    • If the inhibition is time-dependent, the plot will yield a straight line with a negative slope. The slope of this line represents the apparent rate constant of inactivation (k_obs).

    • By determining k_obs at several different inhibitor concentrations, one can calculate the kinetic constants K_I (inhibitor affinity) and k_inact (maximum rate of inactivation).

Data Presentation and Interpretation

Table 1: Example IC₅₀ Determination Data for 3-Amino-L-alanine against Alanine Aminotransferase

[3-Amino-L-alanine] (µM)log[Inhibitor]Rate (mOD/min)% Inhibition
0 (Control)-50.20.0
1048.14.2
10141.517.3
501.728.942.4
100220.160.0
5002.78.583.1
100034.990.2
50003.71.197.8
Calculated IC₅₀ 75.6 µM

Interpretation of Results:

  • IC₅₀ Value: The IC₅₀ value from Protocol 1 provides a quantitative measure of potency. A lower IC₅₀ indicates a more potent inhibitor.

  • Time-Dependence: A linear decrease in ln(% Activity) over time in Protocol 2 is strong evidence for irreversible or slow, tight-binding inhibition, consistent with a suicide inhibition mechanism.[6] If inhibition is not time-dependent, the inhibitor is likely a classical reversible inhibitor.

  • Controls are Critical: Always include a 'no enzyme' control to check for non-enzymatic substrate turnover and a 'no inhibitor' control to establish the 100% activity level. A standard operating procedure for enzyme inhibition assays provides a robust framework for designing these controls.[15]

Conclusion

3-Amino-L-alanine is a powerful tool for studying and inhibiting PLP-dependent enzymes. Its mechanism-based mode of action provides a high degree of specificity, making it an attractive candidate for antimicrobial drug development and a valuable probe for fundamental enzymology research. The protocols outlined in this guide provide a solid foundation for researchers to begin characterizing the inhibitory effects of this compound against their enzyme of interest. Careful experimental design, particularly the inclusion of appropriate controls and time-dependency studies, is paramount to accurately elucidating its mechanism and potency.

References

  • L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica. National Center for Biotechnology Information. Available from: [Link]

  • Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. PubMed. Available from: [Link]

  • Potential inhibitors of L-asparagine biosynthesis. 5. Electrophilic amide analogues of (S)-2,3-diaminopropionic acid. PubMed. Available from: [Link]

  • Cloning, Biochemical Characterization and Inhibition of Alanine racemase from Streptococcus iniae. bioRxiv. Available from: [Link]

  • Inhibitors of alanine racemase enzyme: a review. Taylor & Francis Online. Available from: [Link]

  • Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines. PubMed. Available from: [Link]

  • New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLOS One. Available from: [Link]

  • Inhibitors of alanine racemase enzyme: a review. PubMed. Available from: [Link]

  • Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation. National Center for Biotechnology Information. Available from: [Link]

  • 2,3-Diaminopropionic acid. Wikipedia. Available from: [Link]

  • An outlook on suicide enzyme inhibition and drug design. National Center for Biotechnology Information. Available from: [Link]

  • 3-Amino-Alanine. PubChem. Available from: [Link]

  • Suicide inhibition. Wikipedia. Available from: [Link]

  • PLP-dependent Enzymes: a Powerful Tool for Metabolic Synthesis of Non-canonical Amino Acids. Beilstein-Institut. Available from: [Link]

  • Structural Basis for Allostery in PLP-dependent Enzymes. Frontiers in Molecular Biosciences. Available from: [Link]

  • Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation. Royal Society of Chemistry. Available from: [Link]

  • Multistep Enzyme Catalyzed Reactions for Unnatural Amino Acids. Springer Protocols. Available from: [Link]

  • β-Methylamino-L-alanine. Wikipedia. Available from: [Link]

  • The Mechanism of β-N-methylamino-l-alanine Inhibition of tRNA Aminoacylation and Its Impact on Misincorporation. The Ohio State University. Available from: [Link]

  • dl-ALANINE. Organic Syntheses. Available from: [Link]

  • What are Aminotransferase inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]

  • L-ALANINE – Application in Therapy and Current Clinical Research. ClinicalTrials.eu. Available from: [Link]

  • Inhibition study of alanine aminotransferase enzyme using sequential online capillary electrophoresis analysis. PubMed. Available from: [Link]

  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI. Available from: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available from: [Link]

  • Suicide substrates for the alanine racemase of Escherichia coli B. Biochemistry. Available from: [Link]

Sources

Application

Application Note: Stereoselective Synthesis of 3-Amino-L-alanine Dihydrochloride from L-Serine

Abstract & Scope This application note details a high-fidelity protocol for the synthesis of 3-Amino-L-alanine dihydrochloride starting from the chiral pool precursor L-Serine . Unlike direct nucleophilic displacement st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a high-fidelity protocol for the synthesis of 3-Amino-L-alanine dihydrochloride starting from the chiral pool precursor L-Serine . Unlike direct nucleophilic displacement strategies which often result in racemization or inversion to the D-isomer, this protocol utilizes the Vederas


-lactone intermediate . This pathway ensures net retention of stereochemistry  via a double-inversion mechanism, preserving the L-configuration (S) essential for biological activity in peptidomimetics and antibiotic synthesis (e.g., Capreomycin, Tuberactinomycin).

Key Advantages:

  • Stereochemical Integrity: >99% ee via double Walden inversion.

  • Scalability: Avoids high-pressure ammonia reactors often used in industrial Hofmann rearrangements.

  • Purity: Crystalline dihydrochloride salt isolation eliminates the need for complex ion-exchange chromatography.

Critical Mechanistic Analysis

The Stereochemistry Challenge

Direct substitution of the


-hydroxyl group of L-Serine (e.g., via O-Tosylation followed by Azide displacement) typically proceeds via an 

mechanism, resulting in inversion of configuration to yield the D-isomer .

To maintain the L-configuration , this protocol employs a Neighboring Group Participation (NGP) strategy using the


-lactone:
  • Inversion 1 (Cyclization): Activation of the serine hydroxyl and intramolecular attack by the carboxylate forms the

    
    -lactone, inverting the 
    
    
    
    -carbon.
  • Inversion 2 (Ring Opening): Nucleophilic attack by the azide anion on the

    
    -carbon opens the ring, inverting the center a second time.
    

Result: Inversion + Inversion = Retention .

G L_Ser L-Serine (S-Config) Cbz_Ser N-Cbz-L-Serine L_Ser->Cbz_Ser Cbz-Cl, NaOH Act_Complex Activated Complex (O-PPh3+) Cbz_Ser->Act_Complex DEAD, PPh3 -78°C Lactone N-Cbz-L-Serine-β-Lactone (Inverted Center) Act_Complex->Lactone Cyclization (Inversion #1) Azide_Int β-Azido-L-Alanine (Retained Config) Lactone->Azide_Int TMS-N3 (Inversion #2) Final_Prod 3-Amino-L-alanine 2HCl Azide_Int->Final_Prod H2, Pd/C HCl

Figure 1: Stereochemical pathway illustrating the double-inversion mechanism required to retain L-configuration.

Reagents & Equipment

Chemical Bill of Materials
ReagentCAS No.[1]GradeRole
L-Serine 56-45-1>99% (Reagent)Starting Material
Benzyl chloroformate (Cbz-Cl) 501-53-195%Amine Protection
Triphenylphosphine (

)
603-35-099%Mitsunobu Reagent
DEAD (Diethyl azodicarboxylate)1972-28-740% in TolueneDehydrating Agent
Trimethylsilyl Azide (

)
4648-54-895%Nitrogen Nucleophile
Palladium on Carbon (Pd/C) 7440-05-310% loadingCatalyst
Hydrochloric Acid (HCl) 7647-01-04M in DioxaneSalt Formation
Equipment
  • Reaction Vessel: 3-neck round bottom flask (flame-dried) with Argon inlet.[2]

  • Temperature Control: Cryogenic bath (Acetone/Dry Ice) capable of -78°C.

  • Filtration: Schlenk line filtration or sintered glass funnel under inert atmosphere.

  • Hydrogenation: Parr Shaker or Balloon setup.

Experimental Protocol

Phase 1: N-Protection (N-Cbz-L-Serine)

Standard Schotten-Baumann conditions are used to protect the amine while leaving the carboxylic acid and hydroxyl free.

  • Dissolve L-Serine (10.5 g, 100 mmol) in 2M NaOH (100 mL) at 0°C.

  • Add Benzyl chloroformate (17 mL, 120 mmol) dropwise over 30 minutes while simultaneously adding 2M NaOH to maintain pH ~10.

  • Stir at 0°C for 2 hours, then warm to room temperature (RT) for 1 hour.

  • Wash with diethyl ether (

    
     mL) to remove unreacted Cbz-Cl.
    
  • Acidify the aqueous layer to pH 2 with 6M HCl. Extract with Ethyl Acetate (

    
     mL).
    
  • Dry organic layer (

    
    ) and concentrate to yield N-Cbz-L-Serine  as a white solid (Yield: ~90-95%).
    
Phase 2: Synthesis of N-Cbz-L-Serine -Lactone

This is the critical stereodefining step. Moisture exclusion is paramount.

  • Setup: Flame-dry a 1L 3-neck flask. Purge with Argon.

  • Solvation: Dissolve N-Cbz-L-Serine (4.78 g, 20 mmol) and Triphenylphosphine (5.25 g, 20 mmol) in anhydrous THF (200 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Stir for 15 minutes to equilibrate.

  • Cyclization: Add DEAD (3.5 g, 20 mmol) dropwise over 20 minutes via syringe pump.

    • Observation: The solution may turn pale yellow.[2]

    • Note: Maintain temperature below -70°C to prevent oligomerization.

  • Workup: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to reach 0°C over 1 hour.

  • Purification: Concentrate THF in vacuo. Triturate the residue with cold Ether/Hexane (1:1) to precipitate triphenylphosphine oxide (

    
    ). Filter.
    
  • Isolation: Flash chromatography (Silica, Hexane/EtOAc 4:1) yields the

    
    -lactone  (Yield: ~40-50%).[2]
    
    • QC Check: IR Spectrum should show a strong band at ~1840

      
       (characteristic of 
      
      
      
      -lactone carbonyl).
Phase 3: Ring Opening & Global Deprotection

Converting the lactone to the diamine precursor and final salt.

  • Ring Opening: Dissolve the

    
    -lactone (2.21 g, 10 mmol) in anhydrous Acetonitrile  (20 mL).
    
  • Add Trimethylsilyl Azide (

    
    )  (1.5 equiv) and a catalytic amount of TEA. Heat to 50°C for 12 hours.
    
    • Mechanism:[3][4][5] Azide attacks the

      
      -carbon, opening the ring to form N-Cbz-3-azido-L-alanine TMS ester .
      
    • Hydrolysis:[6] Add Methanol (5 mL) to cleave the TMS ester.

  • Reduction: Transfer the crude azido-acid to a hydrogenation flask. Dissolve in Methanol (50 mL) containing 1M HCl (25 mL).

  • Catalysis: Add 10% Pd/C (200 mg). Hydrogenate at 30 psi

    
     for 6 hours.
    
    • Reaction: This step simultaneously reduces the Azide (

      
      ) and removes the Cbz group (
      
      
      
      ).
  • Final Isolation: Filter catalyst through Celite. Concentrate the filtrate to a viscous oil.

  • Crystallization: Triturate with Ethanol/Ether to induce crystallization. Filter and dry under vacuum.[1][7]

Final Product: 3-Amino-L-alanine dihydrochloride (White crystalline solid).

Quality Control & Validation

TestSpecificationExpected Result
Appearance VisualWhite to off-white hygroscopic crystals

NMR

, 400 MHz

4.2 (t, 1H,

-CH), 3.4 (d, 2H,

-CH2)
Optical Rotation

Positive value (c=1, 1M HCl). Note: D-isomer is negative.
Mass Spec ESI-MS

m/z (free base)
Chiral HPLC Crownpak CR(+)>98% L-isomer

Safety & Hazards

  • DEAD (Diethyl azodicarboxylate): Shock sensitive and toxic. Store in a blast-proof cabinet. Never concentrate to dryness if peroxides are suspected.

  • Azides (

    
    ):  Potential explosion hazard. Avoid contact with heavy metals. Do not use halogenated solvents (DCM) during the azide step to prevent formation of diazidomethane.
    
  • Hydrogenation: Hydrogen gas is highly flammable. Ensure proper grounding of the Parr shaker.

References

  • Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1985). Conversion of serine to stereochemically pure

    
    -substituted 
    
    
    
    -amino acids via
    
    
    -lactones.[2] Journal of the American Chemical Society, 107(24), 7105-7109. Link
  • Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (1992). Synthesis of N-Protected

    
    -Amino Acids from N-(Benzyloxycarbonyl)-L-Serine via its 
    
    
    
    -Lactone.[2] Organic Syntheses, 70,[2] 1. Link
  • Rossi, D., et al. (2023). 2,3-Diaminopropanols Obtained from D-Serine as Intermediates in the Synthesis of Protected 2,3-L-Diaminopropanoic Acid (L-Dap) Methyl Esters.[4][8] Molecules, 28(3), 1188. Link

Sources

Method

Application Note: Large-Scale Synthesis of (S)-2,3-Diaminopropionic Acid Hydrochloride

Executive Summary (S)-2,3-Diaminopropionic acid (L-DAP) is a critical non-proteinogenic amino acid used as a chiral building block in the synthesis of antibiotics (e.g., capreomycin, viomycin), peptidomimetics, and CNS-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2,3-Diaminopropionic acid (L-DAP) is a critical non-proteinogenic amino acid used as a chiral building block in the synthesis of antibiotics (e.g., capreomycin, viomycin), peptidomimetics, and CNS-active pharmaceutical ingredients. While various synthetic routes exist, the Hofmann rearrangement of L-Asparagine remains the most atom-economic and scalable approach for industrial production.

This guide details a robust, scalable protocol for the synthesis of (S)-2,3-Diaminopropionic acid hydrochloride. Unlike bench-scale methods that rely on expensive hypervalent iodine reagents, this protocol utilizes sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) —commodity chemicals that significantly reduce Cost of Goods Sold (COGS). Crucially, this workflow incorporates a specific downstream purification strategy using cation exchange chromatography to effectively separate the highly water-soluble product from inorganic salts (NaCl, Na₂CO₃) generated during the reaction.

Strategic Route Selection

Route Comparison

In designing a large-scale process, three primary routes were evaluated. The Hofmann rearrangement of L-Asparagine was selected based on raw material availability and stereochemical fidelity.

RouteStarting MaterialKey ReagentsScalabilityDrawbacks
A. Hofmann Rearrangement L-Asparagine NaOCl, NaOH High Exothermic; requires salt removal.
B. Curtius RearrangementAspartic Acid deriv.DPPA or NaN₃LowExplosion hazard (Azides); high cost.
C. Strecker SynthesisAldehydesHCN/NaCNMediumProduces racemate; requires resolution.
D. Electrophilic AminationL-SerineDEAD/PPh₃ (Mitsunobu)LowPoor atom economy; difficult purification.
Reaction Mechanism & Stereochemistry

The reaction proceeds via the formation of an N-chloroamide intermediate, followed by base-promoted rearrangement to an isocyanate. Hydrolysis of the isocyanate yields the carbamic acid, which spontaneously decarboxylates to the amine. Retention of configuration at the


-carbon is a Critical Quality Attribute (CQA).

Mechanism Asn L-Asparagine (Start) NChloro N-Chloroamide Intermediate Asn->NChloro NaOCl / NaOH < 5°C Isocyanate Isocyanate (R-N=C=O) NChloro->Isocyanate Rearrangement (Heat) DAP (S)-2,3-Diaminopropionic Acid Isocyanate->DAP Hydrolysis (-CO2)

Figure 1: Mechanistic pathway of the Hofmann rearrangement preserving stereochemistry.

Safety & Scale-Up Considerations

WARNING: This process involves thermal, chemical, and pressure hazards.[1]

  • Thermal Runaway: The rearrangement step is exothermic. On a large scale, the accumulation of the N-chloro intermediate prior to heating can lead to a sudden, uncontrollable exotherm. Control Strategy: Semi-batch mode or strict temperature ramping is required.

  • Gas Evolution: Decarboxylation releases CO₂. Adequate headspace and venting are mandatory to prevent vessel over-pressurization.

  • Reagent Stability: Commercial bleach (NaOCl) degrades over time. Titrate NaOCl before every batch to ensure precise stoichiometry (1.0–1.05 eq). Excess NaOCl causes oxidative side reactions; insufficient NaOCl leaves unreacted Asparagine (difficult to separate).

Detailed Experimental Protocol

Materials & Equipment
  • Reactors: Glass-lined or Hastelloy reactor (corrosion resistance to Cl⁻).

  • Reagents:

    • L-Asparagine monohydrate (≥98% ee)

    • Sodium Hypochlorite solution (10-13% active chlorine, titrated)

    • Sodium Hydroxide (50% w/w solution)

    • Hydrochloric acid (37% and 6N)

    • Ion Exchange Resin: Strongly acidic cation exchanger (e.g., Dowex 50W-X8 or Amberlite IR-120), H+ form.

Step-by-Step Methodology
Stage 1: N-Chlorination (The "Cold" Step)

Rationale: Low temperature prevents premature rearrangement and minimizes side reactions.

  • Charge L-Asparagine monohydrate (1.0 kg, 6.66 mol) into the reactor.

  • Add Water (3.0 L) and cool the slurry to -5°C to 0°C .

  • Add 50% NaOH (approx. 0.53 kg) slowly to dissolve the Asparagine and adjust pH to ~10. Maintain temperature < 5°C.

  • Addition: Slowly add Sodium Hypochlorite solution (1.05 equivalents based on active Cl titration) over 60–90 minutes.

    • Critical Parameter:Internal Temperature must not exceed 5°C.

    • Observation: The solution turns yellow/orange as the N-chloroamide forms.

  • Stir at 0°C for an additional 30 minutes.

Stage 2: Rearrangement & Decarboxylation

Rationale: Controlled heating triggers the migration of the alkyl group.

  • Prepare a second reactor with Water (2.0 L) and NaOH (50%, 1.1 kg). Heat this caustic solution to 55–60°C .

  • Transfer: Slowly transfer the cold N-chloroamide solution (from Stage 1) into the hot caustic solution over 45–60 minutes.

    • Safety: This "inverse addition" prevents the accumulation of unreacted intermediate and controls the exotherm.

    • Observation: Vigorous gas evolution (CO₂) will occur. Ensure vent lines are open.

  • Hold: After addition, maintain the mixture at 80°C for 1 hour to ensure complete decarboxylation and hydrolysis.

  • Quench: Cool the reaction mixture to 20°C.

  • Neutralization: Adjust pH to 7.0 using concentrated HCl. Note: The solution now contains L-DAP, NaCl, and Na₂CO₃.

Stage 3: Purification (Ion Exchange)

Rationale: Direct crystallization is inefficient due to high salt content. Ion exchange captures the cationic amino acid while salts pass through.

  • Column Prep: Pack a column with strongly acidic cation exchange resin (H+ form, approx 5 L bed volume).

  • Loading: Load the neutralized reaction mixture onto the column at a flow rate of 1–2 Bed Volumes (BV)/hour.

  • Washing: Wash the column with Deionized Water (3–4 BV) until the eluent is chloride-free (test with AgNO₃). This removes all NaCl.

  • Elution: Elute the product using 2N Ammonium Hydroxide (NH₄OH) . Collect fractions that are ninhydrin-positive.

  • Concentration: Combine active fractions and concentrate under vacuum (45°C) to remove water and excess ammonia. This yields the free base L-DAP as a crude oil/solid.

Stage 4: Salt Formation & Crystallization

Rationale: The hydrochloride salt is the stable, storable form.

  • Dissolution: Dissolve the crude L-DAP residue in a minimum volume of Water (approx. 1.0 L).

  • Acidification: Add 6N HCl slowly until pH < 1.0.

  • Concentration: Evaporate to a thick syrup.

  • Crystallization: Add Ethanol (warm, 5.0 L) to the syrup with vigorous stirring. The L-DAP[2][3]·2HCl (dihydrochloride) or L-DAP·HCl (monohydrochloride) will precipitate depending on stoichiometry.

    • Standard: For dihydrochloride, use excess HCl.

  • Filtration: Cool to 0–5°C for 4 hours, filter the white solid, and wash with cold ethanol.

  • Drying: Dry in a vacuum oven at 40°C.

Process Visualization

Workflow Start Start: L-Asparagine + Water Chlorination N-Chlorination (NaOCl, <5°C) Start->Chlorination Rearrangement Rearrangement (Inverse Addition to NaOH, 60°C) Chlorination->Rearrangement Controlled Transfer Neutralization Neutralization (pH 7, HCl) Rearrangement->Neutralization IonExchange Ion Exchange Purification (Remove NaCl) Neutralization->IonExchange Elution Elution (NH4OH) IonExchange->Elution SaltFormation Salt Formation (HCl / Ethanol) Elution->SaltFormation Final Final Product: (S)-2,3-Diaminopropionic acid HCl SaltFormation->Final

Figure 2: Unit operation workflow for the isolation of pharmaceutical-grade L-DAP HCl.

Analytical Specifications & Quality Control

To ensure the product meets pharmaceutical standards, the following testing protocol is required.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Identification 1H NMR (D₂O)Consistent with structure
Assay Titration (AgNO₃)98.0% – 102.0%
Specific Rotation Polarimetry

to

(c=1, 1N HCl)
Chiral Purity Chiral HPLC≥ 99.0% ee (S-isomer)
Loss on Drying Gravimetric≤ 1.0%
Sulfated Ash Gravimetric≤ 0.1% (Indicates successful salt removal)

Note on Optical Rotation: The specific rotation is the primary indicator of enantiomeric purity. A value significantly lower than


 suggests racemization occurred during the high-temperature rearrangement step.

Troubleshooting Guide

  • Problem: Low Yield.

    • Cause: Incomplete rearrangement or loss during ion exchange.

    • Solution: Ensure the "Inverse Addition" method is used (Step 4.2, Stage 2). Verify NaOCl concentration. Check resin capacity.

  • Problem: Yellow/Colored Product.

    • Cause: Oxidation byproducts or trace iron.

    • Solution: Recrystallize from Water/Ethanol with activated charcoal treatment.

  • Problem: Low Optical Rotation.

    • Cause: Racemization due to excessive heating or high pH for prolonged periods.

    • Solution: Strictly control the temperature during Stage 2 (do not exceed 80°C hold) and minimize the time the product spends in the alkaline solution before neutralization.

References

  • Waki, M., Kitajima, Y., & Izumiya, N. (1981). "Synthesis of (S)-2,3-Diaminopropionic Acid from L-Asparagine." Synthesis, 1981(4), 266-268. Link

  • Moore, J. A., et al. (1973). "Hofmann Rearrangement of Asparagine Derivatives." Organic Syntheses, Coll. Vol. 5, p. 273. Link

  • Konstantinovic, S., et al. (2001). "Scale-up and Safety in the Hofmann Rearrangement." Journal of the Serbian Chemical Society. (General reference for safety protocols in amide rearrangements).
  • Sigma-Aldrich. (n.d.). "Product Specification: (S)-2,3-Diaminopropionic acid hydrochloride." Link

  • Andruszkiewicz, R. (1989). "Improved synthesis of L-2,3-diaminopropionic acid." Polish Journal of Chemistry.

Sources

Application

Application Notes &amp; Protocols: The Use of 3-Amino-L-alanine as a Versatile Chiral Building Block

Abstract 3-Amino-L-alanine, also known as L-α,β-diaminopropionic acid (L-Dap), is a non-proteinogenic amino acid that has emerged as a powerful and versatile chiral building block in modern organic synthesis and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Amino-L-alanine, also known as L-α,β-diaminopropionic acid (L-Dap), is a non-proteinogenic amino acid that has emerged as a powerful and versatile chiral building block in modern organic synthesis and drug development.[1][2] Its unique structure, featuring two distinct amine functionalities (α and β) and a carboxylic acid group centered around a stereogenic carbon, offers a rich platform for chemical manipulation. This guide provides an in-depth exploration of the strategic application of 3-Amino-L-alanine, detailing its use in the synthesis of complex peptides, chiral heterocycles, and advanced bioconjugates. We present field-proven protocols, explain the causality behind experimental choices, and offer insights into the characterization and quality control of its derivatives.

Core Principles: Harnessing the Unique Reactivity of 3-Amino-L-alanine

The synthetic utility of 3-Amino-L-alanine is rooted in the differential reactivity of its three functional groups. The α-amino group, β-amino group, and the carboxylic acid each have distinct pKa values, allowing for selective protection, deprotection, and modification. This controlled, stepwise functionalization is the cornerstone of its application as a chiral scaffold.

  • Orthogonal Protection Strategy: The key to unlocking the potential of L-Dap lies in an orthogonal protection scheme. The α-amino group is typically protected with a base-labile group like 9-fluorenylmethoxycarbonyl (Fmoc), while the more nucleophilic β-amino group is protected with an acid-labile group such as tert-butyloxycarbonyl (Boc).[3][4] This allows for the selective deprotection and subsequent reaction at either nitrogen atom without affecting the other, or the peptide backbone.

  • Stereochemical Integrity: As with all chiral building blocks, maintaining the stereochemical integrity of the L-configuration throughout a synthetic sequence is paramount.[1] Reactions should be designed to avoid conditions that could lead to epimerization at the α-carbon, such as prolonged exposure to strong bases.

The logical flow for utilizing differentially protected L-Dap is illustrated below.

G cluster_0 Starting Material cluster_1 α-Amine Chemistry (Peptide Synthesis) cluster_2 β-Amine Chemistry (Side-Chain Modification) A Fmoc-L-Dap(Boc)-OH B Piperidine Treatment (Fmoc Removal) A->B Step 1a E Acid Treatment (e.g., TFA) (Boc Removal) A->E Step 1b C Free α-Amine + Protected β-Amine B->C D Peptide Coupling (e.g., with DCC/HOBt) C->D Step 2a D->E Post-synthesis modification F Free β-Amine + Protected α-Amine E->F G Conjugation / Cyclization F->G Step 2b

Caption: Orthogonal functionalization workflow for Fmoc-L-Dap(Boc)-OH.

Application in Unnatural Peptide Synthesis and Peptidomimetics

Incorporating L-Dap into peptide chains is a powerful strategy for developing novel therapeutics. The additional side-chain amino group can serve as an anchor for fluorescent probes, cytotoxic drugs, or polyethylene glycol (PEG) chains. Furthermore, its presence can induce specific secondary structures or act as a pH-sensitive element for targeted drug release in acidic endosomal compartments.[5]

Protocol 2.1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Dap(Boc)-OH

This protocol describes the manual incorporation of an L-Dap residue into a growing peptide chain on a solid support using standard Fmoc chemistry.

Objective: To couple Fmoc-L-Dap(Boc)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin (e.g., Rink Amide resin) with a free amine

  • Fmoc-L-Dap(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel and shaker

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Repeat with a second 7-minute agitation. This step liberates the N-terminal amine of the resin-bound peptide. The causality here is the basic nature of piperidine, which specifically cleaves the acidic proton of the fluorenyl group, initiating elimination to remove the Fmoc group.[6]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Coupling Activation: In a separate vial, dissolve Fmoc-L-Dap(Boc)-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in a minimal amount of DMF. Allow the solution to pre-activate for 5-10 minutes. Note: DIC is added last. The formation of the HOBt-ester intermediate prevents racemization and suppresses side reactions.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful reaction. If positive (blue beads), the coupling step may be repeated.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents. The resin now has the Fmoc-L-Dap(Boc)-OH residue coupled and is ready for the next cycle.

ParameterConditionRationale
Solvent DMFExcellent solvating properties for both reagents and the growing peptide chain.
Coupling Reagents DIC/HOBtEfficiently forms an active ester for amide bond formation with minimal racemization.[6]
Equivalents Used 3-5 eq.Drives the reaction to completion on the solid support.
Deprotection 20% Piperidine/DMFStandard base for Fmoc removal; orthogonal to Boc and resin linker.
Reaction Time 2-4 hoursSufficient time for coupling to proceed to completion at room temperature.

Application in Chiral Heterocycle Synthesis

The vicinal diamine motif within the L-Dap structure makes it an ideal starting material for the stereoselective synthesis of important nitrogen-containing heterocycles, such as piperazinones, benzodiazepines, and pyrazines. These scaffolds are prevalent in many FDA-approved drugs.

Protocol 3.1: Synthesis of a Chiral 3-Substituted Piperazin-2-one

This protocol details the synthesis of a chiral piperazinone via reductive amination followed by intramolecular cyclization, starting from an N-protected L-Dap derivative.

Objective: To synthesize a piperazinone scaffold while retaining the stereochemistry of the starting L-Dap.

G A Nα-Boc-L-Dap-OMe C Reductive Amination (e.g., NaBH(OAc)3) A->C B Aldehyde/Ketone (R1COR2) B->C D Intermediate Amine C->D Forms C-N bond E Base-mediated Intramolecular Cyclization D->E F Chiral Piperazin-2-one E->F Forms Amide Bond

Caption: Synthetic pathway to a chiral piperazinone from L-Dap.

Materials:

  • Nα-Boc-L-Dap methyl ester

  • Acetone (or other suitable ketone/aldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

  • Reductive Amination: To a solution of Nα-Boc-L-Dap methyl ester (1.0 eq.) and acetone (1.5 eq.) in DCE, add NaBH(OAc)₃ (1.5 eq.) portion-wise at 0 °C. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion formed in situ between the β-amine and acetone, minimizing reduction of the ester.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aq. NaHCO₃. Extract the aqueous layer with DCM (3 times). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude product in MeOH. Add a catalytic amount of NaOMe (0.1 eq.) and heat the reaction to 50 °C for 6 hours. Causality: The methoxide base promotes the intramolecular nucleophilic attack of the newly formed secondary amine onto the methyl ester carbonyl, leading to cyclization and elimination of methanol.

  • Purification: Neutralize the reaction with a few drops of acetic acid and concentrate. Purify the residue by silica gel column chromatography to yield the desired chiral piperazin-2-one.

Characterization and Analytical Control

Rigorous characterization is essential to confirm the structure and purity of 3-Amino-L-alanine derivatives.

Key Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Key diagnostic signals for an L-Dap residue include the α-proton (CH) typically around 3.5-4.5 ppm and the two β-protons (CH₂) between 2.8-3.5 ppm.[7][8] The exact shifts are highly dependent on the protecting groups and local chemical environment.

  • Mass Spectrometry (MS): Provides accurate molecular weight information, confirming successful coupling or modification.

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity. Chiral HPLC methods can be developed to confirm the enantiomeric excess (e.e.) of the final product, ensuring stereochemical integrity has been maintained.

Table 4.1: Representative ¹H NMR Chemical Shifts for a Protected L-Dap Residue

ProtonTypical Chemical Shift (δ, ppm) in CDCl₃MultiplicityNotes
α-H 4.0 - 4.5dd or mCoupled to both β-protons and the α-NH.
β-Hₐ 3.1 - 3.5mDiastereotopic protons, will show distinct signals.
β-Hₑ 2.8 - 3.2mDiastereotopic protons, will show distinct signals.
Boc (CH₃)₃ ~1.45sCharacteristic singlet for the 9 protons of the Boc group.
Fmoc CH/CH₂ 7.2 - 7.8mAromatic and aliphatic protons of the fluorenyl group.

Note: These are approximate values and can vary significantly based on the specific molecule and solvent.

Conclusion and Outlook

3-Amino-L-alanine is more than just an unusual amino acid; it is a strategic tool for chemists and drug developers. Its pre-installed chirality and orthogonally addressable functional groups provide a reliable and efficient route to complex molecular architectures.[3] From creating pH-responsive peptides for improved drug delivery to serving as a scaffold for novel heterocyclic drugs, the applications of this building block continue to expand. Future developments will likely focus on its use in constructing highly constrained peptides, biocompatible materials, and sophisticated asymmetric catalysts.

References

  • Sasaki NA, et al. (2009). N-Terminal 2,3-diaminopropionic acid (Dap) peptides as efficient methylglyoxal scavengers to inhibit advanced glycation endproduct (AGE) formation. Bioorganic & Medicinal Chemistry, 17(6), 2310-20. Available from: [Link]

  • Lan, Y., et al. (2011). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PMC. Available from: [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available from: [Link]

  • Howes, A. P., et al. (2004). Solid-State 17O NMR of Amino Acids. Biochemistry. ACS Publications. Available from: [Link]

  • Masterson, J. (2019). Synthesis of Peptides. Master Organic Chemistry. Available from: [Link]

  • PubChem. 3-Amino-Alanine. National Institutes of Health. Available from: [Link]

  • ResearchGate. FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. Available from: [Link]

  • St. John's University / College of St. Benedict. Stereochemistry SC12. Biological building blocks: amino acids. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

3-Amino-L-alanine dihydrochloride degradation and stability issues

Here is the comprehensive technical support guide for 3-Amino-L-alanine dihydrochloride (also known as L-2,3-Diaminopropionic acid dihydrochloride or L-Dap ). Topic: Degradation, Stability, and Troubleshooting Ticket ID:...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for 3-Amino-L-alanine dihydrochloride (also known as L-2,3-Diaminopropionic acid dihydrochloride or L-Dap ).

Topic: Degradation, Stability, and Troubleshooting Ticket ID: #L-DAP-STAB-001 Responder: Senior Application Scientist, Amino Acid Chemistry Division

Executive Summary & Compound Profile

3-Amino-L-alanine dihydrochloride (L-Dap·2HCl) is a non-proteinogenic amino acid used critically in peptide synthesis (as a precursor to diverse side-chain functionalities) and antibiotic research. While the dihydrochloride salt form significantly improves stability compared to the free base, it remains susceptible to specific degradation pathways that can compromise experimental integrity.

Property Specification
CAS Number 1482-97-9
Synonyms L-2,3-Diaminopropionic acid dihydrochloride; (S)-2,3-Diaminopropanoic acid 2HCl
Molecular Formula C₃H₉N₂O₂[1][2][3] · 2HCl
Molecular Weight 177.03 g/mol
pKa Values

-COOH: ~1.3
Critical Sensitivity Extremely Hygroscopic , Base-Sensitive (Beta-Elimination)

Critical Stability & Storage Protocols

Q: What is the primary cause of degradation for this compound?

A: The primary enemy of L-Dap·2HCl is moisture , followed closely by basic pH .

  • Hygroscopicity: The dihydrochloride salt is avidly hygroscopic. Absorption of atmospheric water creates a localized acidic solution on the crystal surface, promoting hydrolysis and physical caking.

  • Base Sensitivity: In aqueous solutions above pH 8.0, the compound becomes prone to beta-elimination (loss of ammonia), converting the amino acid into reactive dehydroalanine species.

Storage Decision Tree

Follow this logic flow to ensure maximum shelf-life.

StorageProtocol Start Received Shipment (L-Dap 2HCl) SealCheck Is original seal intact? Start->SealCheck LongTerm Long-Term Storage (> 1 Month) SealCheck->LongTerm Yes ShortTerm Active Use (< 1 Month) SealCheck->ShortTerm No (In Use) Condition1 Store at -20°C Desiccated container LongTerm->Condition1 Condition2 Store at 4°C Desiccated container ShortTerm->Condition2 Handling Handling Pre-Requisite: Equilibrate to RT before opening Condition1->Handling Condition2->Handling

Figure 1: Decision matrix for storage conditions to prevent hydrolytic degradation.

Degradation Mechanisms: The "Why" and "How"

Understanding the chemistry allows you to predict when your experiment might fail.

Mechanism A: Beta-Elimination (The "Ammonia Loss" Pathway)

Under basic conditions (pH > 9) or thermal stress, the


-amino group can act as a leaving group. This is the most critical degradation pathway during peptide coupling or basic extraction.
  • Trigger: Base abstraction of the

    
    -proton.
    
  • Process: Elimination of the

    
    -amino group (as ammonia).
    
  • Product: Formation of Dehydroalanine (Dha) .

  • Consequence: Dha is highly reactive; it will polymerize or react with nucleophiles (like cysteine thiols) in your mixture, leading to complex by-products.

Mechanism B: Oxidative Yellowing

Users often report the white powder turning yellow. This is due to the oxidation of the free amine groups (when traces of moisture neutralize the HCl salt) forming imines or conjugated Schiff bases with trace aldehydes in the environment.

DegradationPathway LDap L-Dap (Intact) (C3H9N2O2) Intermed Carbanion Intermediate LDap->Intermed High pH (>9) OH- removes H+ DHA Dehydroalanine (Reactive Electrophile) Intermed->DHA - NH3 (Beta-Elimination) Pyruvate Pyruvate + Ammonia DHA->Pyruvate + H2O (Hydrolysis)

Figure 2: The Beta-Elimination pathway converting L-Dap to Dehydroalanine and eventually Pyruvate.

Troubleshooting Guide & FAQs

Scenario 1: Solubility & Solution Preparation

Q: "I can't get the powder to dissolve in DMF for peptide synthesis."

  • Root Cause: L-Dap[4]·2HCl is a salt. It is highly soluble in water but poorly soluble in organic solvents like DMF or DCM unless neutralized.

  • Solution:

    • Dissolve the salt in a minimal amount of water or buffer.

    • If organic solvent is required (e.g., for Fmoc-protection), add a tertiary amine base (like DIPEA) carefully to neutralize the HCl, but do not exceed pH 8.0 to prevent beta-elimination.

    • Alternatively, use a solvent mixture (e.g., DMF:Water 9:1).

Scenario 2: Color Change

Q: "My white powder has turned a pale yellow. Is it still usable?"

  • Diagnosis: Mild surface oxidation or photo-degradation.

  • Verdict:

    • For Analytical Standards: Discard.

    • For Synthesis: Likely usable if purity >95% by HPLC. The yellow color is often a trace impurity (<0.1%) with high extinction coefficient.

  • Remedy: Recrystallize from Water/Ethanol if necessary (See Protocol A).

Scenario 3: Low Yield in Peptide Coupling

Q: "Coupling yields are low (<50%) when attaching L-Dap to my peptide chain."

  • Root Cause: Side-chain interference. The

    
    -amine is nucleophilic. If it is not protected (e.g., Boc, Fmoc, Alloc), it will compete with the 
    
    
    
    -amine or cause branching.
  • Fix: Ensure you are using an orthogonally protected derivative (e.g., Fmoc-L-Dap(Boc)-OH) for solid-phase synthesis. Never use the free diamine for standard coupling unless cyclization is intended.

Validated Protocols

Protocol A: Purity Check via TLC

Use this to quickly verify if your yellowed sample is degraded.

  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Sample Prep: Dissolve 5 mg in 1 mL water.

  • Visualization: Ninhydrin stain.

  • Interpretation:

    • Single Spot (Rf ~0.2-0.3): Pure L-Dap.

    • Secondary Spot near solvent front: Degradation (Dehydroalanine/Pyruvate).

    • Streak at origin: Polymerization.

Protocol B: Safe Handling of Hygroscopic Salts
  • Remove the bottle from the freezer (-20°C).

  • Wait 30 minutes for the bottle to reach room temperature before breaking the seal. (Opening cold causes condensation to rush inside).

  • Weigh quickly in a low-humidity environment.

  • Flush the headspace with Nitrogen or Argon before re-sealing.

  • Wrap the cap with Parafilm.

References

  • ChemicalBook. (2024). L-2,3-Diaminopropionic acid dihydrochloride Properties and Safety.Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 97328, 2,3-Diaminopropionic acid.Link

  • BOC Sciences. (2024). L-2,3-Diaminopropionic acid hydrochloride Product Information.

  • Vederas, J. C., et al. (1987). Beta-Elimination of amino acids: Mechanism and applications. Journal of the American Chemical Society.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Amino-L-alanine dihydrochloride.Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling chemicals.

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 3-Amino-L-alanine in Organic Solvents

Welcome to the technical support guide for 3-Amino-L-alanine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of 3-Amino-L-alani...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Amino-L-alanine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of 3-Amino-L-alanine in organic solvents. Our goal is to provide you with a deep understanding of the underlying chemical principles and to offer a series of practical, step-by-step solutions to overcome these experimental hurdles.

Frequently Asked Questions (FAQs)
Q1: Why is 3-Amino-L-alanine so difficult to dissolve in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF)?

A1: The primary reason for the poor solubility of 3-Amino-L-alanine in many organic solvents stems from its molecular structure. Like other amino acids, it exists predominantly as a zwitterion in its solid state and at neutral pH.[1] A zwitterion is a molecule that has both a positive and a negative electrical charge, yet the overall charge of the molecule is neutral.

In 3-Amino-L-alanine, the α-amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO⁻). This high degree of charge separation makes the molecule extremely polar, akin to a salt. This ionic character results in strong intermolecular forces (ionic and hydrogen bonds) that create a stable crystal lattice. Organic solvents with low polarity, such as DCM or THF, cannot effectively solvate these charged groups and overcome the high lattice energy of the solid. Consequently, solubility is minimal. The principle of "like dissolves like" is key here; polar, ionic compounds dissolve best in polar solvents like water.[2]

Troubleshooting Guide: A Step-by-Step Approach

If you're facing solubility issues, it's recommended to follow a logical progression from simple to more complex methods. This workflow minimizes unnecessary modifications to your compound or reaction system.

G cluster_0 Solubility Troubleshooting Workflow A Start: Low Solubility Observed B Q: Have you tried highly polar aprotic solvents? A->B C Try DMSO or DMF B->C No D Q: Is pH modification compatible with your reaction? B->D Yes, but failed C->D Failed E Convert to Hydrochloride (HCl) Salt (See Protocol 1) D->E Yes F Q: Does your reaction require a neutral amine? D->F No H Solution Achieved E->H G Use Protecting Groups (e.g., Boc, Fmoc) (See Discussion) F->G G->H

Caption: A logical workflow for troubleshooting solubility issues.

Level 1: Solvent Selection
Q2: Which organic solvents are the best starting points for dissolving 3-Amino-L-alanine?

A2: While solubility is low in non-polar solvents, you will have more success with highly polar aprotic solvents. These solvents have high dielectric constants and can solvate charged species to some extent, without having acidic protons that can interfere with some reactions.

Your primary candidates should be:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

These solvents are often used in peptide synthesis and other reactions involving amino acids due to their excellent solvating properties.[3][4] It is recommended to first attempt dissolving a small amount of your compound in one of these solvents. Gentle heating or sonication can also aid dissolution, but be cautious of potential degradation at elevated temperatures.[5]

SolventPolarity (Dielectric Constant)Notes
Water80.1Excellent solubility, but not an organic solvent.
DMSO 47.2Good first choice for many applications.
DMF 38.3Another strong candidate; can be easier to remove.
Methanol33.0Limited solubility; may be useful in co-solvent systems.[6]
Ethanol24.3Very low solubility.[7]
Acetonitrile (ACN)36.6Generally poor solubility for free amino acids.
Dichloromethane (DCM)9.1Insoluble.
Level 2: pH Modification & Salt Formation
Q3: My compound won't dissolve in DMSO or DMF. How can I dramatically increase its solubility in organic solvents?

A3: The most effective strategy is to disrupt the zwitterionic nature of the molecule by converting it into a salt.[1][7] By adding a strong acid, you protonate the carboxylate group (-COO⁻), which eliminates the negative charge and leaves you with a cationic species, an ammonium salt. The hydrochloride (HCl) salt is the most common and is typically much more soluble in polar organic solvents than the zwitterionic form.[8]

G cluster_0 pH < pI cluster_1 pH ≈ pI (Isoelectric Point) cluster_2 pH > pI Z Zwitterion (Poorly Soluble) C Cationic Form (HCl Salt) (More Soluble) Z->C + HCl A Anionic Form (Base Added) Z->A + NaOH C->Z - HCl (Base) A->Z - NaOH (Acid)

Caption: Effect of pH on 3-Amino-L-alanine's ionic form.

Protocol 1: Preparation of 3-Amino-L-alanine Hydrochloride

This protocol describes a common method for converting the free amino acid into its hydrochloride salt to enhance solubility in organic media.

Materials:

  • 3-Amino-L-alanine

  • Anhydrous diethyl ether or 1,4-dioxane

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Suspension: Suspend the 3-Amino-L-alanine in a minimal amount of anhydrous diethyl ether or dioxane in a round-bottom flask. The amino acid will not dissolve.

  • Acidification: Cool the suspension in an ice bath. Slowly, and with vigorous stirring, add a slight molar excess (1.1 equivalents) of concentrated HCl. Alternatively, for a more anhydrous system, bubble dry HCl gas through the suspension.[9]

  • Reaction: The formation of the hydrochloride salt is often immediate, and you may observe the solid changing in appearance as it converts from the zwitterion to the salt.[9] Stir the mixture in the ice bath for 1-2 hours to ensure complete conversion.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl.

  • Drying: Dry the resulting white powder, 3-Amino-L-alanine hydrochloride, under vacuum. The product is often hygroscopic and should be stored in a desiccator.[10][11]

The resulting hydrochloride salt should exhibit significantly improved solubility in solvents like DMSO, DMF, and even methanol.[8]

Level 3: Chemical Derivatization
Q4: I need to perform a reaction in a less polar solvent, and even the HCl salt is not soluble enough. What is my next option?

A4: When high solubility in less polar organic solvents is required, or when the free amino groups would interfere with your desired reaction, the solution is chemical derivatization using protecting groups.[12] By temporarily "capping" the polar amino and/or carboxyl groups, you can dramatically decrease the molecule's polarity and increase its solubility in a wider range of organic solvents.[13]

Common Protecting Groups for the Amino Function:

  • tert-Butoxycarbonyl (Boc): This is a very common protecting group. Boc-protected amino acids are generally solids that are much more soluble in solvents like THF, ethyl acetate, and DCM.

  • Fluorenylmethyloxycarbonyl (Fmoc): Another standard protecting group, particularly in solid-phase peptide synthesis. Fmoc-derivatives also show enhanced solubility in organic solvents.[13]

Mechanism Insight: Protecting groups work by converting the highly polar -NH3+ and -COO⁻ groups into neutral, more "greasy" (lipophilic) functional groups like amides (carbamates) and esters. This transformation disrupts the zwitterionic character and the strong intermolecular hydrogen bonding, leading to a large increase in organic solvent solubility.[14]

Considerations: The use of protecting groups adds extra steps to your synthesis (protection and deprotection), so this method is typically employed when simpler methods are insufficient.[15] The choice of protecting group will depend on the overall synthetic strategy and the stability of your molecule to the required protection and deprotection conditions.[12]

Summary of Troubleshooting Strategies
StrategyPrincipleTarget SolventsProsCons
Solvent Choice Matching solvent polarity to solute.DMSO, DMFSimple, no chemical modification.May not be sufficient; solvents can be high-boiling.
Salt Formation (HCl) Disrupting zwitterionic crystal lattice by protonation.DMSO, DMF, MethanolHighly effective, simple reaction.Introduces an acid; may not be compatible with all reactions.
Protecting Groups Masking polar functional groups to increase lipophilicity.DCM, THF, Ethyl Acetate, ACNMaximizes organic solubility; protects reactive groups.Requires additional synthesis and purification steps.
References
  • Lahiri, S.C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

  • APL, an M.S.T.S., Inc. Co. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Abraham, M. H., & Acree, W. E., Jr. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. Molecules, 24(19), 3500. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Google Patents. (n.d.). Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • van der Woning, J., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17, 1483-1490. Available at: [Link]

  • ResearchGate. (2016). How to convert amino acid to its hydrochloride?. Available at: [Link]

  • PubMed. (n.d.). An effective organic solvent system for the dissolution of amino acids. Available at: [Link]

  • Thompson, R. E., et al. (2012). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Biopolymers, 98(4), 395-411. Available at: [Link]

  • ResearchGate. (2012). Protecting groups in amino acids. Available at: [Link]

  • Academia.edu. (n.d.). (PDF) Amino Acid-Protecting Groups. Available at: [Link]

  • Google Patents. (n.d.). Preparation of amino acids from their salts.
  • ResearchGate. (2018). How to dissolve free amino acids?. Available at: [Link]

  • PubMed. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Available at: [Link]

  • Reddit. (2020). How are non polar amino acids soluble in polar solvents ? Isn't it that like dissolves like ?. Available at: [Link]

  • Chemdad. (n.d.). 3-Amino-L-alanine hydrochloride. Available at: [Link]

  • baseclick. (n.d.). 3-Azido-L-alanine HCl. Available at: [Link]

  • ResearchGate. (2015). How can I dissolve a drug in DMF?. Available at: [Link]

  • Agrisera. (n.d.). How to dissolve a peptide?. Available at: [Link]

Sources

Troubleshooting

common side reactions with 3-Amino-L-alanine in synthesis

Technical Support Center: 3-Amino-L-Alanine (L-Dap) Synthesis Guide Topic: Troubleshooting Common Side Reactions with 3-Amino-L-alanine in Peptide Synthesis Audience: Senior Researchers, Medicinal Chemists, and Process D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-L-Alanine (L-Dap) Synthesis Guide

Topic: Troubleshooting Common Side Reactions with 3-Amino-L-alanine in Peptide Synthesis Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary: The L-Dap Challenge

3-Amino-L-alanine (L-Dap, also known as L-2,3-diaminopropionic acid) is a non-proteinogenic amino acid frequently used to introduce basic handles, facilitate cross-linking, or synthesize beta-lactam antibiotics.

The Core Problem: Unlike Lysine or Ornithine, L-Dap possesses a unique structural liability: the 1,2-diamine motif. The proximity of the


-amino group to the 

-carboxyl group creates a high propensity for intramolecular cyclization (beta-lactam formation) and N-to-N acyl migration . These side reactions are thermodynamically and kinetically distinct from standard peptide synthesis issues, requiring specific mitigation strategies.

Critical Side Reaction: Beta-Lactam Formation

User Query: "I am observing a significant loss of peptide mass (-18 Da) or unexpected retention times after coupling Fmoc-Dap derivatives. What is happening?"

Diagnosis: You are likely observing Beta-Lactamization . When the


-carboxyl group of L-Dap is activated for coupling, the protected 

-nitrogen (if the protecting group is labile or insufficiently bulky) or the

-nitrogen of the preceding deprotected step can attack the activated ester, forming a 4-membered lactam ring. This is particularly prevalent if the side-chain protection is removed while the C-terminus is activated.
Mechanism of Failure

The formation of the beta-lactam ring is driven by the high nucleophilicity of the proximal amine and the relief of steric strain in certain conformations.

BetaLactam Figure 1: Kinetic competition between linear coupling and intramolecular beta-lactam formation. Start Activated Fmoc-Dap-OH Intermediate Tetrahedral Intermediate Start->Intermediate Amine Attack Product_Linear Linear Peptide Bond (Desired) Intermediate->Product_Linear Intermolecular (Path A) Product_Lactam Beta-Lactam Ring (Side Product) Intermediate->Product_Lactam Intramolecular (Path B - Fast)

Troubleshooting & Prevention
VariableRecommendationScientific Rationale
Coupling Reagents Use Oxyma/DIC or HATU/Collidine .Avoid highly activated phosphonium salts (PyBOP) if cyclization is observed; Oxyma reduces racemization and suppresses "over-activation" that favors cyclization.
Base Choice Collidine (TMP) over DIPEA.Collidine is a weaker, bulkier base (pKa ~7.4), reducing the risk of proton abstraction that facilitates nucleophilic attack by the side chain.
Protection Strategy Fmoc-Dap(Alloc)-OH or Fmoc-Dap(ivDde)-OH .Alloc and ivDde are orthogonal to Fmoc/tBu and stable during standard coupling. Avoid Boc on side chain if using Boc chemistry for the backbone.
Pre-Activation Limit to < 2 mins. Prolonged pre-activation increases the window for intramolecular cyclization before the incoming amine can react.

Issue: N-to-N Acyl Migration

User Query: "My LC-MS shows the correct mass, but I see peak splitting or broad peaks indicative of a mixture. NMR suggests the side chain is acylated instead of the alpha amine."

Diagnosis: N-to-N Acyl Migration . Due to the 1,2-diamine structure, an acyl group can migrate from the


-amine to the 

-amine (or vice versa) via a 5-membered cyclic diamide intermediate. This is common when one amine is deprotected while the other carries a labile group, or under basic conditions.
Mechanism & Pathway[1][2][3][4][5][6]

AcylMigration Figure 2: N-to-N Acyl Migration mechanism in 1,2-diamino systems like L-Dap. State1 Alpha-Acylated / Beta-Free Transition 5-Membered Cyclic Intermediate (Gem-diamine) State1->Transition pH > 8.0 Nucleophilic Attack Transition->State1 Reversible State2 Beta-Acylated / Alpha-Free Transition->State2 Ring Opening (Thermodynamic Equilibrium)

[1][2]

Prevention Protocol
  • Maintain Orthogonality: Never allow both amines to be free simultaneously unless cyclization is the goal.

  • Avoid Strong Bases: Minimize exposure to 20% Piperidine if the side chain is unprotected. Use 5% Piperazine/DBU cocktails for Fmoc removal if migration is suspected, as they are milder.

  • Acylation Sequence: If functionalizing the side chain, ensure the

    
    -amine is robustly protected (e.g., Fmoc) and the 
    
    
    
    -amine is selectively deprotected (e.g., Alloc removal).

Issue: Racemization[2][3][8][9][10]

User Query: "I am detecting D-isomers in my final product. Is L-Dap more prone to racemization?"

Diagnosis: Yes. The electron-withdrawing effect of the


-amino group (even when protected) increases the acidity of the 

-proton, making L-Dap highly susceptible to base-catalyzed racemization during coupling.

Quantitative Comparison of Racemization Risks:

Amino AcidRelative Racemization RiskRecommended Base
Alanine (Ala)Low (1.0)DIPEA
Histidine (His)High (5.0)Collidine
L-Dap Very High (6.5) Collidine / None
Cysteine (Cys)High (4.5)Collidine

Corrective Action:

  • Protocol: Use DIC/OxymaPure without tertiary bases if possible. If a base is required (for salt forms), use 2,4,6-Collidine .[3]

  • Temperature: Perform coupling at room temperature or 4°C . Do NOT use microwave heating for L-Dap coupling steps.

Validated Protocols

Protocol A: Selective Removal of Alloc from Dap(Alloc)

Required for side-chain functionalization.[4]

  • Reagents:

    
     (0.1 eq), Phenylsilane (
    
    
    
    , 10 eq) in dry DCM.
  • Procedure:

    • Wash resin with DCM (3x).[5][4]

    • Add Pd catalyst and Phenylsilane solution under Argon/Nitrogen.

    • Shake for 30 minutes .

    • Repeat treatment with fresh solution.[4][6]

    • Crucial Wash: Wash with 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF to remove Palladium scavenger. Failure to do this will result in black resin and failed subsequent couplings.

    • Wash with DMF (5x).[4]

Protocol B: Kaiser Test for Dap

Note: Standard Kaiser test can be misleading due to different reactivities of alpha vs beta amines.

  • Alpha-amine check: Standard Kaiser (Blue = Free amine).

  • Beta-amine check: If checking for side-chain deprotection, the Chloranil Test is often more sensitive for secondary amines or hindered primary amines in the side chain environment.

    • Positive: Blue/Green beads.

    • Negative: Colorless/Yellow beads.

References

  • Vederas, J. C., et al. (2010). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. National Institutes of Health. Available at: [Link]

  • Wulf, H., et al. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Royal Society of Chemistry. Available at: [Link]

  • Albericio, F., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

Sources

Optimization

optimizing storage conditions for long-term stability

Current Status: Operational | Tier: Level 3 (Senior Scientific Support) Welcome to the Stability Optimization Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Tier: Level 3 (Senior Scientific Support)

Welcome to the Stability Optimization Support Center. I am Dr. Aristh, Senior Application Scientist. Below you will find advanced troubleshooting guides designed to address the root causes of sample degradation.

Our core philosophy is simple: Stability is not a passive state; it is a dynamic equilibrium. To preserve your samples, you must understand the thermodynamics governing them.

Module 1: Biologics & Protein Formulations

Scope: Antibodies, Enzymes, Recombinant Proteins.[1][2]

Issue: "My protein precipitates after a few weeks at -20°C, but it was fine at 4°C."

Diagnosis: You have likely stored your protein in the "Eutectic Death Zone." Many researchers assume that colder is always better. However, -20°C is often the most dangerous temperature for protein storage, particularly in phosphate-based buffers (PBS).

The Mechanism (Causality):

  • Cryoconcentration: As water freezes into pure ice crystals, the remaining liquid phase becomes highly concentrated with solutes (salts, protein).[1]

  • Selective Crystallization: In PBS, Disodium Hydrogen Phosphate (

    
    ) crystallizes before Sodium Dihydrogen Phosphate (
    
    
    
    ).
  • The pH Shift: The precipitation of the basic salt component causes the pH of the remaining unfrozen liquid to drop drastically (often from pH 7.4 down to pH 4.0 or lower).

  • Denaturation: This acidic, high-salt environment unfolds the protein. Upon thawing, these unfolded proteins aggregate.

Visualizing the Damage Pathway

ProteinAggregation Native Native Protein (pH 7.4) Freezing Freezing Initiated (-5°C to -10°C) Native->Freezing IceFormation Pure Ice Crystal Formation Freezing->IceFormation Cryoconcentration Cryoconcentration: Solutes pushed into liquid phase IceFormation->Cryoconcentration Eutectic Selective Crystallization of Buffer Salts Cryoconcentration->Eutectic At -20°C pHDrop Drastic pH Shift (pH 7.4 -> 4.0) Eutectic->pHDrop Unfolding Protein Unfolding (Exposed Hydrophobic Regions) pHDrop->Unfolding Thaw Thawing Event Unfolding->Thaw Aggregation Irreversible Aggregation (Precipitation) Thaw->Aggregation

Figure 1: The mechanism of freezing-induced aggregation. Note that at -20°C, the system often remains in the "Cryoconcentration" and "pH Shift" phase without fully solidifying.

Protocol: Determining the Safe Storage Temperature ( )

To prevent this, you must store the formulation below its Glass Transition Temperature of the maximally freeze-concentrated solution (


).[3] Below 

, the sample becomes a kinetic glass, halting molecular diffusion.

Step-by-Step Validation:

  • Prepare Formulation: Mix your protein with candidate buffers.

  • DSC Analysis: Use Differential Scanning Calorimetry (DSC).[4]

    • Cool sample to -60°C.

    • Heat slowly (2°C/min).

    • Identify the endothermic shift in the baseline. This is

      
      .
      
  • Rule of Thumb: Set storage temperature to

    
    .
    
    • Example: If

      
       of sucrose formulation is -32°C, store at -80°C. -20°C is unsafe.
      
FAQ: Biologics Storage

Q: Can I just add glycerol to fix this? A: Glycerol prevents ice formation (acting as an antifreeze), allowing storage at -20°C without freezing. However, glycerol is chemically reactive (potential for protein modification) and difficult to remove. For long-term clinical stability, Trehalose or Sucrose (100-250 mM) are superior as they raise the


 and stabilize the native structure via preferential exclusion [1].

Module 2: Small Molecules & Reagents

Scope: Drug candidates, DMSO stocks, lyophilized powders.

Issue: "My LC-MS shows degradation products for a compound stored in DMSO at -20°C."

Diagnosis: Hygroscopic water absorption and "Puddling." DMSO is highly hygroscopic.[5][6][7][8][9] At -20°C, pure DMSO freezes (Freezing point ~18.5°C). However, if the vial is opened frequently, it absorbs atmospheric water. This water depresses the freezing point. You may end up with a "slush" at -20°C, allowing hydrolysis or oxidation to proceed.

Data: Container Compatibility for DMSO
MaterialCompatibilityRisk FactorRecommendation
Glass (Borosilicate) ExcellentLowPreferred for long-term storage.
HDPE (High-Density Polyethylene) GoodLowAcceptable for bulk storage.
PP (Polypropylene) ModerateMediumGood for short-term; extractables possible over years.
PS (Polystyrene) Poor High Do NOT use. DMSO dissolves PS.
Protocol: Accelerated Stability Testing (ASAP)

Don't wait 2 years to find out your drug is unstable. Use the Arrhenius Equation to predict shelf-life [2].[10][11][12][13]

The Workflow:

  • Stress Conditions: Incubate samples at elevated temperatures (e.g., 40°C, 50°C, 60°C) for short periods (2-4 weeks).

  • Assay: Measure degradation via HPLC/LC-MS.

  • Plot: Plot

    
     (degradation rate) vs. 
    
    
    
    (Kelvin).
  • Extrapolate: Use the slope to calculate the rate constant at 4°C or 25°C.

Visualizing the Stability Workflow

StabilityWorkflow Input Drug Substance Design Design Matrix (Temp/Humidity) Input->Design Incubate Incubation (e.g. 50°C, 60°C) Design->Incubate Analyze HPLC/MS Analysis Incubate->Analyze Calc Arrhenius Plot ln(k) vs 1/T Analyze->Calc Predict Shelf-Life Prediction Calc->Predict

Figure 2: Accelerated Stability Assessment Program (ASAP) logic flow.

Module 3: Biobanking & Cryopreservation

Scope: Cell lines, primary tissue, PBMCs.

Issue: "Post-thaw viability is <50%. I used -80°C."

Diagnosis: Incorrect Cooling Rate (The "Vitrification vs. Ice" Trap). Placing cells directly into -80°C causes rapid, uncontrolled cooling.

  • Too Fast: Intracellular ice crystals form, puncturing membranes.

  • Too Slow: Extracellular ice forms first, causing osmotic shock (dehydration) to the cells.

The Solution: You must hit the "Sweet Spot" of -1°C/minute .

Troubleshooting Checklist

References

  • ICH Harmonised Tripartite Guideline. (2003).[16] Stability Testing of New Drug Substances and Products Q1A(R2).[14][16][17] International Council for Harmonisation.[16]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics.[18]

  • Chang, B. S., & Pikal, M. J. (2009). Mechanisms of protein stabilization in the solid state. Journal of Pharmaceutical Sciences.

  • Bhatnagar, B. S., et al. (2007). The impact of freezing and thawing on the stability of monoclonal antibodies.[1][18] Pharmaceutical Development and Technology.[1]

  • USP <1044>. Cryopreservation of Cells. United States Pharmacopeia.

For further assistance, please contact the Stability Optimization Support Center directly. Protocols should be validated internally before clinical application.

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing for 3-Amino-L-alanine

Prepared by: Gemini, Senior Application Scientist Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of 3-Am...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of 3-Amino-L-alanine. This document provides in-depth troubleshooting strategies, detailed protocols, and expert insights to diagnose and resolve the common issue of peak tailing, ensuring the accuracy and reliability of your results.

Question 1: Why is my 3-Amino-L-alanine peak tailing? Understanding the Root Cause.

Peak tailing for 3-Amino-L-alanine is a frequent observation, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). The issue is not random; it is a direct consequence of the molecule's chemical properties and its interaction with the chromatographic environment.

The Analyte: A Polar, Basic Molecule 3-Amino-L-alanine, also known as β-Alanine, is a small, highly polar amino acid. Its structure contains two amine functional groups, making it a basic compound. In typical acidic mobile phases used in RP-HPLC, these amine groups become protonated, carrying a positive charge.

The Stationary Phase: The Problem of Silanol Activity The vast majority of reversed-phase columns are packed with silica particles that have been chemically modified (e.g., with C18 alkyl chains). However, the manufacturing process invariably leaves some unreacted silanol groups (Si-OH) on the silica surface.[1] These residual silanols are acidic and, at mobile phase pH levels above approximately 3-4, they can become deprotonated (negatively charged, SiO⁻).[2][3]

The Interaction: A Secondary Retention Mechanism Peak tailing occurs when a single analyte population experiences more than one retention mechanism within the column.[4][1] For 3-Amino-L-alanine, this manifests as:

  • Primary Mechanism (Desirable): Hydrophobic (van der Waals) interactions between the analyte and the C18 stationary phase.

  • Secondary Mechanism (Undesirable): Strong ionic interactions between the positively charged (protonated) amine groups of 3-Amino-L-alanine and the negatively charged (deprotonated) silanol groups on the silica surface.[5]

This strong, secondary ionic interaction holds a fraction of the analyte molecules back, causing them to elute later than the main band and creating a characteristic "tail." This phenomenon is often referred to as "silanophilic interaction."[2]

cluster_0 Chromatographic Interaction Analyte 3-Amino-L-alanine (Protonated, R-NH3+) Silanol Deprotonated Silanol (SiO-) Analyte->Silanol Secondary Ionic Interaction (Causes Tailing) StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Primary Hydrophobic Interaction (Ideal)

Caption: Undesirable secondary ionic interactions causing peak tailing.

Question 2: What is the systematic approach to eliminating peak tailing for 3-Amino-L-alanine?

A methodical approach, starting with the simplest and most cost-effective adjustments, is the key to efficiently resolving peak tailing. The workflow below outlines a proven strategy, moving from mobile phase optimization to column selection.

Start Peak Tailing Observed for 3-Amino-L-alanine Step1 Strategy 1: Mobile Phase Optimization Start->Step1 Step1a Adjust pH to 2.5-3.0 Step1->Step1a Step1b Add Competing Base (e.g., 0.1% TEA) Step1a->Step1b Step1c Use Ion-Pairing Agent (e.g., 0.1% TFA/DFA) Step1b->Step1c Check1 Peak Shape Acceptable? Step1c->Check1 Step2 Strategy 2: Column Selection Check1->Step2 No End Problem Resolved Check1->End Yes Step2a Use High-Purity (Type B) End-Capped Column Step2->Step2a Step2b Switch to HILIC or Ion-Exchange Column Step2a->Step2b Check2 Peak Shape Acceptable? Step2b->Check2 Check2->End Yes End_Fail Review System Suitability (See FAQs) Check2->End_Fail No

Caption: A systematic workflow for troubleshooting peak tailing.

Strategy 1: Mobile Phase Optimization

Modifying the mobile phase is the first and most direct way to influence silanol interactions.

A. Control Mobile Phase pH

The most effective strategy is to suppress the ionization of the silanol groups by lowering the mobile phase pH.[4]

  • Mechanism: By operating at a pH of 3 or lower, the vast majority of silanol groups (Si-OH) will be in their neutral, protonated form.[1][6] This eliminates the strong ionic attraction to the positively charged 3-Amino-L-alanine, dramatically improving peak shape.

  • Recommendation: Use a buffer or acid modifier to maintain a mobile phase pH between 2.5 and 3.0.[7]

B. Use Mobile Phase Additives

If pH adjustment alone is insufficient, additives can be used to mask silanol groups or alter the analyte's properties.

Additive TypeExample(s)Typical Conc.Mechanism of ActionPros & Cons
Acid Modifier Formic Acid (FA), Trifluoroacetic Acid (TFA)0.1% (v/v)Lowers mobile phase pH to suppress silanol ionization.[8]Pro: Simple, effective. Con: TFA can cause significant ion suppression in LC-MS.
Competing Base Triethylamine (TEA)20-50 mMThe protonated TEA preferentially interacts with and "shields" the active silanol sites, making them unavailable to the analyte.[6][9]Pro: Very effective for basic compounds. Con: Can shorten column lifetime; not MS-friendly.[6]
Ion-Pairing Agent TFA, Difluoroacetic Acid (DFA), Heptafluorobutyric Acid (HFBA)0.05 - 0.1%Forms a neutral ion-pair with the positively charged analyte, increasing its hydrophobicity and improving retention and peak shape on a reversed-phase column.[7][10][11]Pro: Excellent peak shape. Con: TFA suppresses MS signal. DFA is a good compromise for MS compatibility.[12][13]

Experimental Protocol: Mobile Phase Preparation for Improved Peak Shape

  • Objective: To prepare an aqueous mobile phase (Eluent A) at pH ~2.7 for the analysis of 3-Amino-L-alanine.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile (Eluent B)

    • High-purity Formic Acid (FA)

  • Procedure:

    • Measure 999 mL of HPLC-grade water into a clean 1 L mobile phase reservoir.

    • Carefully add 1.0 mL of formic acid to the water.

    • Cap the reservoir and mix thoroughly by inversion for 1-2 minutes.

    • Degas the mobile phase using sonication or vacuum filtration.

    • This creates a 0.1% formic acid solution in water, which will serve as your aqueous eluent (A). Your organic eluent (B) will typically be acetonitrile with 0.1% formic acid.

    • Equilibrate your column with the new mobile phase for at least 10-15 column volumes before injection.

Strategy 2: Stationary Phase & Column Selection

If mobile phase optimization does not fully resolve the issue, the column itself is the next logical focus.

A. Use Modern, High-Purity, End-Capped Columns

Not all C18 columns are created equal. Modern columns offer significant advantages.

  • Type B Silica: Use columns packed with high-purity, "Type B" silica. These have a much lower metal content, which reduces the number of highly acidic silanol groups that are the primary cause of tailing.[9]

  • End-Capping: Select a column that is "fully end-capped." After the C18 groups are bonded to the silica, a smaller reagent is used to react with and block many of the remaining silanol groups.[8][14] While not 100% effective, it significantly reduces secondary interactions.[1]

B. Employ Alternative Chromatographic Modes

For a highly polar molecule like 3-Amino-L-alanine, reversed-phase may not be the optimal separation mode. Consider these powerful alternatives:

Column/ModePrinciple of SeparationSuitability for 3-Amino-L-alanine
Hydrophilic Interaction (HILIC) Analyte partitions between a polar stationary phase (e.g., amide, diol) and a high-organic mobile phase.[15][16]Excellent. HILIC is specifically designed for the retention and separation of highly polar and hydrophilic compounds.[16][17]
Ion-Exchange (IEC) Separation is based on ionic interactions between the charged analyte and charged groups on the stationary phase.[18]Gold Standard. IEC is a classic and highly reproducible technique for amino acid analysis, offering separation based on the analyte's net charge.[19][20]
Hybrid Particle Columns Columns made from a hybrid of silica and organic polymer (e.g., BEH).[7]Very Good. These columns offer a wider usable pH range (1-12) and reduced silanol activity, providing more flexibility for method development.[4][7]
Frequently Asked Questions (FAQs)

Q: My peak shape is still poor after trying the steps above. Could it be my HPLC system?

A: Yes. If tailing affects all peaks in your chromatogram, not just 3-Amino-L-alanine, the cause may be physical rather than chemical. Check for:

  • Extra-Column Volume: Excessive dead volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[5][21] Ensure you are using narrow-bore (e.g., 0.005") tubing and that all fittings are properly seated.

  • Column Contamination/Blockage: A partially blocked inlet frit from sample debris or mobile phase precipitation can distort the flow path.[22] Try back-flushing the column (if the manufacturer permits) or replacing the frit.[21][22] A void at the head of the column can also cause severe peak distortion.[23]

Q: I'm using LC-MS. What are the special considerations for mobile phase additives?

A: This is a critical consideration. For good MS sensitivity, your mobile phase must be volatile.

  • Avoid: Non-volatile buffers like phosphate.

  • Be Cautious with TFA: Trifluoroacetic acid is an excellent ion-pairing agent for UV detection but is a strong ion-suppressing agent in ESI-MS.[12] It can significantly reduce your signal and contaminate the MS source.

  • Recommended: Use volatile additives like formic acid , ammonium formate , or ammonium acetate .[13] If ion-pairing is necessary, difluoroacetic acid (DFA) is an excellent compromise, offering good peak shape with much less signal suppression than TFA.[12][13]

Q: Can my sample concentration or injection solvent cause peak tailing?

A: Absolutely.

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to a distorted peak that often resembles tailing (specifically, "overload tailing").[5] Try reducing the injection volume or diluting the sample.[24]

  • Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar in RP-HPLC) than your mobile phase, it can cause peak distortion.[5][25] Whenever possible, dissolve your sample in the initial mobile phase composition.[26]

Q: Is pre- or post-column derivatization a viable alternative for 3-Amino-L-alanine?

A: Yes, derivatization is a very common and robust strategy in amino acid analysis. By reacting the amine group with a derivatizing agent (e.g., AccQ•Tag, PITC), you form a new, larger, and more hydrophobic molecule.[19][27] This new derivative typically exhibits excellent retention and peak shape on a standard C18 column, completely circumventing the silanol interaction problem.[27] This is often the preferred approach in validated, high-throughput workflows.[20]

References
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • (n.d.). Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MICROSOLV.
  • Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • (2021, January 26). What is "silanol activity"? Chemistry Stack Exchange.
  • (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
  • (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • (2019, October 2). Mobile Phase Additives for Peptide Characterization.
  • (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • Harrieder, J., et al. (2024, April 30). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study. PMC.
  • (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns.
  • (n.d.). Amino Acid Analysis Methods.
  • (n.d.). HILIC Troubleshooting. Thermo Fisher Scientific - US.
  • De Anton, M. A., et al. (2000).
  • (2025, July 17).
  • (2024, March 12).
  • (n.d.). Concise Separation Columns for Amino Acid Analysis. Chrom Tech.
  • (2021, November 15).
  • (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
  • (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Dong, M. W. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Lu, W., et al. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
  • (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub.
  • (n.d.).
  • (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • (n.d.). AccQ•Tag Columns for Amino Acid Analysis.
  • (n.d.). Abnormal Peak Shapes. Shimadzu.
  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • (n.d.). Analytical Methods for Amino Acids. Shimadzu.
  • (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MTC USA.
  • Fukushima, T., et al. (2017, June 21). Simultaneous determination of primary and secondary d- and l-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method. Taylor & Francis Online.
  • (n.d.). AMINO ACID ANALYSIS: new challenges for an old technique? Solvias.

Sources

Optimization

Technical Support Center: Purification of 3-Amino-L-alanine Dihydrochloride

Topic: Removing impurities from commercial 3-Amino-L-alanine dihydrochloride CAS: 1482-97-9 Synonyms: L-2,3-Diaminopropionic acid dihydrochloride (L-DAP·2HCl), L-3-Aminoalanine Audience: Researchers, Process Chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing impurities from commercial 3-Amino-L-alanine dihydrochloride CAS: 1482-97-9 Synonyms: L-2,3-Diaminopropionic acid dihydrochloride (L-DAP·2HCl), L-3-Aminoalanine Audience: Researchers, Process Chemists, and Drug Development Scientists

Diagnostic Matrix: Identify Your Impurity

Before selecting a purification protocol, identify the likely contaminants based on your synthesis route or commercial source.

Symptom / ObservationProbable ImpuritySourceRecommended Protocol
Hygroscopic / Wet Appearance Ammonium Chloride (NH₄Cl) Hofmann rearrangement byproduct (common in industrial synthesis).Protocol A (Recrystallization)
Incorrect Optical Rotation D-Isomer (Racemate) Racemization during hydrolysis or synthesis.Protocol C (Chiral Resolution - Consult Specialist)
Ninhydrin (+) Spot on TLC (Rf ≠ Product) L-Asparagine / Aspartic Acid Unreacted starting material.Protocol B (Ion Exchange)
Yellow/Brown Discoloration Oxidation Products Storage degradation (free amines oxidizing).Protocol A (w/ Activated Carbon)
Insoluble Particulates Silica / Heavy Metals Catalyst residue or filtration aids.Filtration (0.22 µm) before Protocol A

Protocol A: The "Quick Fix" – Solvent Fractionation (Recrystallization)

Best for: Removing inorganic salts (NH₄Cl) and bulk organic impurities. Principle: L-DAP[1]·2HCl is highly soluble in water but practically insoluble in ethanol. Inorganic salts like NH₄Cl have different solubility profiles, allowing for separation via "salting out" or anti-solvent precipitation.

Workflow Visualization

Recrystallization Start Crude L-DAP·2HCl Dissolve Dissolve in Min. H2O (50-60°C) Start->Dissolve Carbon Optional: Add Activated Carbon (Decolorize) Dissolve->Carbon Filter1 Hot Filtration (Remove insolubles/carbon) Dissolve->Filter1 Carbon->Filter1 AntiSolvent Add Abs. Ethanol (Anti-Solvent) Dropwise until turbid Filter1->AntiSolvent Cool Cool to 4°C (Overnight) AntiSolvent->Cool Collect Filter & Wash (Cold EtOH) Cool->Collect Dry Vacuum Dry (P2O5 Desiccator) Collect->Dry

Figure 1: Anti-solvent recrystallization workflow for polar amino acid salts.

Step-by-Step Methodology
  • Dissolution: Dissolve crude L-DAP·2HCl in the minimum volume of warm deionized water (approx. 50–60°C).

    • Technical Note: Do not boil. Excessive heat can promote decarboxylation or oxidation.

  • Clarification (Optional): If the solution is colored, add activated carbon (1% w/w), stir for 15 mins, and filter through Celite while hot.

  • Precipitation: Slowly add absolute ethanol (EtOH) to the stirring aqueous solution.

    • Ratio: Typically requires a 1:4 to 1:10 ratio of Water:Ethanol.

    • Endpoint: Stop adding EtOH when a persistent cloudiness (turbidity) forms.

  • Crystallization: Allow the mixture to cool to room temperature, then refrigerate at 4°C for 12–24 hours.

    • Mechanism:[2][3] L-DAP[1]·2HCl will crystallize out as white needles. NH₄Cl (if present) often remains in the mother liquor due to its higher relative solubility in aqueous ethanol compared to the amino acid salt [1].

  • Collection: Filter the crystals using a sintered glass funnel. Wash the cake twice with cold absolute ethanol.

  • Drying: Dry under high vacuum over P₂O₅ or NaOH pellets to remove trace HCl and water. L-DAP is hygroscopic; moisture control is critical.

Protocol B: The "Deep Clean" – Cation Exchange Chromatography

Best for: Removing unreacted neutral amino acids (e.g., Asparagine) and trace metals. Principle: L-DAP is a basic amino acid with two amine groups. At acidic pH, it carries a +2 charge, binding more strongly to cation exchange resins than neutral (+1) impurities or singly charged salts.

Separation Logic

IonExchange Load Load Sample (pH 2) Resin Dowex 50W (H+ Form) Load->Resin Bind Wash Wash H2O Resin->Wash Remove Anions Elute1 Elute Impurities (0.5M HCl) Wash->Elute1 Remove Mono-cations (NH4+, Asp+) Elute2 Elute L-DAP (2M HCl) Elute1->Elute2 Displace Di-cation (DAP++)

Figure 2: Differential elution strategy based on charge density.

Step-by-Step Methodology
  • Resin Preparation: Use a strongly acidic cation exchange resin (e.g., Dowex 50W-X8, 200-400 mesh) in the H⁺ form. Pack a column ensuring a bed volume (BV) of ~10 mL per gram of crude substance.

  • Loading: Dissolve crude L-DAP in water (pH adjusted to ~2.0 with HCl) and load onto the column.

    • Mechanism:[3] At pH 2, L-DAP is fully protonated (+2 charge) and binds tightly. Neutral amino acids (like Asparagine) are +1 and bind less tightly [2].

  • Washing:

    • Wash 1 (Water): 3-5 BV of deionized water. Removes anions (Cl⁻) and non-ionic impurities.

    • Wash 2 (0.5M HCl): Removes weakly bound cations (e.g., NH₄⁺, residual mono-amino acids). Monitor effluent by TLC.

  • Elution: Elute the L-DAP using a gradient or step-change to 2M - 4M HCl .

    • Detection: Collect fractions and spot on TLC plates (stain with Ninhydrin). L-DAP typically stains a distinct color (often brown/purple) compared to standard alpha-amino acids.

  • Isolation: Combine L-DAP containing fractions and evaporate to dryness under reduced pressure (Rotavap < 50°C). Co-evaporate with water 3x to remove excess HCl.

Validation & Quality Control (Self-Validating Systems)

Do not assume purity; prove it.

A. Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).

  • Visualization: Ninhydrin spray + Heat.

  • Success Criteria: Single spot. L-DAP (a diamine) usually has a lower Rf value than mono-amines like Alanine or Asparagine due to higher polarity.

B. Specific Rotation (Chiral Purity)
  • Method: Polarimetry (589 nm, 20°C).

  • Standard: Compare against vendor CoA or literature value.

  • Literature Benchmark: L-DAP·HCl (monohydrochloride) is typically Dextrorotatory (+) in HCl solution (e.g.,

    
     to 
    
    
    
    in 5N HCl, depending on concentration and salt form) [3].
  • Critical Check: If your rotation is near 0° or negative, you may have significant racemization (D-isomer contamination).

C. Chloride Content (Titration)
  • Method: Silver Nitrate (AgNO₃) titration.

  • Target: Theoretical chloride content for L-DAP·2HCl (MW ~177.07) is ~40%. Significant deviation indicates excess free HCl or presence of NH₄Cl.

FAQ: Troubleshooting Common Issues

Q: My product turned into a sticky oil instead of crystals during Protocol A. What happened? A: You likely added the ethanol too quickly or the solution was too concentrated.

  • Fix: Re-dissolve the oil in a small amount of water. Add ethanol very slowly with vigorous stirring. If oiling out persists, scratch the glass side with a spatula to induce nucleation or seed with a pure crystal if available.

Q: I suspect my sample has high Ammonium Chloride (NH₄Cl). How can I confirm this quickly? A: Perform a qualitative test. Take a small amount of sample in a test tube, add strong base (NaOH), and heat gently. Hold damp pH paper over the tube. If it turns blue (ammonia gas evolution), significant ammonium salt is present.

Q: Can I use HPLC to purify this? A: Yes, but it is challenging for bulk removal of salts. L-DAP is very polar and will elute in the void volume on standard C18 columns.

  • Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or an Ion-Pairing method (e.g., using TFA or Heptafluorobutyric acid in the mobile phase) for analytical checks or milligram-scale polishing.

References

  • Organic Syntheses , Coll. Vol. 3, p.66 (1955); Vol. 21, p.101 (1941). Removal of Ammonium Chloride from Amino Acids. Link

  • Moore, S., & Stein, W. H. (1951). Chromatography of Amino Acids on Sulfonated Polystyrene Resins. Journal of Biological Chemistry, 192(2), 663–681. Link

  • PubChem Compound Summary . (2024). 3-Amino-L-alanine.[4][5][6] National Center for Biotechnology Information. Link

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Standard reference for amino acid solubility and resolution).

Sources

Troubleshooting

Technical Support Center: 3-Amino-L-alanine (Dap) Racemization Control

Status: Operational Ticket Focus: Enantiomeric Purity in Solid Phase Peptide Synthesis (SPPS) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division The Core Challenge: Why L-Dap Racemizes Unlike s...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Enantiomeric Purity in Solid Phase Peptide Synthesis (SPPS) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

The Core Challenge: Why L-Dap Racemizes

Unlike standard amino acids, 3-Amino-L-alanine (L-Dap) possesses a unique structural vulnerability. The


-amino group (even when protected) exerts a significant electron-withdrawing effect (inductive effect, 

) on the

-carbon. This drastically lowers the pKa of the

-proton, making it highly susceptible to abstraction by bases used during Fmoc deprotection or coupling activation.

Once the


-proton is removed, the molecule passes through a planar enolate or oxazolone intermediate, destroying the chiral center. Upon reprotonation, a racemic mixture (L- and D- isomers) is formed.
Mechanism of Failure (Visualized)

The following diagram illustrates the two primary pathways for racemization: Base-catalyzed enolization and Oxazolone formation.

Dap_Racemization_Mechanism L_Dap L-Dap Derivative (Chiral Center) Proton_Abstract α-Proton Abstraction L_Dap->Proton_Abstract High Acidity due to β-EWG effect Base Base (DIEA/Piperidine) Base->Proton_Abstract Enolate Planar Enolate (Achiral Intermediate) Proton_Abstract->Enolate Direct Enolization Oxazolone Oxazolone (Cyclic Intermediate) Proton_Abstract->Oxazolone Activated Carboxyl Reprotonation Reprotonation Enolate->Reprotonation Oxazolone->Reprotonation Racemic Racemic Mixture (L-Dap + D-Dap) Reprotonation->Racemic Loss of Stereochemistry

Figure 1: Mechanistic pathways leading to loss of chirality in 3-Amino-alanine derivatives.

Diagnostic Workflow: "Is it Racemized?"

Before altering your synthesis, confirm the issue. Standard C18 HPLC often fails to separate L-Dap and D-Dap epimers within a peptide sequence unless the peptide is short.

Protocol: Marfey’s Analysis (The Gold Standard)

Purpose: To quantitate the % D-Dap in your hydrolysate. Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey's Reagent).[1]

  • Hydrolysis: Hydrolyze peptide (approx. 0.5 mg) in 6N HCl at 110°C for 24h. Dry under vacuum.

  • Derivatization: Resuspend in 50 μL water. Add 100 μL 1% FDAA in acetone + 20 μL 1M NaHCO₃. Heat at 40°C for 1h.

  • Quench: Add 20 μL 1M HCl. Dilute with HPLC mobile phase.

  • Analysis: Run on C18 HPLC. The L-Dap-L-FDAA and D-Dap-L-FDAA diastereomers will have distinct retention times (typically separated by >1 minute).

Prevention Module: Coupling Chemistry

The Trap: Using HATU/DIEA. While HATU is a powerful coupling reagent, it requires a base (DIEA/DIPEA) to function. The high pH during the activation moment is lethal to the stereochemistry of Fmoc-Dap(Boc)-OH.

The Solution: Neutral Activation (Carbodiimides). Use DIC (Diisopropylcarbodiimide) with Oxyma Pure.[2][3] This method maintains a near-neutral pH (approx. 6.5–7.0) during activation, drastically reducing proton abstraction.

Comparative Data: Coupling Conditions vs. Racemization %
Coupling ReagentBaseSolventRacemization RiskRecommendation
HATU DIEA (2 eq)DMFHigh (>5-10%) AVOID
HBTU DIEA (2 eq)DMFHighAVOID
DIC Oxyma PureDMFLow (<0.5%) PREFERRED
DIC HOBtDMFModerate⚠️ Acceptable
Recommended Protocol: Low-Racemization Coupling[3][4]
  • Dissolve: Fmoc-Dap(Boc)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Activate: Add DIC (3.0 eq). Do not add base.

  • Pre-activation: Allow to react for exactly 2 minutes.

  • Couple: Add mixture to resin. Shake for 45–60 minutes.

  • Monitor: Use Kaiser test. If recoupling is needed, use fresh reagents; do not extend time indefinitely.

Prevention Module: Deprotection Strategy

The Trap: Standard 20% Piperidine. Repeated exposure of the growing peptide chain to 20% Piperidine (pKa ~11.1) can cause "back-racemization" of a previously installed Dap residue, especially if it is adjacent to a Glycine or another Dap.

The Solution: Reduced Base Strength. Switch to a deprotection cocktail that is less basic or contains an acidic buffer to suppress enolization.

Optimized Deprotection Cocktail
  • Option A (Mild): 0.1 M HOBt in 20% Piperidine/DMF.

    • Why: HOBt buffers the solution, suppressing the concentration of the piperidinyl anion while still allowing Fmoc removal.

  • Option B (Alternative Base): 5% Piperazine + 0.1 M HOBt in DMF.

    • Why: Piperazine (pKa ~9.8) is a weaker base than piperidine, reducing the risk of proton abstraction.

Decision Tree: Selecting the Right Conditions

Deprotection_Logic Start Start: Fmoc Removal of Dap-containing Peptide Check_Seq Is Dap at C-terminus or adjacent to Gly? Start->Check_Seq Standard Standard Protocol: 20% Piperidine Check_Seq->Standard No (Dap is internal/stable) Risk_High High Racemization Risk Check_Seq->Risk_High Yes Optimized Optimized Protocol: 0.1M HOBt in 20% Piperidine Risk_High->Optimized First Choice Alternative Alternative Protocol: 5% Piperazine + 0.1M HOBt Risk_High->Alternative If Optimized Fails

Figure 2: Decision matrix for selecting Fmoc deprotection reagents based on sequence sensitivity.

Frequently Asked Questions (FAQ)

Q: Can I use DBU to speed up Fmoc removal for Dap residues? A: Absolutely not. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic, strong base. It will almost certainly cause significant racemization of Dap and potentially other sensitive residues (Cys, His) via direct proton abstraction.

Q: Which side-chain protection is best: Boc, Alloc, or ivDde? A:

  • Fmoc-Dap(Boc)-OH: Best for standard SPPS. The carbamate (Boc) reduces the electron-withdrawing nature of the amine compared to an amide, slightly stabilizing the

    
    -proton.
    
  • Fmoc-Dap(Alloc)-OH: Use only if you need orthogonal side-chain deprotection (e.g., for cyclization). Be aware that Pd(0) removal of Alloc is mild and generally safe regarding racemization.

  • Fmoc-Dap(ivDde)-OH: Risky. Hydrazine (used to remove ivDde) can cause racemization if left too long.

Q: I see a +51 Da mass shift in my Dap peptide. What is it? A: This is likely a Piperidinyl adduct . If the Dap undergoes


-elimination (forming a dehydro-alanine intermediate), piperidine can undergo a Michael addition to the double bond. This is a sign your deprotection conditions are too harsh. Switch to the 0.1 M HOBt/Piperidine  protocol immediately.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Steinauer, R., et al. (1989). Racemization of 3-aminoalanine derivatives. International Journal of Peptide and Protein Research, 34(4), 295-298. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center. Link

  • Marfey, P. (1984).[1][4] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[1][4] Carlsberg Research Communications, 49, 591–596.[1] Link

  • Merck Millipore. (2023). Novabiochem® Letters: Oxyma Pure - Non-explosive replacement for HOBt.[5][6] Link

Sources

Optimization

Technical Support Center: Optimizing pH for 3-Amino-L-alanine Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 3-Amino-L-alanine, also known as L-α,β-diaminopropionic acid (DAP). This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Amino-L-alanine, also known as L-α,β-diaminopropionic acid (DAP). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this unique non-proteinogenic amino acid. Proper pH control is paramount for achieving high yield, regioselectivity, and product stability. This document provides in-depth, field-proven insights into the causal relationships between pH and reaction outcomes, offering both foundational knowledge and practical troubleshooting advice.

Section 1: Fundamental Principles (FAQs)

This section addresses the most common questions regarding the fundamental properties of 3-Amino-L-alanine and how pH influences its behavior in aqueous solutions.

Q1: What is 3-Amino-L-alanine and what are its key functional groups?

3-Amino-L-alanine is a non-proteinogenic amino acid derivative of L-alanine.[1][2] Unlike standard amino acids, it possesses three ionizable functional groups:

  • An α-carboxyl group (-COOH)

  • An α-amino group (-NH₂) attached to the alpha-carbon (Cα)

  • A β-amino group (-NH₂) attached to the beta-carbon (Cβ)

The presence of two distinct amino groups, each with a different chemical environment, is the key to its unique reactivity and the challenges associated with its use.

Q2: What are the pKa values for 3-Amino-L-alanine?

The reactivity of each functional group is directly tied to its protonation state, which is governed by its acid dissociation constant (pKa). The distinct pKa values of the three groups are critical for experimental design.

Functional GroupApproximate pKa ValuePredominant Form at pH 7
α-Carboxyl (-COOH)~1.23Deprotonated (-COO⁻)
α-Amino (-NH₃⁺)~6.7Mostly Protonated (-NH₃⁺)
β-Amino (-NH₃⁺)~9.4Protonated (-NH₃⁺)
(Data compiled from sources[3][4][5])

A crucial observation is the unusually low pKa of the α-amino group (~6.7) compared to the α-amino group of typical amino acids (~9.6).[3][6][7][8] This significant difference is the foundation for achieving pH-controlled regioselectivity in reactions.

Q3: How does pH affect the protonation state of 3-Amino-L-alanine?

The net charge and the availability of nucleophilic sites on the 3-Amino-L-alanine molecule are entirely dependent on the pH of the aqueous solution. The following diagram illustrates the predominant ionic species across a pH scale.

Caption: Predominant ionic forms of 3-Amino-L-alanine at various pH ranges.

Q4: What is the isoelectric point (pI) of 3-Amino-L-alanine and why is it important?

The isoelectric point (pI) is the pH at which the molecule has a net charge of zero. For a basic amino acid like 3-Amino-L-alanine, the pI is calculated by averaging the pKa values of the two protonated amino groups.[9]

pI = (pKa₂ + pKa₃) / 2 ≈ (6.7 + 9.4) / 2 = 8.05

The pI is critically important for two practical reasons:

  • Minimum Solubility: An amino acid is least soluble in aqueous solution at its isoelectric point.[10] Operating at or near pH 8.1 can lead to the precipitation of your reagent, causing low yields and heterogeneous reaction mixtures.

  • Electrophoresis: At its pI, the molecule will not migrate in an electric field, a principle used in separation techniques like electrophoresis and isoelectric focusing.

Section 2: Troubleshooting Guide

This section provides a question-and-answer-style troubleshooting guide for common issues encountered during reactions with 3-Amino-L-alanine.

Issue 1: Low Reaction Yield in a Coupling Reaction

Q: I am performing an N-acylation reaction (e.g., amide coupling) with 3-Amino-L-alanine at pH 7, but my yields are consistently low. What is the likely cause?

A: The most probable cause is the protonation state of your target amino group. For an amino group to act as an effective nucleophile, it must be in its deprotonated, free-base form (-NH₂).

  • Causality: At pH 7, you are very close to the pKa of the α-amino group (~6.7) and well below the pKa of the β-amino group (~9.4). This means that a significant portion of the α-amino groups and nearly all of the β-amino groups are in their protonated, non-nucleophilic ammonium form (-NH₃⁺). A protonated amine cannot attack the electrophile, leading to a stalled or slow reaction.

  • Solution: You must raise the pH to deprotonate the desired amino group. For a reaction at the more reactive α-amino group, a pH of 8.0-8.5 is a good starting point. This pH is sufficiently above the α-amino pKa to ensure a significant population of the nucleophilic form, while remaining below the β-amino pKa to maintain a degree of selectivity.

Issue 2: My 3-Amino-L-alanine reagent is precipitating out of solution.

Q: I am trying to set up a reaction in a phosphate buffer at pH 8.0, and my 3-Amino-L-alanine is not fully dissolving or is crashing out. Why is this happening?

A: You are working at or very near the isoelectric point (pI ≈ 8.05) of 3-Amino-L-alanine.

  • Causality: At the pI, the positive and negative charges on the molecule balance, resulting in a net neutral zwitterion. This form has minimal interaction with polar water molecules, leading to its lowest solubility.[10]

  • Solution: Adjust the pH of your solution away from the pI.

    • To increase solubility: Either decrease the pH to ~7.0 (to form the +1 cation) or increase it to >9.5 (to form the -1 anion). The choice depends on the pH requirements of your specific reaction. For many coupling reactions, increasing the pH to 9.5-10.0 will both enhance solubility and ensure both amino groups are deprotonated and reactive.

Issue 3: Lack of Regioselectivity in My Reaction

Q: I want to selectively modify the α-amino group, but I am getting a mixture of products modified at the α- and β-positions.

A: Your reaction pH is likely too high, causing both amino groups to become nucleophilic and compete for the electrophile.

  • Causality: The large difference between the α-amino pKa (~6.7) and the β-amino pKa (~9.4) is the key to achieving regioselectivity. If you run the reaction at a pH ≥ 10, both groups will be substantially deprotonated, leading to a loss of selectivity. While the α-amino group is generally more sterically accessible, the β-amino group is more basic, and at high pH, a statistical mixture of products is likely. Some studies have even shown that under certain neutral pH conditions, acylation can favor the β-position.[11]

  • Solution: Implement precise pH control to exploit the pKa difference.

Caption: Workflow for achieving regioselective acylation of 3-Amino-L-alanine via pH control.

Issue 4: Product Degradation or Side Reactions

Q: After my reaction, I observe multiple unknown peaks by LC-MS, suggesting my product is degrading. Could the pH be the cause?

A: Yes, extreme pH values (both highly acidic and highly basic) can promote side reactions.

  • Causality:

    • High pH (>11-12): Can promote racemization at the α-carbon, hydrolysis of labile functional groups (like esters) on your coupling partner, or other base-catalyzed degradation pathways.

    • Low pH (< 2): Can cause hydrolysis of acid-labile protecting groups or, in some cases, amide bonds, especially with prolonged reaction times at elevated temperatures.

  • Solution: Operate within a "safe" pH window, typically between pH 4 and 10, unless your specific reaction mechanism requires more extreme conditions. If you must work at a higher pH for reactivity reasons (e.g., pH 10 for a sluggish acylation), minimize reaction time and temperature to limit byproduct formation. Run time-course experiments to find the point of maximum product formation before significant degradation occurs.

Section 3: Experimental Protocols

Protocol 1: General Procedure for pH Scouting in a Small-Scale Reaction

This protocol is designed to empirically determine the optimal pH for a reaction, such as an amide coupling between 3-Amino-L-alanine and an activated carboxylic acid (e.g., NHS ester).

  • Prepare Stock Solutions:

    • Solution A: 3-Amino-L-alanine (e.g., 100 mM in water).

    • Solution B: Your electrophile (e.g., 100 mM NHS ester in a water-miscible organic solvent like DMSO or DMF).

    • Solution C: A set of 1 M buffers covering a range of pH values (e.g., MES pH 6.5, HEPES pH 7.5, Borate pH 8.5, Borate pH 9.5).

  • Set Up Reactions: In separate microcentrifuge tubes, set up parallel reactions. For each pH point:

    • Add 100 µL of the appropriate buffer (Solution C).

    • Add 10 µL of 3-Amino-L-alanine stock (Solution A, 1.2 eq).

    • Initiate the reaction by adding 8.3 µL of the electrophile stock (Solution B, 1.0 eq).

    • Vortex briefly and allow to react at room temperature.

  • Monitor Progress:

    • After a set time (e.g., 1 hour), quench a small aliquot from each tube into a solution containing a suitable analytical standard.

    • Analyze the aliquots by LC-MS or HPLC to determine the conversion to the desired product and the formation of byproducts.

  • Analyze Results: Compare the product-to-starting-material ratio across the different pH values to identify the optimum.

Protocol 2: pH-Controlled Selective Nα-Acylation

This protocol provides a starting point for selectively acylating the α-amino group.

  • Dissolution & pH Adjustment: Dissolve 3-Amino-L-alanine (1.1 equivalents) in an aqueous buffer solution with a pH of 8.0-8.5 (e.g., 0.1 M Sodium Borate or HEPES). Ensure complete dissolution.

  • Reagent Addition: Cool the solution to 0-4 °C in an ice bath. Dissolve your electrophile (1.0 equivalent) in a minimal amount of a suitable, cold, water-miscible co-solvent (e.g., DMF, DMSO, Acetonitrile). Add this solution dropwise to the stirring 3-Amino-L-alanine solution.

  • pH Monitoring: The reaction may cause a change in pH. Use a calibrated pH meter to monitor the reaction and add dilute NaOH (e.g., 0.5 M) as needed to maintain the pH within the 8.0-8.5 range.

  • Reaction & Quenching: Allow the reaction to proceed at low temperature, monitoring by TLC or LC-MS. Once complete, quench the reaction by acidifying the solution to pH ~5-6 with dilute HCl. This protonates any remaining free amines, preventing further reaction.

  • Workup & Purification: Proceed with standard extraction and purification protocols (e.g., chromatography) to isolate the desired Nα-acylated product.

Section 4: Data Summary Tables

Table 1: pH-Dependent Properties of 3-Amino-L-alanine
PropertyValueImplication for Researchers
pKa₁ (α-COOH)~1.23Carboxyl group is anionic above pH ~2.
pKa₂ (α-NH₃⁺)~6.7α-Amino group becomes nucleophilic above pH ~7.5.
pKa₃ (β-NH₃⁺)~9.4β-Amino group becomes nucleophilic above pH ~10.
pI (Isoelectric Point)~8.05Minimum solubility. Avoid this pH for reaction setup.
Table 2: Recommended Buffer Systems for Aqueous Reactions
Desired pH RangeRecommended BufferNotes
5.5 - 6.7MESGood Manufacturing Practice (GMP) compatible buffer.
6.8 - 8.2HEPES, PhosphatePhosphate can sometimes participate in side reactions. HEPES is often preferred. Avoid pH 8.1 due to pI.
8.0 - 9.2BorateCommon for coupling reactions. Can complex with diols.
9.2 - 10.6Carbonate-BicarbonateEffective buffering at higher pH. Be aware of potential CO₂ outgassing.

References

  • Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. (n.d.). PMC. [Link]

  • Proton ionisation constants and kinetics of base hydrolysis of some α-amino-acid esters in aqueous solution. Part III. Hydrolysis and intramolecular aminolysis of αω-diamino-acid methyl esters. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Source file format may vary]. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. [Link]

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. (2023). Journal of the American Chemical Society. [Link]

  • Star Republic. (n.d.). pKa values of amino acids. Guide for Biologists. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Diaminopropionic acid. PubChem Compound Database. [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. [Link]

  • Anonymous. (n.d.). Amino Acids. [Source, likely educational institution]. [Link]

  • Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. (2013). PMC, NIH. [Link]

  • Wikipedia. (n.d.). 2,3-Diaminopropionic acid. [Link]

  • Ashenhurst, J. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link]

  • Quora. (2018). How to determine the Isoelectric point of amino acids with basic and acid side chains. [Link]

  • University of Calgary. (n.d.). Ch27: Isoelectronic point. Department of Chemistry. [Link]

  • Soderberg, T. (2025). 12.2: Amino Acids and Isoelectric Points. Chemistry LibreTexts. [Link]

  • Abbate, V., et al. (2013). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. [Journal/Archive name not fully specified]. [Link]

  • ResearchGate. (2025). Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. Request PDF. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 3-Amino-L-alanine vs. D-Alanine in Peptidoglycan Biosynthesis

Executive Summary In the landscape of bacterial cell wall physiology and antimicrobial development, D-Alanine (D-Ala) serves as the canonical "structural anchor," essential for the cross-linking of peptidoglycan (PG) tha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of bacterial cell wall physiology and antimicrobial development, D-Alanine (D-Ala) serves as the canonical "structural anchor," essential for the cross-linking of peptidoglycan (PG) that maintains cell integrity. In contrast, 3-Amino-L-alanine (chemically known as L-2,3-diaminopropionic acid or L-Dap ) represents a "structural disruptor" and a versatile "molecular probe."

While D-Ala is the physiological substrate for Alanine Racemase (Alr) and D-Ala-D-Ala Ligase (Ddl), 3-Amino-L-alanine acts as a non-canonical analog. It can hijack these enzymatic pathways, leading to the incorporation of positively charged residues into the cell wall, which alters electrostatic properties, susceptibility to lysis, and interaction with antibiotics.

This guide analyzes the mechanistic divergence of these two molecules, providing experimental protocols for evaluating their incorporation and inhibition kinetics.

Mechanistic Divergence: The "Brick" vs. The "Trojan Horse"

The core difference lies in how the bacterial enzymatic machinery processes the side chain. D-Alanine is hydrophobic and neutral; 3-Amino-L-alanine introduces a primary amine at the


-position, creating a cationic center at physiological pH.
The Native Pathway (D-Alanine)
  • Racemization: L-Alanine is converted to D-Alanine by Alanine Racemase (Alr) .[1][2][3][4][5]

  • Ligation: Two D-Ala molecules are ligated by D-Ala-D-Ala Ligase (Ddl) to form the D-Ala-D-Ala dipeptide.

  • Incorporation: This dipeptide is added to the UDP-MurNAc-tripeptide by MurF , creating the pentapeptide precursor.

  • Cross-linking: Penicillin-Binding Proteins (PBPs) cleave the terminal D-Ala to cross-link the PG strands.

The Analog Pathway (3-Amino-L-alanine)
  • False Substrate (Alr): 3-Amino-L-alanine is recognized by Alr. Depending on the bacterial species, it is either racemized to 3-Amino-D-alanine or acts as a slow, competitive inhibitor.

  • Interference (Ddl): If racemized, 3-Amino-D-alanine competes with D-Ala for the Ddl active site.

  • Aberrant Cell Wall: Incorporation of 3-Amino-D-alanine into the PG terminus (e.g., D-Ala-3-Am-D-Ala) introduces a positive charge. This disrupts the recognition by PBPs (transpeptidases), leading to reduced cross-linking efficiency and cell wall instability.

Pathway Visualization

The following diagram illustrates the kinetic competition between the native D-Ala pathway and the disruption caused by 3-Amino-L-alanine.

PG_Synthesis_Competition L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine (Native Substrate) Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl DD_Dipeptide D-Ala-D-Ala PBPs PBPs (Transpeptidase) DD_Dipeptide->PBPs Native_PG Stable Peptidoglycan (Cross-linked) L_Dap 3-Amino-L-alanine (L-Dap) L_Dap->Alr D_Dap 3-Amino-D-alanine (False Substrate) D_Dap->D_Ala Competitive Inhibition D_Dap->Ddl Competition Aberrant_Dipeptide D-Ala-(3-Amino-D-Ala) Aberrant_Dipeptide->PBPs Weak_PG Aberrant Peptidoglycan (Weak Cross-links) Alr->D_Ala Racemization Alr->D_Dap Slow Racemization Ddl->DD_Dipeptide Ligation Ddl->Aberrant_Dipeptide False Ligation PBPs->Native_PG Efficient Cross-linking PBPs->Weak_PG Inhibited Cross-linking

Figure 1: Kinetic competition between L-Alanine and 3-Amino-L-alanine (L-Dap) for Alanine Racemase and subsequent cell wall synthesis steps.

Technical Comparison: Performance & Properties

The table below synthesizes experimental data comparing the native substrate against the analog.

FeatureD-Alanine (Native)3-Amino-L-alanine (Analog/L-Dap)
Chemical Role Essential PG building block (Position 4/5)Non-canonical analog; Precursor for antibiotics (e.g., Viomycin)
Alr Interaction High affinity substrate (

)
Competitive substrate/Weak inhibitor (

varies by species)
Ddl Interaction Primary substrate for both binding sitesCompetes for the C-terminal site (Donor); Poor Acceptor
Physiological Effect Promotes cell wall rigidity and osmotic stabilityInduces morphological defects; Increases lysis susceptibility
Electrostatics Neutral side chain (Hydrophobic/Small)Cationic side chain (Positively charged at pH 7)
Experimental Utility Control standard for Alr/Ddl assaysMetabolic Probe: Used to synthesize fluorescent D-amino acids (FDAAs)
Experimental Protocols

To validate the interaction of 3-Amino-L-alanine with your target organism's cell wall machinery, use the following self-validating protocols.

Protocol A: Coupled Enzyme Assay for Alanine Racemase Activity

Objective: Determine if 3-Amino-L-alanine acts as a substrate or inhibitor of Alr compared to L-Alanine.

Reagents:

  • Purified Alr enzyme (recombinant).

  • L-Alanine Dehydrogenase (L-AlaDH) (Specific for L-isomer).

  • NADH (Cofactor).

  • Substrates: L-Alanine (Control), 3-Amino-L-alanine (Test).

Workflow:

  • Reaction Mix: Prepare 100 mM Tris-HCl (pH 8.0), 10 units L-AlaDH, 0.2 mM NADH.

  • Substrate Addition:

    • Well A (Control): Add L-Alanine (10 mM).

    • Well B (Test): Add 3-Amino-L-alanine (10 mM).

    • Well C (Competition): Add L-Alanine (10 mM) + 3-Amino-L-alanine (10 mM).

  • Initiation: Add purified Alr to start the reaction (L-Ala

    
     D-Ala).
    
    • Note: This assay typically runs in the reverse direction (D

      
       L) for easier detection. If testing L 
      
      
      
      D, you need D-Amino Acid Oxidase (DAAO) coupled to a peroxidase system.
    • Revised Step 3 (DAAO System): Use DAAO + HRP + Amplex Red. Alr converts L-Substrate

      
       D-Product.[1][2][3][4] DAAO oxidizes D-Product, producing H
      
      
      
      O
      
      
      , which fluoresces with Amplex Red.
  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) for 30 minutes.

  • Interpretation:

    • High Signal = High Racemization (Substrate).

    • Low Signal in Well C (vs A) = 3-Amino-L-alanine is a Competitive Inhibitor .

Protocol B: Metabolic Incorporation & Competition Assay

Objective: Visualize the incorporation of 3-Amino-L-alanine derivatives into the peptidoglycan.

Reagents:

  • HADA (HCC-amino-D-alanine, a blue fluorescent D-Ala analog).

  • 3-Amino-L-alanine (Unlabeled competitor).

  • Bacterial culture (e.g., E. coli or B. subtilis) in exponential phase.

Workflow:

  • Pulse Labeling: Incubate bacteria with 0.5 mM HADA for 15 minutes (approx. 10% of generation time).

  • Competition Challenge:

    • Split culture into aliquots.

    • Add increasing concentrations of 3-Amino-L-alanine (0, 1, 5, 10 mM).

    • Co-incubate for 30 minutes.

  • Fixation: Wash cells 3x with PBS. Fix with 70% Ethanol on ice for 20 mins.

  • Microscopy: Image using DAPI filter set (for HADA).

  • Analysis: Quantify mean septal fluorescence.

    • Result: If 3-Amino-L-alanine enters the PG pathway, it will compete with HADA, reducing the fluorescent signal at the septum.

Scientific Commentary & Applications

Why choose 3-Amino-L-alanine? While D-Alanine is the "gold standard" for maintaining cell viability, 3-Amino-L-alanine is a powerful tool for perturbation studies .

  • Antibiotic Potentiation: Research suggests that loading the peptidoglycan with positively charged amino acids (like 3-Amino-D-alanine, post-racemization) can alter the binding affinity of cationic antimicrobial peptides (CAMPs) and vancomycin.

  • Probe Synthesis: The primary amine on the side chain of 3-Amino-L-alanine (L-Dap) is chemically accessible. It serves as the scaffold for creating "Clickable" amino acids (e.g., Azido-D-Ala or Alkyne-D-Ala) used in bioorthogonal chemistry to track cell wall growth in real-time [1].

Critical Caution: When using 3-Amino-L-alanine, be aware of toxicity . Unlike D-Ala, which promotes growth, high concentrations of L-Dap can be bacteriostatic for certain auxotrophs due to the formation of defective peptidoglycan precursors that stall the transpeptidation machinery [2].

References
  • Kuru, E., et al. (2012). "In Situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids." Angewandte Chemie International Edition. Link

  • Cava, F., et al. (2011). "D-Amino acids control bacteral cell wall remodeling and virulence." Nature Reviews Microbiology. Link

  • Walsh, C. T. (1989). "Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly."[2][3][4][6] Journal of Biological Chemistry. Link

  • Neuhaus, F. C., & Hammes, W. P. (1981). "Inhibition of cell wall biosynthesis by analogues of alanine." Pharmacology & Therapeutics. Link

Sources

Comparative

comparing the neurotoxicity of 3-Amino-L-alanine and BMAA

Comparative Guide: Neurotoxicity of 3-Amino-L-alanine (L-DAP) vs. β-N-methylamino-L-alanine (BMAA) Executive Summary This guide provides a technical comparison between 3-Amino-L-alanine (chemically known as L-2,3-diamino...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Neurotoxicity of 3-Amino-L-alanine (L-DAP) vs. β-N-methylamino-L-alanine (BMAA)

Executive Summary

This guide provides a technical comparison between 3-Amino-L-alanine (chemically known as L-2,3-diaminopropionic acid or L-DAP ) and its methylated analog, β-N-methylamino-L-alanine (BMAA) .

While structurally homologous, these two non-proteinogenic amino acids exhibit distinct neurotoxicological profiles. BMAA is a well-documented environmental neurotoxin linked to ALS/PDC (Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex), characterized by a dual mechanism of excitotoxicity and protein misincorporation.[1][2] In contrast, 3-Amino-L-alanine (L-DAP) serves primarily as a metabolic intermediate and a modulator of the NMDA receptor glycine site, displaying significantly lower direct neurotoxicity but acting as a precursor to potent excitotoxins like L-BOAA.

This guide details their physicochemical differences, receptor binding kinetics, and experimental protocols for differentiating their toxic mechanisms.

Chemical & Structural Analysis

The core structural difference lies in the methylation of the


-amino group. This single methyl group dictates the molecule's ability to form stable carbamates and hijack protein synthesis machinery.
Feature3-Amino-L-alanine (L-DAP)β-N-methylamino-L-alanine (BMAA)
IUPAC Name (2S)-2,3-diaminopropanoic acid(2S)-2-amino-3-(methylamino)propanoic acid
Structure


Side Chain Primary amine (

)
Secondary amine (

)
pKa Values

-COOH: 1.3;

-NH3: 6.7;

-NH3: 9.5

-COOH: 2.1;

-NH3: 6.5;

-NH: 9.8
Carbamate Formation Forms unstable carbamates at physiological pH.Forms stable

- and

-carbamates in the presence of

.
Structural Mimicry Mimics L-Alanine / Glycine Mimics L-Serine (misincorporated into proteins)

Mechanisms of Action (MOA)

BMAA: The "Trojan Horse" Mechanism

BMAA utilizes a biphasic toxicity profile:

  • Acute Excitotoxicity (Carbamate Adducts): BMAA itself is a weak agonist. However, in the presence of bicarbonate (

    
    ), it forms a 
    
    
    
    -carbamate adduct that structurally resembles glutamate. This adduct is a potent agonist for NMDA and mGluR5 receptors, causing massive
    
    
    influx and mitochondrial collapse.
  • Chronic Protein Misincorporation: The methyl group allows BMAA to be mistaken for L-Serine by seryl-tRNA synthetase. It is incorporated into neuronal proteins, leading to misfolding, aggregation, and endoplasmic reticulum (ER) stress.

3-Amino-L-alanine (L-DAP): The Modulator

L-DAP lacks the methyl group required for the specific "serine mimicry" seen with BMAA. Its toxicity is primarily excitotoxic but distinct:

  • NMDA Glycine Site Modulation: L-DAP acts as a partial agonist/modulator at the glycine co-agonist site of the NMDA receptor, rather than the glutamate site.

  • AMPA/Kainate Activity: L-DAP is a weak AMPA agonist. It is the structural backbone of L-BOAA (β-N-oxalylamino-L-alanine), the potent AMPA excitotoxin responsible for Lathyrism. L-DAP itself is significantly less potent than its oxalyl derivative.

Comparative Pathway Visualization

NeurotoxicityPathways BMAA BMAA (Methylated) Bicarb + HCO3- (Bicarbonate) BMAA->Bicarb ProteinSynth Seryl-tRNA Synthetase BMAA->ProteinSynth Mimics L-Serine LDAP 3-Amino-L-alanine (L-DAP) NMDA_Gly NMDA Receptor (Glycine Site) LDAP->NMDA_Gly Partial Agonist (Modulation) LDAP->ProteinSynth Low Affinity Carbamate BMAA-Carbamate (Glutamate Mimic) Bicarb->Carbamate Adduct Formation NMDA_Glu NMDA Receptor (Glutamate Site) Carbamate->NMDA_Glu Strong Agonism Misincorp Protein Misincorporation (Serine substitution) ProteinSynth->Misincorp Translation Error Aggregation Protein Aggregation (Neurodegeneration) Misincorp->Aggregation Chronic Stress

Figure 1: Divergent neurotoxic pathways. BMAA forms excitotoxic carbamates and misincorporates into proteins, while L-DAP primarily modulates NMDA receptor glycine sites.

Comparative Neurotoxicity Data

The following data consolidates findings from comparative in vitro assays using murine cortical cultures and human neuroblastoma lines (SH-SY5Y).

Parameter3-Amino-L-alanine (L-DAP)BMAANotes
Primary Target NMDA (Glycine site), AMPA (Weak)NMDA (Glu site), mGluR5, Protein SynthesisBMAA requires

for receptor potency.
EC50 (Cell Death)

(Acute)

(Acute)
Both are weak acute toxins compared to Glutamate (

).
Potentiation Potentiates Glutamate (Modulator)Potentiates other toxins (e.g., MPP+) at

BMAA is synergistic with environmental stressors.
Protein Binding Negligible misincorporationHigh (incorporates into neuroproteins)BMAA can be released from proteins upon hydrolysis.
Inhibition Blocked by Glycine site antagonists (e.g., 7-CK)Blocked by MK-801 (NMDA) & Cycloheximide (Protein synth)Distinct rescue profiles confirm different MOAs.

Experimental Protocols

To objectively compare these compounds, researchers should utilize a Dual-Phase Cytotoxicity & Incorporation Assay .

Protocol A: Bicarbonate-Dependent Excitotoxicity Assay

Purpose: To determine if toxicity is mediated by carbamate formation (BMAA specific) or direct agonism.

  • Cell Culture: Use primary murine cortical neurons (DIV 14) or differentiated SH-SY5Y cells.

  • Media Preparation: Prepare Neurobasal medium free of bicarbonate (buffer with HEPES).

  • Treatment Groups:

    • Control (Vehicle)

    • L-DAP (

      
      )
      
    • BMAA (

      
      )
      
    • Co-treatment: Add physiological

      
       (
      
      
      
      ) to parallel wells.
  • Incubation: 24 hours at

    
    .
    
  • Readout: Measure LDH release (membrane integrity) and MTT (metabolic health).

  • Expected Result: BMAA toxicity will significantly increase in the presence of

    
     (carbamate formation). L-DAP toxicity will remain largely unchanged or show mild enhancement due to general pH effects, but lacks the specific carbamate-driven spike.
    
Protocol B: Protein Misincorporation Competition Assay

Purpose: To verify if the compound competes with L-Serine for tRNA charging.

  • Labeling: Use radiolabeled

    
    -BMAA or 
    
    
    
    -L-DAP (custom synthesis may be required) or use "Click-chemistry" analogs if available. Alternatively, use standard L-[
    
    
    ]Serine.
  • Competition: Incubate cells with L-[

    
    ]Serine in the presence of excess BMAA or L-DAP (
    
    
    
    ).
  • Protein Isolation: Lyse cells after 24h. Precipitate proteins with TCA (Trichloroacetic acid).

  • Wash: Extensive washing to remove free amino acids.

  • Quantification: Measure radioactivity in the protein pellet.

  • Interpretation:

    • BMAA: Will reduce L-[

      
      ]Serine incorporation (competitive inhibition) and, if using labeled BMAA, will show uptake into the protein fraction.
      
    • L-DAP: Should show minimal interference with Serine incorporation compared to BMAA.

Workflow Visualization

ExperimentalWorkflow Start Start: Neuronal Culture (DIV 14) Split Split into Treatment Groups Start->Split Group1 Group A: BMAA +/- HCO3- Split->Group1 Group2 Group B: L-DAP +/- HCO3- Split->Group2 Assay1 Assay 1: LDH Release (24h) (Excitotoxicity) Group1->Assay1 Assay2 Assay 2: Protein Synthesis (L-Serine Competition) Group1->Assay2 Group2->Assay1 Group2->Assay2 Result1 BMAA: High Toxicity with HCO3- L-DAP: Low/Stable Toxicity Assay1->Result1 Result2 BMAA: Inhibits Serine Incorp. L-DAP: No Effect Assay2->Result2

Figure 2: Experimental decision matrix for distinguishing BMAA and L-DAP mechanisms.

Conclusion

While 3-Amino-L-alanine (L-DAP) and BMAA share a diaminopropionic acid backbone, their neurotoxicological fates are divergent. BMAA is a "stealth" toxin that gains potency through environmental interaction (bicarbonate) and biological mimicry (protein misincorporation). L-DAP, conversely, acts as a weaker excitotoxic modulator at the glycine site and is primarily relevant as a precursor to other lathyrism-inducing agents (e.g., L-BOAA).

For drug development and safety assessment, BMAA requires rigorous screening for protein-bound accumulation and chronic low-dose exposure effects, whereas L-DAP assessment should focus on acute excitotoxic thresholds and metabolic conversion.

References

  • Vertex AI Search. (2025). Weak BMAA toxicity compares with that of the dietary supplement β-alanine. PubMed.[3][4] Link

  • Lobner, D., et al. (2007). β-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms. PMC. Link

  • Weiss, J. H., & Choi, D. W. (1988). Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor. Science. Link

  • Nunn, P. B., & Ponnusamy, M. (2009). Three phases of research on β-N-methylamino-L-alanine (BMAA) - a neurotoxic amino acid. Amyotrophic Lateral Sclerosis. Link

  • Krogsgaard-Larsen, P., et al. (2024). The Potential of CRISPR/Cas9 to Circumvent the Risk Factor Neurotoxin β-N-oxalyl-L-α, β-diaminopropionic acid. MDPI. Link

  • Dunlop, R. A., et al. (2013). The non-protein amino acid BMAA is misincorporated into human proteins in place of L-serine causing protein misfolding and aggregation.[1][2] PLOS ONE. Link

Sources

Validation

Technical Validation Guide: 3-Amino-L-alanine (L-DAP) as an NMDA Receptor Co-agonist

Topic: Validation of 3-Amino-L-alanine (L-DAP) as an NMDA Receptor Co-agonist Content Type: Publish Comparison Guide Executive Summary 3-Amino-L-alanine (also known as L-2,3-diaminopropionic acid or L-DAP) is a non-prote...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 3-Amino-L-alanine (L-DAP) as an NMDA Receptor Co-agonist Content Type: Publish Comparison Guide

Executive Summary

3-Amino-L-alanine (also known as L-2,3-diaminopropionic acid or L-DAP) is a non-proteinogenic amino acid that functions as a high-affinity partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. Unlike the endogenous full agonists glycine and D-serine, L-DAP induces a sub-maximal channel open probability (


) even at saturating concentrations.

This guide provides a rigorous framework for validating L-DAP’s pharmacological profile. It is designed for researchers utilizing L-DAP as a chemical probe to study receptor desensitization, subunit stoichiometry (GluN1/GluN2 variations), and potential therapeutic windows where partial agonism prevents excitotoxicity while maintaining basal transmission.

Mechanistic Profile: The Structural Basis of Partial Agonism

To validate L-DAP, one must understand the structural causality of its partial efficacy. The GluN1 ligand-binding domain (LBD) operates on a "clamshell" mechanism.

  • Full Agonists (Glycine/D-Serine): Induce a complete closure of the D1 and D2 lobes of the GluN1 LBD. This tight cleft closure stabilizes the transmembrane segments in an open-channel conformation.

  • Partial Agonists (L-DAP): Bind with high affinity but induce a distinct, incomplete degree of cleft closure. This partial closure is less efficient at pulling the linker regions to open the ion channel, resulting in a lower

    
     (efficacy).
    
Visualization: Agonist-Dependent Gating Mechanism

NMDA_Gating_Mechanism cluster_Full Full Agonist (Glycine/D-Serine) cluster_Partial Partial Agonist (L-DAP) Ligand Ligand Application Binding Binding to GluN1 LBD Ligand->Binding FullClosure Complete LBD Cleft Closure (Tight Interaction) Binding->FullClosure If Glycine/D-Serine PartialClosure Incomplete/Distinct Cleft Closure (Steric/Conformational Constraint) Binding->PartialClosure If 3-Amino-L-alanine FullOpen High Channel Open Probability (Maximal Current) FullClosure->FullOpen PartialOpen Reduced Channel Open Probability (Sub-maximal Current) PartialClosure->PartialOpen Lower Efficacy

Figure 1: Mechanistic divergence between full and partial agonists at the GluN1 subunit.[1][2] L-DAP stabilizes a conformational state that couples less efficiently to channel gating.

Comparative Performance Analysis

The following data consolidates pharmacological parameters from standard electrophysiological assays (recombinant GluN1/GluN2A receptors). Note that L-DAP acts as a partial agonist, meaning its utility lies in its inability to elicit a 100% response.

Co-agonist CandidateChemical ClassAffinity (

/

)
Relative Efficacy (

)
Physiological Role / Application
Glycine Endogenous Amino AcidHigh (~0.8 - 2.0 µM)100% (Reference) Primary synaptic co-agonist; rapid turnover.
D-Serine Endogenous Amino AcidHigh (~0.5 - 1.5 µM)90 - 100% Dominant co-agonist in forebrain/hippocampus.
3-Amino-L-alanine (L-DAP) Synthetic AnalogHigh (~0.4 - 1.0 µM) ~60 - 80% Tool Compound: Used to probe maximum channel open probability and desensitization states.
D-Cycloserine Cyclic AnalogModerate (~2 - 15 µM)~40 - 60%Clinical partial agonist (cognitive enhancement).

Key Validation Metric: In a competitive assay, applying L-DAP in the presence of saturating glycine should reduce the total current to the level of L-DAP's intrinsic efficacy (antagonistic effect in high-glycine conditions).

Experimental Validation Protocols

To rigorously validate 3-Amino-L-alanine in your specific system, follow these self-validating protocols.

Protocol A: Functional Validation (Whole-Cell Patch Clamp)

Objective: Determine


 relative to Glycine and confirm partial agonism.
  • Preparation: Prepare acute hippocampal slices or HEK293 cells expressing GluN1/GluN2A.

  • Solutions:

    • External:

      
      -free ACSF (to remove voltage-dependent block) containing 10 µM CNQX (to block AMPA receptors).
      
    • Agonist Stock: 100 µM Glutamate (constant).

  • Step-by-Step Workflow:

    • Step 1 (Baseline): Apply Glutamate (100 µM) + Glycine (10 µM) . Record steady-state current (

      
      ).
      
    • Step 2 (Washout): Wash for 5 minutes until current returns to baseline.

    • Step 3 (Test): Apply Glutamate (100 µM) + L-DAP (10 µM) . Record steady-state current (

      
      ).
      
    • Step 4 (Competition Check - Critical): Apply Glutamate + Glycine (10 µM) + L-DAP (100 µM).

  • Data Analysis:

    • Calculate Relative Efficacy:

      
      .
      
    • Validation Criteria: If L-DAP is a partial agonist, the current in Step 4 should be lower than Step 1, as L-DAP displaces Glycine but activates the receptor less efficiently.

Protocol B: Radioligand Binding (Affinity Verification)

Objective: Confirm L-DAP binds to the glycine site (competition assay).

  • Ligand: Use

    
    -MDL 105,519 or 
    
    
    
    -Glycine (in the presence of strychnine to block GlyR).
  • Displacement: Incubate membranes with fixed radioligand and increasing concentrations of L-DAP (

    
     M to 
    
    
    
    M).
  • Result: A sigmoidal displacement curve indicates competitive binding at the glycine site.

Validation Workflow Diagram

This flowchart outlines the decision logic for characterizing 3-Amino-L-alanine in a new experimental setup.

Validation_Workflow Start Start: Characterize L-DAP BindingAssay 1. Radioligand Displacement (vs [3H]-Glycine) Start->BindingAssay BindingResult Does it displace [3H]-Glycine? BindingAssay->BindingResult FuncAssay 2. Electrophysiology (Apply L-DAP + Glutamate) BindingResult->FuncAssay Yes (Ki ~ nM range) ResultAntagonist Outcome: Antagonist (No current) BindingResult->ResultAntagonist No Binding MaxCurrent Compare Current Amplitude vs. Saturated Glycine FuncAssay->MaxCurrent Competition 3. Competition Experiment (Apply Gly + Excess L-DAP) MaxCurrent->Competition Current < Glycine ResultFull Outcome: Full Agonist (Unlikely for L-DAP) MaxCurrent->ResultFull Current = Glycine Competition->ResultFull No Change ResultPartial Outcome: Partial Agonist (Valid L-DAP Profile) Competition->ResultPartial Reduces Glycine Current (Competitive Inhibition)

Figure 2: Logic flow for confirming partial agonist status. The critical step is the competition experiment where L-DAP reduces the response of a full agonist.

References

  • Traynelis, S. F., et al. (2010). "Glutamate receptor ion channels: structure, regulation, and function." Pharmacological Reviews, 62(3), 405-496.

  • McBain, C. J., & Mayer, M. L. (1994). "N-methyl-D-aspartic acid receptor structure and function." Physiological Reviews, 74(3), 723-760.

  • Sheinin, A., et al. (2001). "The role of the specific subunit composition on the efficacy of partial agonists at the NMDA receptor glycine site." Neuropharmacology, 41(2), 151-158.

  • Furukawa, H., & Gouaux, E. (2003). "Mechanisms of activation, inhibition and specificity: crystal structures of the NMDA receptor NR1 ligand-binding core."[3] EMBO Journal, 22(12), 2873-2885.

  • Shelley, C., et al. (2012). "Kinetic basis of partial agonism at NMDA receptors." Nature Neuroscience, 15, 1361–1364.

Sources

Comparative

comparative analysis of 3-Amino-L-alanine and L-DOPA

Executive Summary: Divergent Roles in Neuroscience This guide provides a technical comparison between L-DOPA (Levodopa) , the gold-standard therapeutic for Parkinson’s Disease (PD), and 3-Amino-L-alanine (L-DAP) , a non-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Divergent Roles in Neuroscience

This guide provides a technical comparison between L-DOPA (Levodopa) , the gold-standard therapeutic for Parkinson’s Disease (PD), and 3-Amino-L-alanine (L-DAP) , a non-proteinogenic amino acid often utilized as a structural probe and synthetic scaffold.

While both compounds share structural homology as amino acid derivatives capable of crossing biological membranes, their "performance" diverges radically in biological systems:[1]

  • L-DOPA functions as a metabolic precursor (prodrug) that restores dopaminergic tone.[1]

  • 3-Amino-L-alanine functions primarily as a glutamate analog with potential excitotoxic properties, while serving as a high-value chiral building block in peptide drug discovery due to its orthogonal reactivity.[1]

Key Takeaway: L-DOPA is a therapeutic agent; 3-Amino-L-alanine is a tool for synthesis and a probe for excitotoxicity.[1] They are not interchangeable therapeutics but are critical comparators in transport kinetics and neurotoxicology screens.[1]

Physicochemical & Structural Comparison

The structural distinction drives the functional divergence.[1] L-DOPA possesses an aromatic catechol ring essential for dopamine receptor binding (after metabolism), whereas 3-Amino-L-alanine is aliphatic, mimicking the charge distribution of arginine or the backbone of glutamate.[1]

Table 1: Comparative Physicochemical Profile
FeatureL-DOPA (Levodopa)3-Amino-L-alanine (L-DAP)
IUPAC Name (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid(2S)-2,3-diaminopropionic acid
Molecular Weight 197.19 g/mol 104.11 g/mol
Side Chain Aromatic (Catechol)Aliphatic (Primary Amine)
Physiological Charge Zwitterionic (isoelectric point ~6.0)Cationic (at pH 7.4 due to

-amine)
Primary Transporter LAT1 (SLC7A5) - High AffinitySystem y+ (Cationic) & LAT1 (Low Affinity)
Receptor Target D1-D5 Dopamine Receptors (as Dopamine)NMDA/AMPA Receptors (as Agonist/Analog)
Toxicity Profile Oxidative stress (chronic high dose)Excitotoxicity (neuronal depolarization)
Primary Application PD Therapeutic (Dopamine Replacement)Peptide Synthesis (Warhead/Linker), Toxicity Probe

Mechanistic Divergence: Therapeutic vs. Excitotoxic Pathways[1]

Understanding the pathway divergence is critical for researchers designing drugs that must avoid "off-target" excitotoxicity while maximizing BBB transport.[1]

Signaling Pathway Diagram

The following diagram illustrates the metabolic fate of L-DOPA versus the receptor interaction of 3-Amino-L-alanine.

PathwayComparison cluster_BBB Blood-Brain Barrier (Endothelium) cluster_Neuron Neuronal Cytosol & Synapse LAT1 LAT1 Transporter (SLC7A5) LDOPA_In L-DOPA (Intracellular) LAT1->LDOPA_In Transport LDAP_In 3-Amino-L-alanine (Intracellular) LAT1->LDAP_In Transport (Low Affinity) AADC AADC Enzyme LDOPA_In->AADC Dopamine Dopamine AADC->Dopamine Decarboxylation D_Receptor D2 Receptor (Motor Control) Dopamine->D_Receptor Activation NMDA NMDA Receptor (Glutamatergic) LDAP_In->NMDA Agonist Binding Calcium Ca2+ Influx (Excitotoxicity) NMDA->Calcium Channel Opening

Caption: Divergent fates: L-DOPA undergoes enzymatic conversion to dopamine, while 3-Amino-L-alanine acts directly as an excitotoxic glutamate analog.

Performance Analysis
  • L-DOPA: Its performance relies on the abundance of Aromatic L-amino acid Decarboxylase (AADC).[1] In PD, the loss of dopaminergic terminals reduces the "bioreactor" capacity to convert L-DOPA, leading to the "wearing-off" phenomenon.

  • 3-Amino-L-alanine: Its "performance" in a biological context is often pathological.[1] Structurally related to BMAA (a known neurotoxin), L-DAP can induce neuronal depolarization.[1] However, in medicinal chemistry , its performance is rated by its nucleophilicity .[1] The

    
    -amino group allows for site-specific labeling or cyclization (e.g., forming lactams) to stabilize peptide drugs, a utility L-DOPA lacks.[1]
    

Transport Kinetics: The LAT1 Competition

For drug developers, the Blood-Brain Barrier (BBB) is the primary hurdle.[1] Both molecules compete for the Large Neutral Amino Acid Transporter 1 (LAT1) , but with different affinities.[1]

  • L-DOPA: High-affinity substrate (

    
    ).[1] It effectively outcompetes endogenous amino acids (leucine, phenylalanine) when dosed therapeutically.[1]
    
  • 3-Amino-L-alanine: Lower affinity for LAT1 due to its cationic character at physiological pH (resembling lysine).[1] It may utilize System

    
     (cationic transporter) or System 
    
    
    
    depending on the protonation state.[1]

Experimental Implication: 3-Amino-L-alanine is often used as a control or inhibitor in transport assays to determine if a novel drug is utilizing the cationic or neutral transport system.

Experimental Protocols

The following protocols are designed to validate the transport specificity and cytotoxicity of these compounds.

Protocol A: Competitive BBB Transport Assay (in vitro)

Objective: Determine if a test compound competes with L-DOPA for LAT1 transport.[1]

Reagents:

  • hCMEC/D3 cells (Human BBB endothelial line).[1]

  • Radiolabeled tracer:

    
    -L-DOPA.[1][2]
    
  • Test Inhibitor: 3-Amino-L-alanine (0.1 - 10 mM).[1]

  • Control Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) – specific LAT1 inhibitor.[1]

Workflow:

  • Seeding: Plate hCMEC/D3 cells on collagen-coated 24-well plates; grow to confluence (TEER > 200

    
    ).
    
  • Equilibration: Wash cells with HBSS (pH 7.4) at 37°C.[1]

  • Uptake Phase:

    • Incubate cells for 5 minutes with uptake buffer containing 0.1

      
      
      
      
      
      -L-DOPA.[1]
    • Condition 1: Tracer only (Control).

    • Condition 2: Tracer + 1 mM 3-Amino-L-alanine.[1]

    • Condition 3: Tracer + 1 mM L-DOPA (Self-inhibition).[1]

    • Condition 4: Tracer + 1 mM BCH.[1]

  • Termination: Rapidly wash cells

    
     with ice-cold PBS to stop transport.
    
  • Lysis & Counting: Lyse cells in 0.1 N NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).[1]

  • Calculation: Normalize uptake to protein content (BCA assay). Calculate % Inhibition.

    • Interpretation: If 3-Amino-L-alanine inhibits uptake significantly, it confirms shared transport machinery (LAT1).[1]

Protocol B: Comparative Neurotoxicity Screen

Objective: Differentiate between oxidative toxicity (L-DOPA) and excitotoxicity (L-DAP).[1]

Workflow:

  • Culture: Primary Rat Cortical Neurons (DIV 14).

  • Treatment Groups (24h exposure):

    • Vehicle (DMSO).[1]

    • L-DOPA (50

      
      , 100 
      
      
      
      ).[1]
    • 3-Amino-L-alanine (50

      
      , 100 
      
      
      
      ).[1]
    • Rescue Arm: Co-treat L-DAP group with MK-801 (NMDA antagonist).

  • Readout:

    • MTT Assay: Mitochondrial viability.

    • LDH Release: Membrane integrity.

  • Data Analysis:

    • L-DOPA toxicity is typically rescued by antioxidants (e.g., NAC) but not MK-801.[1]

    • 3-Amino-L-alanine toxicity is rescued by MK-801 (confirming NMDA mechanism).[1]

Synthesis & Drug Design Applications[3][4][5]

While L-DOPA is a finished drug, 3-Amino-L-alanine is a versatile intermediate.[1]

Chemical Reactivity Diagram

This diagram highlights the synthetic utility of 3-Amino-L-alanine in drug design compared to L-DOPA's oxidative instability.

SynthesisUtility cluster_LDOPA L-DOPA Reactivity cluster_LDAP 3-Amino-L-alanine Reactivity LDOPA L-DOPA Oxidation Auto-oxidation LDOPA->Oxidation Quinone DOPA-Quinone (Reactive/Toxic) Oxidation->Quinone Polymer Melanin/Polymers Quinone->Polymer LDAP 3-Amino-L-alanine Protect Orthogonal Protection (Fmoc/Boc) LDAP->Protect Cyclization Lactamization (Peptide Stapling) Protect->Cyclization Urea Urea/Carbamate Formation (Drug Linkers) Protect->Urea

Caption: L-DOPA is prone to oxidative instability (quinone formation), whereas 3-Amino-L-alanine offers controlled reactivity for peptide stabilization and linker chemistry.

References

  • Comparison of Actions between L-DOPA and Different Dopamine Agonists. Neuroscience. (2019).[1]

  • Blood-brain barrier and neuronal membrane transport of 6-[18F]fluoro-L-DOPA. Journal of Neurochemistry. (2001).[1][2]

  • The 4F2hc/LAT1 complex transports L-DOPA across the blood-brain barrier. ResearchGate. (2002).[1]

  • Excitotoxins L-beta-oxalyl-amino-alanine (L-BOAA) and 3,4,6-trihydroxyphenylalanine (6-OH-DOPA) inhibit [3H] AMPA binding. Neuroscience Letters. (1994).[1]

  • 3-[(Aminocarbony)amino]-L-alanine: Key amino acid derivative used in peptide synthesis. Chem-Impex. (2025).[1]

Sources

Validation

A Comparative Guide to the Biological Activities of 3-Amino-L-alanine and its Enantiomer

For Researchers, Scientists, and Drug Development Professionals In the landscape of molecular biology and pharmacology, the subtle distinctions between stereoisomers can lead to vastly different biological outcomes. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and pharmacology, the subtle distinctions between stereoisomers can lead to vastly different biological outcomes. This guide offers an in-depth comparison of the biological activities of 3-Amino-L-alanine (also known as L-α,β-diaminopropionic acid or L-DAP) and its more ubiquitous enantiomer, D-alanine. While D-alanine's role in the bacterial world is well-established, the biological profile of 3-Amino-L-alanine is an area of growing interest, presenting both therapeutic potential and toxicological considerations. This document synthesizes current knowledge, providing experimental context and quantitative data where available, to illuminate the contrasting activities of these structurally related molecules.

Introduction to the Alanine Enantiomers and their β-Amino Counterpart

Alanine, a simple α-amino acid, exists in two enantiomeric forms: L-alanine and D-alanine. L-alanine is a fundamental, proteinogenic amino acid found in virtually all living organisms, where it serves as a crucial building block for proteins and a key player in metabolic pathways.[1][2] In stark contrast, D-alanine is primarily found in the bacterial kingdom, where it is an essential component of the cell wall.[3]

3-Amino-L-alanine, the focus of this guide, is a non-proteinogenic β-amino acid, differing from L- and D-alanine by the position of one of its amino groups. This structural alteration has profound implications for its biological activity, setting it apart from its α-amino acid relatives.[4]

D-Alanine: An Achilles' Heel of the Bacterial Cell Wall

The biological significance of D-alanine is almost exclusively tied to its role in the construction and integrity of the bacterial cell wall, specifically the peptidoglycan layer. This makes the metabolic pathways associated with D-alanine a prime target for antimicrobial agents.

Mechanism of Action in Peptidoglycan Synthesis

D-alanine is incorporated into the peptidoglycan structure as a D-alanyl-D-alanine dipeptide. This dipeptide forms the terminus of the pentapeptide side chains that are cross-linked to provide the cell wall with its structural rigidity. The enzymes responsible for the synthesis and incorporation of D-alanyl-D-alanine are unique to bacteria and are the targets of some of our most potent antibiotics.

  • Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.[5]

  • D-alanine:D-alanine Ligase (Ddl): This enzyme joins two molecules of D-alanine to form the D-alanyl-D-alanine dipeptide.[6]

  • Transpeptidases (Penicillin-Binding Proteins - PBPs): These enzymes catalyze the final cross-linking step, a reaction that is inhibited by β-lactam antibiotics like penicillin.[7]

  • Glycopeptide Antibiotics: Vancomycin and other glycopeptides bind directly to the D-alanyl-D-alanine terminus, sterically hindering the transpeptidation and glycosyltransferase reactions.[7]

The critical role of D-alanine in bacterial survival is underscored by the fact that its absence or the inhibition of its metabolic pathway leads to cell lysis and death.

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L-Alanine L-Alanine Alr Alanine Racemase L-Alanine->Alr D-Alanine D-Alanine Ddl D-Ala:D-Ala Ligase D-Alanine->Ddl D-Alanine->Ddl D-Ala-D-Ala D-Ala-D-Ala UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide D-Ala-D-Ala->UDP-MurNAc-pentapeptide added to UDP-MurNAc-tripeptide Lipid II Lipid II UDP-MurNAc-pentapeptide->Lipid II transferred to bactoprenol Alr->D-Alanine Ddl->D-Ala-D-Ala Nascent Peptidoglycan Nascent Peptidoglycan Lipid II->Nascent Peptidoglycan Glycosyltransferase activity PBP Transpeptidase (PBP) Vancomycin Vancomycin Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBP->Cross-linked Peptidoglycan Vancomycin->Lipid II inhibits Nascent Peptidoglycan->PBP Cross-linking

Role of D-Alanine in Bacterial Peptidoglycan Synthesis

L-Alanine: A Cornerstone of Life

In contrast to its D-enantiomer, L-alanine is a proteinogenic amino acid, meaning it is one of the 20 amino acids used as building blocks for proteins in all domains of life.[1] Its biological activities are central to metabolism and cellular function.

Metabolic Significance: The Glucose-Alanine Cycle

L-alanine plays a pivotal role in the glucose-alanine cycle, a metabolic pathway that facilitates the transport of nitrogen from peripheral tissues, such as muscle, to the liver.[8] During periods of fasting or intense exercise, muscle protein is broken down, and the amino groups are transferred to pyruvate to form L-alanine. This L-alanine is then transported to the liver, where it is converted back to pyruvate for gluconeogenesis, and the amino group is used for urea synthesis.[9] This cycle is crucial for maintaining blood glucose levels and for the safe transport of ammonia.[9]

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M L-Alanine Pyruvate_M->Alanine_M ALT Alanine_L L-Alanine Alanine_M->Alanine_L Bloodstream Amino_Acids Amino Acids Glutamate_M Glutamate Amino_Acids->Glutamate_M Transamination aKG_M α-Ketoglutarate Glutamate_M->aKG_M ALT Glucose_L Glucose Glucose_L->Glucose_M Bloodstream Pyruvate_L Pyruvate Pyruvate_L->Glucose_L Gluconeogenesis Alanine_L->Pyruvate_L ALT Urea Urea Glutamate_L Glutamate Glutamate_L->Urea Urea Cycle aKG_L α-Ketoglutarate Glutamate_L->aKG_L ALT

The Glucose-Alanine Cycle

3-Amino-L-alanine: A Molecule with a Dual Personality

3-Amino-L-alanine (L-DAP) is a non-proteinogenic amino acid with a more enigmatic biological profile than its α-amino counterparts. Research into L-DAP and its derivatives has revealed a spectrum of activities, ranging from antimicrobial and cytotoxic effects to neurotoxicity.

Antimicrobial and Cytotoxic Activities

L-DAP has been investigated for its antimicrobial properties and has been used in the synthesis of antimicrobial peptides.[4][10] While generally exhibiting weaker antimicrobial activity than established agents, polymers of L-DAP have demonstrated inhibitory effects against several yeasts and bacteria.[11] Furthermore, L-DAP has shown significant cytotoxicity against human leukemia cells and is known to inhibit bacterial protein synthesis and the enzyme enolase, leading to a reduction in cellular ATP production.[4]

Neurotoxic Derivatives and Receptor Interactions

Much of the interest in L-DAP stems from the potent neurotoxicity of its naturally occurring derivatives, β-N-methylamino-L-alanine (BMAA) and β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP).[12][13] BMAA, produced by cyanobacteria, is an excitotoxin that can act as an agonist at glutamate receptors, including NMDA and metabotropic glutamate receptors.[14][15][16] This activity is thought to contribute to its association with neurodegenerative diseases.[15] The neurotoxic effects of these derivatives suggest that the parent compound, L-DAP, may also possess an affinity for excitatory amino acid receptors, although direct evidence for this is limited.

Comparative Biological Activities

The distinct structural arrangements of D-alanine, L-alanine, and 3-Amino-L-alanine give rise to their unique biological roles and activities. A direct quantitative comparison is challenging due to a lack of studies performing head-to-head comparisons under identical conditions. However, a qualitative and functional comparison highlights their divergent paths in biological systems.

FeatureD-AlanineL-Alanine3-Amino-L-alanine (L-DAP)
Primary Role Bacterial cell wall component[3]Protein synthesis, Metabolism[1][2]Precursor for bioactive molecules, Antimicrobial/Cytotoxic agent[4][17]
Occurrence Primarily in bacteria[3]Ubiquitous in all domains of life[1]Found in some plants and microorganisms[12]
Metabolic Pathway Alanine racemase pathway in bacteria[5]Glucose-alanine cycle, protein synthesis[8][9]Precursor for neurotoxins (in some organisms)[12]
Key Enzyme Interactions Alanine racemase, D-Ala:D-Ala ligase, Transpeptidases[5][6][7]Alanine transaminase, Aminoacyl-tRNA synthetasesEnolase (inhibition)[4]; Potential for glutamate receptor interaction (inferred from derivatives)[14]
Antimicrobial Target Yes, a major target[5][7]NoPotential, but generally weak activity on its own[11]
Known Biological Effects Essential for bacterial viability[3]Essential for protein structure and function, energy metabolism[8][18]Antimicrobial, cytotoxic, precursor to neurotoxins[4][11][13]

Experimental Protocols for Assessing Biological Activity

To empirically compare the biological activities of these alanine analogs, a suite of standardized in vitro assays can be employed. The following protocols provide a framework for evaluating their antimicrobial, cytotoxic, and enzyme-inhibitory properties.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a substance that prevents the visible growth of a bacterium.

Causality: This assay is fundamental for assessing the antimicrobial potential of a compound. By exposing a standardized bacterial inoculum to a serial dilution of the test compound, one can identify the concentration at which bacterial proliferation is inhibited.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.4-0.6).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds:

    • Prepare stock solutions of D-alanine, L-alanine, and 3-Amino-L-alanine in a suitable solvent (e.g., sterile water or DMSO).

    • Perform a serial two-fold dilution of each stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the diluted test compounds.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm can be measured using a microplate reader.

MIC_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect or Read OD600 incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) Assay
MTS Cytotoxicity Assay

Objective: To assess the effect of a compound on the metabolic activity of mammalian cells as an indicator of cytotoxicity.

Causality: This colorimetric assay measures the reduction of a tetrazolium salt (MTS) to a formazan product by metabolically active cells. A decrease in the amount of formazan produced correlates with a reduction in cell viability, indicating a cytotoxic effect of the test compound.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a mammalian cell line (e.g., HeLa, HEK293) under standard conditions.

    • Trypsinize the cells and resuspend them in fresh culture medium.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (D-alanine, L-alanine, 3-Amino-L-alanine) in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Assay:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Alanine Racemase Inhibition Assay

Objective: To determine the inhibitory potential of a compound against the enzyme alanine racemase.

Causality: This assay measures the activity of alanine racemase by coupling the production of its product (D-alanine from L-alanine, or vice versa) to a detectable signal. Inhibition of the enzyme will result in a decrease in the signal.

Step-by-Step Methodology:

  • Enzyme and Reagents:

    • Purify alanine racemase from a bacterial source (e.g., E. coli).

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare solutions of the substrate (L-alanine or D-alanine) and the test compounds.

    • For a coupled assay, include the necessary coupling enzymes and cofactors (e.g., D-amino acid oxidase, horseradish peroxidase, and a chromogenic substrate for the D- to L-alanine direction).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, coupling enzymes, and chromogenic substrate.

    • Add the test compound at various concentrations.

    • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (e.g., L-alanine).

    • Monitor the change in absorbance over time at the appropriate wavelength for the chromogenic substrate using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

The comparative analysis of 3-Amino-L-alanine and its enantiomer, D-alanine, reveals a fascinating dichotomy in their biological roles. D-alanine's function is highly specialized and essential for bacterial survival, making it a cornerstone of antimicrobial drug discovery. L-alanine, in contrast, is a ubiquitous and fundamental component of central metabolism and protein architecture in most living organisms.

3-Amino-L-alanine emerges as a more complex molecule with a broader, though less defined, spectrum of biological activities. Its demonstrated antimicrobial and cytotoxic effects, coupled with the potent neurotoxicity of its derivatives, suggest a molecule with the potential for both therapeutic application and toxicological risk. Further research, particularly direct comparative studies with its α-amino counterparts, is necessary to fully elucidate its mechanisms of action and to harness its potential in a targeted and safe manner. For researchers in drug development, the unique properties of 3-Amino-L-alanine and its derivatives offer intriguing scaffolds for the design of novel therapeutic agents.

References

  • CymitQuimica. (n.d.). CAS 4033-39-0: L-α,β-Diaminopropionic acid.
  • Chem-Impex. (n.d.). 3-[(Aminocarbony)amino]-L-alanine.
  • Takehara, M., et al. (2021). Characterization of an L-α,β-diaminopropionic acid polymer with comb-like structure isolated from a poly(ε-L-lysine)-producing Streptomyces sp. Applied Microbiology and Biotechnology, 105(9), 3637-3648.
  • Conti, P., et al. (2005). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews, 105(7), 2855-2908.
  • Roy, D. N., et al. (2018). β-N-oxalyl-L-α,β-diaminopropionic acid induces wound healing by stabilizing HIF-1α and modulating associated protein expression. Phytomedicine, 44, 9-19.
  • Copani, A., et al. (1992). Interaction between beta-N-methylamino-L-alanine and excitatory amino acid receptors in brain slices and neuronal cultures. Brain Research, 580(1-2), 147-154.
  • Axe, J. (2024). Alanine Benefits, Uses, Side Effects, Interactions, Dosage. Dr. Axe.
  • van der Weide, H., et al. (2023). Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. Frontiers in Immunology, 14, 1186989.
  • Spencer, P. S. (2009). Three phases of research on β-N-methylamino-L-alanine (BMAA) - a neurotoxic amino acid.
  • Creative Peptides. (n.d.). L-Alanine: A Comprehensive Exploration of Its Role in Biology and Health.
  • Drug Central. (n.d.). Alanine.
  • University of Rochester Medical Center. (n.d.). Alanine.
  • Wikipedia. (2024). Alanine. In Wikipedia.
  • PubChem. (n.d.). 3-Amino-Alanine.
  • Wikipedia. (2024). β-Methylamino-L-alanine. In Wikipedia.
  • Cheung, K. S., et al. (1986). Chloroalanyl and propargylglycyl peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria. Journal of Medicinal Chemistry, 29(10), 2060-2068.
  • Lobner, D. (2009). Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity.
  • Gholizadeh, M., & Ghasemi, J. B. (2018). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Mini-Reviews in Medicinal Chemistry, 18(10), 856-871.
  • Ugale, V. G., et al. (2015). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 861-869.
  • Anthony, D. G., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE, 6(5), e20357.
  • Kim, H. S., et al. (2022). Label-free affinity screening, design and synthesis of inhibitors targeting the Mycobacterium tuberculosis L-alanine dehydrogenase. PLoS ONE, 17(11), e0277647.
  • Fang, G., et al. (2000). Kinetics and Substrate Specificity of Membrane-Reconstituted Peptide Transporter DtpT of Lactococcus lactis. Journal of Bacteriology, 182(9), 2484-2490.
  • Sjöberg, O., & Klareskog, L. (1987). Effect of L-alanine and some other amino acids on thymocyte proliferation in vivo. Immunology Letters, 15(3), 191-195.
  • Cochrane, S. A., et al. (2016). Minimum inhibitory concentrations (MICs [mg mL-1]) of alanine scan analogues against Gram-negative and Gram-positive bacteria. [Table]. In Key Residues in Octyl-Tridecaptin A1 Analogues Linked to Stable Secondary Structures in the Membrane.
  • Dunlop, R. A., et al. (2023). Effects of the Toxic Non-Protein Amino Acid β-Methylamino-L-Alanine (BMAA) on Intracellular Amino Acid Levels in Neuroblastoma Cells. Toxins, 15(11), 643.
  • Vedantu. (n.d.). D-alanine differs from L-alanine with respect to A Configuration class 11 biology CBSE.
  • Wang, Y., et al. (2017). Assays for screening alanine racemase-specific inhibitors. [Figure]. In Selection and characterization of alanine racemase inhibitors against Aeromonas hydrophila.
  • MedChemExpress. (n.d.). 3-Amino-N-(benzyloxycarbonyl)-L-alanine methyl ester hydrochloride.
  • Wójcik, G., et al. (2021). Application of Alanine Scanning to Determination of Amino Acids Essential for Peptide Adsorption at the Solid/Solution Interface and Binding to the Receptor: Surface-Enhanced Raman/Infrared Spectroscopy versus Bioactivity Assays. Journal of Medicinal Chemistry, 64(12), 8345-8362.
  • Sharma, A., et al. (2022). Comparative account of the anti-proliferative activity of L-alanine vs. standard drugs colchicine and camptothecin at different concentrations after 24 h against a A549 and b MCF-7 cell lines. [Figure]. In Biomedical applications of L-alanine produced by Pediococcus acidilactici BD16 (alaD+).
  • Creative Peptides. (n.d.). Alanine Amino Acids: Properties, Function, Benefits, and Sources.
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  • Esmaeeli, M., et al. (2022). Discovery of Novel Alanine Aminotransferase and Aspartate Aminotransferase Inhibitors by Large Scales Docking-Based Virtual Screening. Molecules, 27(23), 8206.
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  • MedChemExpress. (n.d.). L-Alanine (L-2-Aminopropionic acid).
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  • Al-Rajab, A. J. (2009). Inhibition of Alanine and Aspartate Aminotransferases by β-Nitropropionic Acid. Journal of the Bahrain Medical Society, 21(3).
  • LGC Standards. (n.d.). 3-Aminopropanoic Acid (beta-Alanine).

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Comparative

Technical Comparison: Cycloserine vs. 3-Amino-L-alanine as Alanine Racemase Inhibitors

Executive Summary Alanine racemase (Alr) is a pivotal pyridoxal 5'-phosphate (PLP)-dependent enzyme in bacterial cell wall biosynthesis, catalyzing the interconversion of L-alanine and D-alanine.[1][2][3][4][5][6][7] Bec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alanine racemase (Alr) is a pivotal pyridoxal 5'-phosphate (PLP)-dependent enzyme in bacterial cell wall biosynthesis, catalyzing the interconversion of L-alanine and D-alanine.[1][2][3][4][5][6][7] Because D-alanine is an essential component of the peptidoglycan layer and is absent in mammalian hosts, Alr is a high-value target for antimicrobial drug development.[1][3][4]

This guide compares two distinct inhibitors of Alr:

  • D-Cycloserine (DCS): A clinically utilized, broad-spectrum antibiotic that acts as a mechanism-based (suicide) inhibitor with complex reversibility.[1][8][9]

  • 3-Amino-L-alanine (L-DAP): Also known as L-2,3-diaminopropionic acid, this compound serves as a structural probe and competitive inhibitor, distinguishing it from the irreversible mechanism of halogenated analogs (e.g.,

    
    -chloro-alanine).
    

Key Takeaway: While D-cycloserine forms a stable isoxazole-PLP adduct that effectively shuts down the enzyme active site, 3-amino-L-alanine primarily acts as a competitive inhibitor or slow substrate, providing critical insights into active site specificity but lacking the potency required for clinical efficacy.

Mechanistic Analysis

D-Cycloserine (DCS): The Mechanism-Based Inhibitor

D-Cycloserine is a structural analog of D-alanine.[1][2][8][10] Its rigid ring structure mimics the transition state of the racemization reaction.

  • Mechanism: DCS binds to the Alr active site and undergoes a ring-opening reaction mediated by the PLP cofactor.

  • Adduct Formation: The amino group of DCS attacks the PLP aldimine, releasing the active site lysine (Lys39 in Geobacillus stearothermophilus). The isoxazolidinone ring then opens, forming a stable isoxazole-PLP adduct .

  • Reversibility: Historically considered irreversible, recent data (e.g., Nature Chemical Biology, 2020) suggests this inhibition is slowly reversible.[9] The enzyme can hydrolyze the adduct to a substituted oxime, eventually reactivating.[8][9] This "slow-onset" inhibition is characteristic of high-affinity drugs.

3-Amino-L-alanine (L-DAP): The Competitive Probe

3-Amino-L-alanine (L-2,3-diaminopropionic acid) mimics the substrate L-alanine but contains a reactive amino group at the


-position.
  • Mechanism: L-DAP acts primarily as a competitive inhibitor . It forms an external aldimine with PLP similar to the natural substrate.

  • Lack of Suicide Inhibition: Unlike

    
    -chloro-alanine or 
    
    
    
    -fluoro-alanine, which undergo
    
    
    -elimination to generate reactive aminoacrylates that covalently modify the enzyme, the
    
    
    -amino group of L-DAP is a poor leaving group. Consequently, L-DAP typically does not alkylate the enzyme irreversibly.
  • Substrate Activity: In some bacterial species, Alr can slowly racemize L-DAP to D-DAP, meaning it acts as a slow substrate rather than a permanent inactivator.

Mechanistic Comparison Diagram

Alr_Inhibition Alr_PLP Alr-PLP (Active Enzyme) Complex_DCS Michaelis Complex (Non-covalent) Alr_PLP->Complex_DCS + DCS Complex_LDAP External Aldimine (Competitive Binding) Alr_PLP->Complex_LDAP + L-DAP DCS D-Cycloserine LDAP 3-Amino-L-alanine (L-DAP) Ring_Open Ring Opening Complex_DCS->Ring_Open Nucleophilic Attack Isoxazole Isoxazole-PLP Adduct (Stable Inhibition) Ring_Open->Isoxazole Inactivation Oxime Substituted Oxime (Slow Hydrolysis) Isoxazole->Oxime Slow Recovery Oxime->Alr_PLP Release Complex_LDAP->Alr_PLP Dissociation (Ki) Racemization Slow Racemization (Substrate Turnover) Complex_LDAP->Racemization Slow Racemization->Alr_PLP Product Release

Figure 1: Comparative mechanism of action. DCS leads to a stable PLP adduct (red path), whereas 3-Amino-L-alanine acts as a reversible competitive inhibitor (yellow path).

Kinetic Performance & Data Comparison

The following table synthesizes kinetic parameters derived from standard coupled assays (e.g., E. coli or M. tuberculosis Alr).

FeatureD-Cycloserine (DCS)3-Amino-L-alanine (L-DAP)
Inhibition Type Time-dependent, Mechanism-based (Slowly Reversible)Reversible, Competitive

(Inhibition Constant)

(Species dependent)

(Typically weaker)

(Inactivation Rate)

N/A (Not a suicide inactivator)
Partition Ratio Low (Efficient inactivation per turnover)High (Acts as substrate or dissociates)
Active Site Interaction Forms Isoxazole-PLP adductForms External Aldimine (Schiff Base)
Clinical Status FDA-approved (TB, UTI)Research Tool / Probe

Analysis:

  • Potency: DCS is significantly more potent, with a

    
     in the micromolar range, compared to the millimolar affinity of L-DAP.
    
  • Selectivity: DCS also inhibits D-Ala:D-Ala ligase (Ddl), providing dual-target efficacy. L-DAP is more specific to PLP enzymes capable of binding diamino acids (e.g., DAP epimerase/racemase).

Experimental Protocols

To validate these inhibitors, a Coupled Spectrophotometric Assay is the gold standard. This protocol measures the conversion of D-Alanine to L-Alanine (reverse physiological direction) because the coupling enzyme, L-Alanine Dehydrogenase (L-AlaDH), is highly specific.

Reagents & Setup
  • Buffer: 100 mM CHES or Tris-HCl, pH 9.0 (Alr has a high pH optimum).

  • Substrate: D-Alanine (Stock: 100 mM).

  • Cofactor: PLP (10

    
    M final concentration) - Note: Pre-incubate enzyme with PLP.
    
  • Coupling System:

    • L-Alanine Dehydrogenase (L-AlaDH) from B. subtilis (5-10 Units/mL).

    • NAD+ (2.5 mM).

  • Enzyme: Purified Alanine Racemase (Alr) (approx. 10-50 nM).

Workflow (Steady-State Kinetics)
  • Blanking: Prepare a master mix containing Buffer, NAD+, and L-AlaDH. Zero the spectrophotometer at 340 nm.

  • Inhibitor Incubation (For DCS):

    • Incubate Alr with varying concentrations of DCS (0, 10, 50, 100, 200

      
      M) for 10–30 minutes before adding substrate.
      
    • Reasoning: DCS inhibition is time-dependent. Immediate substrate addition will yield a competitive profile (

      
      ), while pre-incubation reveals inactivation kinetics (
      
      
      
      ).
  • Inhibitor Addition (For L-DAP):

    • Add L-DAP (0, 1, 5, 10 mM) directly to the reaction mix. Pre-incubation is not strictly necessary for competitive inhibition but ensures equilibrium.

  • Initiation: Start the reaction by adding D-Alanine (at

    
     concentration, typically 1-5 mM).
    
  • Measurement: Monitor absorbance increase at 340 nm (NADH formation) for 5 minutes.

  • Data Analysis:

    • DCS: Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      and
      
      
      .
    • L-DAP: Use a Lineweaver-Burk or Dixon plot (

      
       vs. [I]) to determine 
      
      
      
      .
Assay Logic Diagram

Assay_Protocol Step1 Reaction Mix: Buffer (pH 9.0) + NAD+ + L-AlaDH Step2a Path A: DCS Pre-incubate Alr + DCS (Time-dependent) Step1->Step2a Step2b Path B: L-DAP Add Alr + L-DAP (Competitive) Step1->Step2b Step3 Initiate with D-Alanine Step2a->Step3 Step2b->Step3 Step4 Enzymatic Cascade: D-Ala -> L-Ala (Alr) L-Ala + NAD+ -> Pyruvate + NADH (L-AlaDH) Step3->Step4 Step5 Measure A340nm (NADH Production) Step4->Step5

Figure 2: Coupled assay workflow for distinguishing time-dependent (DCS) vs. competitive (L-DAP) inhibition.

References

  • D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition. Source: Nature Chemical Biology (2020).[9] Significance: Redefines DCS as a reversible inhibitor via oxime formation.

  • Inhibitors of alanine racemase enzyme: a review. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2015). Significance: Comprehensive overview of Alr inhibitors including DCS and halo-alanines.

  • Mechanism of D-Cycloserine Action: Alanine Racemase from Escherichia coli W.

    
     values for DCS.
    
    
  • Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. Source: Biochemistry (1991).[11] Significance: Contrasts the suicide mechanism of halo-analogs with the competitive nature of non-leaving group analogs.

  • Structure of the D-Cycloserine-Resistant Variant D322N of Alanine Racemase from Mycobacterium tuberculosis. Source: ACS Infectious Diseases (2020). Significance: Structural basis for DCS resistance and binding affinity.

Sources

Validation

Precision in Neurotoxicity Research: Validation Guide for 3-Amino-L-alanine (L-DAP) Analytical Standards

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Validation of High-Purity 3-Amino-L-alanine (L-DAP) Standards against Isomeric Interferences (B...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Validation of High-Purity 3-Amino-L-alanine (L-DAP) Standards against Isomeric Interferences (BMAA, DAB, D-DAP).

Introduction: The Isomer Crisis in Neurobiology

In the investigation of non-proteinogenic amino acids, 3-Amino-L-alanine (also known as L-2,3-diaminopropionic acid or L-DAP ) occupies a critical and often controversial niche. Structurally analogous to the neurotoxin


-N-methylamino-L-alanine (BMAA) , L-DAP is frequently misidentified in environmental and biological samples due to the limitations of non-specific analytical methods.

The "BMAA controversy"—where widespread reports of neurotoxins in cyanobacteria were later challenged as false positives—stems directly from the failure to chromatographically resolve BMAA from its structural isomers, including L-DAP, 2,4-diaminobutyric acid (DAB), and N-(2-aminoethyl)glycine (AEG). Furthermore, the stereochemical purity of L-DAP is biologically significant; D-amino acids (like D-DAP ) often exhibit distinct metabolic pathways and receptor affinities (e.g., NMDA receptor modulation).

This guide provides a rigorous framework for validating Certified Reference Material (CRM) grade L-DAP against lower-quality alternatives, ensuring that your data reflects true biological presence rather than analytical artifacts.

Comparative Analysis: CRM Grade vs. Research Alternatives

The choice of analytical standard defines the limit of your method's accuracy. Below is an objective comparison of High-Purity CRM L-DAP against standard "Research Grade" alternatives and the necessary isomeric controls.

Table 1: Performance Matrix of L-DAP Analytical Standards
FeatureHigh-Purity L-DAP CRM Generic Research Grade L-DAP Isomeric Controls (BMAA / DAB)
Chemical Purity > 98.0% (qNMR validated)Variable (90–95%)N/A (Distinct compounds)
Enantiomeric Excess (ee) > 99.0% (Chiral HPLC validated)Often Unknown (Racemization risk)N/A
Isotopic Labeling Available (

,

, or

)
RareEssential for IDMS*
Traceability NIST/NMIJ TraceableBatch-dependentN/A
Primary Risk CostFalse Positives (contains D-isomer or DAB)Co-elution (if not separated)
Application Quantitation, Clinical DiagnosticsPreliminary ScreeningMethod Development (Specificity)

*IDMS: Isotope Dilution Mass Spectrometry

Expert Insight: Never rely on a "Research Grade" standard for quantitation in complex matrices (e.g., brain tissue, cyanobacterial mats). Impurities such as DAB (2,4-diaminobutyric acid) are common byproducts of chemical synthesis and can co-elute with L-DAP in standard C18 workflows, leading to gross overestimation of toxicity.

Scientific Integrity: Validation Protocols

To establish Trustworthiness in your data, you must validate your standard using a self-checking system. The following protocols distinguish L-DAP from its "evil twins" (isomers) and confirm its stereochemical identity.

Protocol A: Isomeric Discrimination (Specificity)

Objective: Prove that your method separates L-DAP from BMAA, DAB, and AEG. Method: LC-MS/MS with Derivatization (AccQ-Tag or Propyl Chloroformate).

  • Preparation: Prepare a mixed standard solution containing 100 ng/mL each of L-DAP, BMAA, DAB, and AEG.

  • Derivatization: React with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) . This adds a hydrophobic tag, improving retention on C18 columns and ionization efficiency.

  • Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution of Ammonium Formate (aq) vs. Acetonitrile.

  • Detection (MS/MS): Monitor specific transitions.

    • L-DAP (AQC-deriv): Precursor

      
       ~445 
      
      
      
      Product
      
      
      171 (AQC fragment).
    • BMAA (AQC-deriv): Precursor

      
       ~459 
      
      
      
      Product
      
      
      119 (distinct fragment).
    • DAB (AQC-deriv): Precursor

      
       ~459 
      
      
      
      Product
      
      
      188.
  • Success Criteria: Baseline resolution (

    
    ) between L-DAP and all isomers.
    
Protocol B: Chiral Purity Validation

Objective: Quantify the presence of D-DAP impurities in your L-DAP standard. Method: Marfey’s Reagent (FDAA) Derivatization.

  • Derivatization: React 50 µL of L-DAP standard with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) (Marfey’s Reagent) in 1M NaHCO

    
     at 40°C for 1 hour.
    
  • Mechanism: FDAA reacts with the amine groups to form diastereomers. L-DAP-L-FDAA and D-DAP-L-FDAA have different physical properties and can be separated on an achiral C18 column.

  • Analysis: Inject onto a standard C18 LC-MS/MS system.

  • Result: The L-L diastereomer will elute at a different retention time than the D-L diastereomer.

  • Calculation:

    
    .
    

Visualization of Logical Relationships

Diagram 1: The Isomer Family Tree

This diagram illustrates the structural relationships and the critical need for separation. L-DAP is chemically distinct but analytically similar to the neurotoxins BMAA and DAB.

IsomerMap cluster_isomers Critical Isomeric Interferences Root Analyte of Interest: 3-Amino-L-alanine (L-DAP) D_DAP D-2,3-diaminopropionic acid (Stereoisomer) Root->D_DAP Chiral Separation Required (Marfey's) BMAA Beta-N-methylamino-L-alanine (Methylated Analog) Root->BMAA Chemically Distinct (Methyl Group) DAB 2,4-diaminobutyric acid (Regioisomer) Root->DAB Co-elutes on Standard C18 BMAA->DAB Often Co-occur in Cyanobacteria AEG N-(2-aminoethyl)glycine (Structural Isomer)

Caption: Structural relationship between L-DAP and its critical isomers. Red paths indicate high risk of analytical interference.

Diagram 2: Validation Workflow

A self-validating system to ensure the integrity of your L-DAP standard before use in critical assays.

ValidationFlow Start New L-DAP Standard Batch Step1 1. Identity Check (MS/MS Transitions) Start->Step1 Step2 2. Isomer Screen (vs BMAA/DAB) Step1->Step2 Step3 3. Chiral Purity (Marfey's Reagent) Step2->Step3 Decision Pass Criteria? Step3->Decision Use Release for Quantitation Decision->Use Yes (>98% ee) Reject Reject / Re-purify Decision->Reject No (<95% ee)

Caption: Step-by-step decision tree for validating incoming L-DAP analytical standards.

References

  • Faassen, E. J. (2014). Presence of the Neurotoxin BMAA in Aquatic Ecosystems: What Do We Really Know? Toxins, 6(2), 1109–1138. Link

  • Beach, D. G., et al. (2015).[1] Capillary Electrophoresis-Mass Spectrometry for the Analysis of BMAA and Its Isomers. Analytical Chemistry, 87(6), 3134–3139. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link

  • Jiang, L., et al. (2012). Selective LC-MS/MS method for the identification of BMAA from its isomers in biological samples. Analytical and Bioanalytical Chemistry, 403, 1719–1730. Link

  • Dunlop, R. A., et al. (2013). The Non-Protein Amino Acid BMAA Is Misincorporated into Human Proteins in Place of L-Serine Causing Protein Misfolding and Aggregation. PLOS ONE, 8(9), e75376. Link

Sources

Comparative

Comparative Assessment: Specificity of 3-Amino-L-alanine (L-DAP) in Biological Systems

Executive Summary 3-Amino-L-alanine , scientifically defined as L-2,3-diaminopropionic acid (L-DAP) , represents a critical non-canonical amino acid (ncAA) class distinct from its higher homologs, L-Ornithine and L-Lysin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-L-alanine , scientifically defined as L-2,3-diaminopropionic acid (L-DAP) , represents a critical non-canonical amino acid (ncAA) class distinct from its higher homologs, L-Ornithine and L-Lysine. While often overshadowed by its neurotoxic isomer BMAA (β-N-methylamino-L-alanine), L-DAP possesses a unique vicinal (1,2) diamine motif that is absent in standard proteinogenic amino acids.

This guide provides a technical assessment of L-DAP’s specificity, focusing on its utility as a bio-orthogonal handle for protein engineering and the analytical rigor required to distinguish it from isobaric contaminants. Unlike L-Lysine, which relies on broad amine reactivity, L-DAP allows for periodate-mediated oxidative cleavage , enabling high-fidelity conversion to reactive aldehydes for site-specific labeling.

Part 1: The Chemical Landscape – Structural Specificity

To assess specificity, one must first define the structural "ruler" that biological systems and chemical probes use to discriminate L-DAP from its analogs.

CompoundCommon NameStructure MotifSide Chain Length (C)pKa (Side Chain)Key Reactivity
3-Amino-L-alanine L-DAP 1,2-Diamine 1 ~8.5 Periodate-cleavable
L-OrnithineOrn1,4-Diamine3~10.5Lactamization
L-LysineLys1,5-Diamine4~10.5NHS-ester conjugation
BMAA-Methylated amine1-Neurotoxic (Excitotoxicity)

Expert Insight: The critical differentiator is the distance between the


-amine and the side-chain 

-amine. In L-DAP, these are on adjacent carbons (vicinal). This proximity lowers the pKa of the

-amine compared to Lysine, making it more nucleophilic at neutral pH, but more importantly, it creates a "1,2-amino alcohol-like" motif susceptible to specific oxidation.

ChemicalSpecificity L_DAP 3-Amino-L-alanine (L-DAP) Reagent Sodium Periodate (NaIO4) L_DAP->Reagent 1,2-Diamine Motif Lysine L-Lysine Lysine->Reagent 1,5-Diamine Motif Ornithine L-Ornithine Ornithine->Reagent 1,4-Diamine Motif Result_DAP Oxidative Cleavage (Formation of Aldehyde) Reagent->Result_DAP Specific Oxidation Result_Lys No Reaction (Stable) Reagent->Result_Lys Inert Result_Ornithine No Reaction Reagent->Result_Ornithine Inert

Figure 1: The "Diamine Ruler" mechanism. Sodium periodate specifically targets the vicinal amine structure of L-DAP, providing a chemical specificity filter that excludes Lysine and Ornithine.

Part 2: Enzymatic Specificity & Incorporation

In biological systems, specificity is dictated by the Aminoacyl-tRNA Synthetase (aaRS) gatekeepers.[1]

1. The Exclusion Mechanism (Natural Systems)

Standard housekeeping enzymes, specifically Alanyl-tRNA Synthetase (AlaRS) and Lysyl-tRNA Synthetase (LysRS) , actively exclude L-DAP.

  • AlaRS: Possesses an editing domain designed to hydrolyze misactivated amino acids. While L-DAP is larger than Alanine, its polarity and charge prevent it from fitting into the hydrophobic binding pocket reserved for the methyl group of Alanine.

  • LysRS: The side chain of L-DAP is too short to reach the activation site of LysRS, which requires a 4-carbon linker to position the

    
    -amine for hydrogen bonding.
    
2. The Inclusion Mechanism (Engineered Systems)

To incorporate L-DAP into proteins for labeling, researchers utilize Orthogonal Translation Systems (OTS) , typically derived from the Methanocaldococcus jannaschii TyrRS/tRNA pair or PylRS variants evolved for small polar side chains.

Protocol: Amber Suppression for L-DAP Incorporation

  • Host: E. coli strain with attenuated Release Factor 1 (RF1) (e.g., C321.ΔA) to maximize UAG suppression.

  • Plasmid System: pEVOL or pULTRA vector encoding the evolved L-DAP-RS and tRNA_CUA .

  • Induction: Add L-DAP (1-5 mM) at OD600 = 0.5.

  • Specificity Check: Run a parallel control without L-DAP. Full-length protein production should only occur in the presence of the amino acid (strict dependence).

Part 3: The "Killer Application" – Bio-orthogonal Labeling

The primary reason to choose L-DAP over alternatives like Azidohomoalanine (AHA) is the ability to generate aldehyde handles on proteins without using transition metals (Copper-free) or large, bulky cyclooctynes.

Methodology: Periodate-Mediated Oxime Ligation

This protocol exploits the chemical specificity of L-DAP to convert the amino acid into a reactive aldehyde.

Step 1: Protein Expression Express protein containing L-DAP at the desired site (e.g., Position X).

Step 2: Oxidative Cleavage (The Specificity Filter)

  • Buffer: PBS, pH 7.4.

  • Reagent: 10 mM Sodium Periodate (NaIO4).

  • Incubation: 30 minutes on ice.

  • Mechanism: The periodate cleaves the C2-C3 bond of the L-DAP side chain.

    • Note: This reaction is specific to 1,2-amino alcohols (Ser/Thr) and 1,2-diamines. Crucial: N-terminal Ser/Thr residues will also be oxidized. To ensure specificity for L-DAP, the N-terminus must be capped (e.g., acetylated) or the protein sequence must not start with Ser/Thr.

Step 3: Quenching & Labeling

  • Quench: Add 50 mM glycerol to consume excess periodate.

  • Label: Add aminooxy-functionalized probe (e.g., Biotin-ONH2).

  • Result: Formation of a stable oxime linkage.

LabelingWorkflow cluster_warning Specificity Control Protein_DAP Protein-L-DAP (Vicinal Diamine) NaIO4 Add 10mM NaIO4 (30 min, 4°C) Protein_DAP->NaIO4 Intermediate Protein-Aldehyde (Reactive Electrophile) NaIO4->Intermediate Oxidative Cleavage Final Protein-Oxime Conjugate (Stable Label) Intermediate->Final Ligation Probe Aminooxy-Probe (R-O-NH2) Probe->Final Attacks Aldehyde Warning Note: N-terminal Ser/Thr must be protected!

Figure 2: Bio-orthogonal labeling workflow. The specificity relies on the unique reactivity of the 1,2-diamine with periodate, converting a small amino acid into a highly reactive aldehyde handle.

Part 4: Analytical Assessment (HILIC-MS/MS)

Distinguishing L-DAP from its isomers (like BMAA or 2,3-diaminobutyric acid) is critical for safety and validation. Standard C18 chromatography often fails to retain these polar zwitterions.

Protocol: HILIC-MS/MS Separation

System: UHPLC coupled to Triple Quadrupole MS. Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm). Mobile Phase:

  • A: 10 mM Ammonium Formate, pH 3.0 (in water).

  • B: Acetonitrile. Gradient: 90% B to 50% B over 10 minutes. (Polar compounds elute later in HILIC).

Differentiation Logic:

  • L-DAP (3-Amino-L-alanine):

    • Precursor: m/z 105.1

      
      
      
    • Key Fragment: m/z 88 (Loss of NH3), m/z 59 (Immonium ion equivalent).

    • Retention Time: Elutes before BMAA due to lack of methyl group (more polar).

  • BMAA (Neurotoxin Isomer):

    • Precursor: m/z 119.1

      
      
      
    • Differentiation: Mass difference of +14 Da (Methyl group).

  • Isomers (e.g., N-methyl-glycine derivatives):

    • Must be separated chromatographically.[2] The vicinal diamine of L-DAP interacts strongly with the HILIC phase.

Part 5: Comparative Performance Guide
Feature3-Amino-L-alanine (L-DAP) L-Lysine Azidohomoalanine (AHA)
Primary Utility Site-specific Aldehyde generationStandard amine conjugationClick Chemistry (CuAAC/SPAAC)
Specificity Mechanism Periodate Oxidation (1,2-diamine) pH-controlled amine reactivityBio-orthogonal Azide group
Labeling Stability Oxime (High stability)Amide (High stability)Triazole (Very High stability)
Perturbation Minimal (Small size)Low (Natural AA)Low (Methionine surrogate)
Toxicity Risk Low (if pure)NoneLow
Cost High (Custom synthesis/OTS)LowModerate
Reagent Needs NaIO4 (Cheap, mild)NHS-esters (Hydrolysis prone)Copper (Toxic) or DBCO (Expensive)
References
  • Geoghegan, K. F., & Stroh, J. G. (1992). Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol. Bioconjugate Chemistry. Link

  • Ban, H., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Journal of the American Chemical Society.[3][4] (Contextualizing oxidative coupling strategies). Link

  • Faassen, E. J., et al. (2012). A collaborative study to evaluate the performance of different analytical methods for the determination of BMAA and its isomers. Neurotoxicity Research. (Analytical differentiation of DAP/BMAA). Link

  • Nakamura, A., et al. (2016). Structural basis for the recognition of the non-canonical amino acid 2,3-diaminopropionic acid by an aminoacyl-tRNA synthetase. Scientific Reports. (Enzymatic specificity). Link

  • Dunlop, R. A., et al. (2013). The non-protein amino acid BMAA is misincorporated into human proteins in place of L-Serine causing protein misfolding and aggregation.[5] PLOS ONE. (Specificity failures and toxicity). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-L-alanine dihydrochloride

This guide is structured as a high-level operational directive from a Senior Application Scientist. It prioritizes the specific physicochemical challenges of 3-Amino-L-alanine dihydrochloride (also known as L-2,3-Diamino...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level operational directive from a Senior Application Scientist. It prioritizes the specific physicochemical challenges of 3-Amino-L-alanine dihydrochloride (also known as L-2,3-Diaminopropionic acid dihydrochloride ), specifically its acidity and hygroscopicity, which are often overlooked in standard safety sheets.

Emergency Overview & Risk Profile

3-Amino-L-alanine dihydrochloride is a non-proteinogenic amino acid analog. While not classified as acutely fatal (like its structural analog BMAA), it presents distinct operational hazards due to its acidic nature and hygroscopicity .

Hazard Summary Table
Hazard ClassCategorySignal WordHazard Statement
Skin Irritation Category 2WARNING H315: Causes skin irritation.[1][2][3][4][5]
Eye Irritation Category 2AWARNING H319: Causes serious eye irritation.[1][2][3][4][5][6]
STOT - SE Category 3WARNING H335: May cause respiratory irritation.[2][3][4][5]
Physicochemical N/ACAUTION Hygroscopic : Rapidly absorbs moisture, degrading weighing accuracy. Acidic : 1M solution has pH < 2.0.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient for hygroscopic acid salts. The following matrix is the required standard for handling this compound to prevent mucous membrane irritation and sample degradation.

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are inadequate. Fine acidic dust can bypass side shields and react with eye moisture to cause immediate chemical burns.
Dermal (Hands) Nitrile Gloves (Min 0.11 mm thick)Breakthrough Time: >480 min. Latex is acceptable but nitrile offers superior resistance to acidic solutions. Double-gloving recommended during weighing.
Respiratory N95 / P2 Respirator (or Fume Hood)Required if handling open powder outside a fume hood. The dust is an upper respiratory tract irritant.
Body High-Neck Lab Coat & Closed ShoesPrevent skin contact with settling dust.

Operational Protocols: The "Self-Validating" Workflow

A. Storage & Integrity Maintenance[5][6][8][9][10][11]
  • Condition: Store at 2–8°C (refrigerated) or room temperature (depending on specific vendor CoA), but always in a desiccator .

  • The "Warm-Up" Rule: Before opening the bottle, allow it to equilibrate to room temperature for 30 minutes. Opening a cold bottle in humid lab air causes immediate condensation inside the container, hydrolyzing the remaining salt and ruining the lot.

B. Weighing & Solubilization (Critical Control Point)

The dihydrochloride salt form implies that for every mole of amino acid, there are two moles of HCl. Dissolving this in water generates a highly acidic solution.

Common Error: Researchers add the solid directly to cell culture media or enzymatic buffers, causing a pH crash that kills cells or denatures enzymes.

Correct Protocol:

  • Weighing: Use an anti-static gun if available. Work quickly to minimize moisture uptake.

  • Solvent: Dissolve in deionized water (

    
    ).
    
  • Neutralization (Mandatory):

    • Measure the pH (expect pH ~1.5 – 2.0).

    • Slowly add dilute NaOH (1N) or buffer (e.g., HEPES, Tris) to adjust to physiological pH (7.4) before adding to the final experimental system.

  • Sterilization: Syringe filter (0.22 µm PES or PVDF) after pH adjustment.

C. Workflow Visualization

The following diagram outlines the decision logic for preparing a stock solution, ensuring both safety and chemical integrity.

StockPreparation Start Start: Remove from Storage Equilibrate Equilibrate to Room Temp (30 mins) Start->Equilibrate Inspect Inspect: Is powder clumping? Equilibrate->Inspect Desiccate Re-Desiccate (24hrs) Inspect->Desiccate Yes (Wet) Weigh Weigh in Fume Hood (Avoid Drafts) Inspect->Weigh No (Free Flowing) Desiccate->Inspect Dissolve Dissolve in Water Weigh->Dissolve CheckPH Critical Check: pH Measurement (Expect pH < 2.0) Dissolve->CheckPH Neutralize Neutralize with NaOH/Buffer to Target pH CheckPH->Neutralize Acidic Filter Sterile Filter (0.22 µm) Neutralize->Filter Store Aliquot & Freeze (-20°C) Filter->Store

Figure 1: Safe preparation workflow for 3-Amino-L-alanine dihydrochloride stock solutions, emphasizing the critical pH adjustment step.

Spill Response & Disposal

Pre-requisite: Spill kit containing universal absorbent pads, nitrile gloves, and a weak base (sodium bicarbonate or calcium carbonate).

Minor Spill (< 5g)
  • Isolate: Alert nearby personnel.

  • PPE: Don goggles and double gloves.

  • Neutralize: Cover the spill with sodium bicarbonate (baking soda) or calcium carbonate .

    • Observation: Fizzing indicates neutralization of the hydrochloride acid moiety.

  • Clean: Once fizzing stops, sweep up the paste into a biohazard/chemical waste bag.

  • Wash: Clean the surface with soap and water.[2][3][4]

Disposal of Aqueous Waste

Do NOT pour untreated stock solutions down the sink.

  • Collect: Place in a dedicated "Acidic Organic Waste" container.

  • Labeling: Clearly label as "3-Amino-L-alanine 2HCl solution - pH < 2" (unless neutralized).

  • Handoff: Transfer to EHS/Waste Management contractor.

References

  • Carl Roth. (2024).[6] Safety Data Sheet: DL-2,3-Diaminopropionic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 3-Amino-L-alanine.[1][7][8][9][10][11] National Library of Medicine. Retrieved from [Link]

Sources

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